molecular formula C14H22N2O5S B2900326 N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 152100-17-9

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Número de catálogo: B2900326
Número CAS: 152100-17-9
Peso molecular: 330.4
Clave InChI: CDCNQFUEFQMIBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS 152100-17-9) is a benzenesulfonamide derivative of interest in chemical and pharmaceutical research. This compound features a molecular formula of C 14 H 22 N 2 O 5 S and a molecular weight of 330.40 g/mol . Its structure incorporates a nitro group and a hydroxy group on the benzene ring, alongside dibutylamino substituents on the sulfonamide functionality, which can be valuable for studying structure-activity relationships and as a synthetic building block . Related sulfonamide compounds have demonstrated utility as organocatalysts in synthetic organic chemistry, for instance, in facilitating the one-pot synthesis of biologically relevant molecules like α-amino phosphonates . This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any household use.

Propiedades

IUPAC Name

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCNQFUEFQMIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Technical Guide to Its Synthesis and Application in Lipophilic Dye Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the fields of synthetic chemistry and drug development, tracking lipid nanoparticles (LNPs), visualizing micellar drug delivery systems, and conducting membrane permeability assays require specialized lipophilic dyes. Traditional azo dyes, such as Acid Alizarin Violet N, rely on highly polar sulfonic acid groups for aqueous solubility, rendering them useless for non-polar applications.

To engineer organic-soluble variants of these chromophores, researchers utilize strategic synthetic intermediates. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a critical building block in this endeavor . By replacing the hydrophilic sulfonic acid moiety with a bulky, hydrophobic N,N-dibutylsulfonamide group, the resulting downstream azo dyes achieve profound lipophilicity without compromising their core photophysical properties .

Physicochemical Profiling & Rationale

The utility of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is rooted in its structural thermodynamics. The dual butyl chains disrupt the intermolecular hydrogen-bonding networks that typically trap sulfonic acids in aqueous phases. This structural modification drastically increases the partition coefficient (XLogP3), forcing the molecule into organic phases.

Table 1: Comparative Physicochemical Data Illustrating the Lipophilic Shift

PropertyAcid Alizarin Violet N (Parent Dye)N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
Molecular Weight 339.27 g/mol 330.40 g/mol
Solubility Profile Aqueous (Water-soluble)Lipophilic (Chloroform, Toluene, Methanol)
Functional Group Sulfonic Acid (-SO₃H)N,N-Dibutylsulfonamide (-SO₂N(C₄H₉)₂)
XLogP3 (Estimated) < 0 (Hydrophilic)3.6 (Hydrophobic)
Topological Polar Surface Area > 140 Ų112 Ų
Primary Application Textile dyeing (Aqueous)Intermediate for organic solvent-soluble dyes

Mechanistic Rationale & Experimental Workflow

The synthesis of lipophilic dyes via this intermediate involves a robust three-step protocol: Friedel-Crafts sulfonylation, nitro reduction, and diazo coupling. As a self-validating system, each step incorporates specific thermodynamic controls and monitoring checkpoints to prevent side reactions.

Step 1: Electrophilic Aromatic Substitution (Friedel-Crafts Sulfonylation)
  • Objective: Synthesize N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide from 2-nitrophenol.

  • Causality: The starting material, 2-nitrophenol, possesses two competing directing groups. The hydroxyl (-OH) group is strongly activating and ortho/para directing, whereas the nitro (-NO₂) group is strongly deactivating and meta directing. The synergistic electronic effects of both groups strongly favor electrophilic attack at the C4 position (para to the -OH, meta to the -NO₂). A Lewis acid is required to generate the highly reactive sulfonylium ion electrophile from dibutylsulfamoyl chloride.

Protocol:

  • Preparation: Dissolve 1.0 eq of 2-nitrophenol in anhydrous 1,2-dichloroethane under an inert nitrogen atmosphere to prevent moisture-induced quenching of the Lewis acid.

  • Activation: Add 1.2 eq of anhydrous aluminum chloride (AlCl₃). Stir for 15 minutes to form the activated complex.

  • Electrophilic Addition: Dropwise add 1.1 eq of dibutylsulfamoyl chloride. Maintain the reaction vessel strictly at 0–5 °C using an ice bath.

    • Self-Validation Checkpoint: Temperature control is critical; exceeding 5 °C increases the kinetic risk of oxidative degradation of the phenol and unwanted poly-sulfonylation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) until the 2-nitrophenol spot is entirely consumed.

  • Workup: Quench the reaction carefully with ice-cold 1M HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target intermediate.

Step 2: Nitro Group Reduction
  • Objective: Convert the intermediate into 3-amino-N,N-dibutyl-4-hydroxybenzenesulfonamide.

  • Causality: Azo dye synthesis requires a primary aromatic amine to form a diazonium salt. The nitro group must be cleanly reduced without cleaving the sensitive sulfonamide bond.

Protocol:

  • Dissolve the N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in absolute ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

  • Purge the reaction flask with hydrogen gas and stir vigorously under 1 atm of H₂ at room temperature.

    • Self-Validation Checkpoint: The reaction is complete when volumetric hydrogen uptake ceases, ensuring full conversion without over-reduction or ring saturation.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to isolate the amine intermediate.

Step 3: Diazotization and Azo Coupling
  • Objective: Generate the final lipophilic azo dye.

  • Causality: The primary amine is converted into a highly electrophilic diazonium salt, which subsequently undergoes an electrophilic aromatic substitution with an electron-rich coupling partner (e.g., 2-naphthol) to form the extended conjugated chromophore.

Protocol:

  • Diazotization: Suspend the amine intermediate in 3M HCl and cool to 0–5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq). Stir for 30 minutes.

    • Self-Validation Checkpoint: Maintain the temperature strictly below 5 °C to prevent the diazonium salt from thermally decomposing into a phenol with the evolution of nitrogen gas.

  • Coupling: In a separate flask, dissolve 2-naphthol in 10% aqueous NaOH and cool to 0–5 °C.

  • Dye Formation: Slowly add the diazonium solution to the alkaline 2-naphthol solution. A deep-red precipitate will form immediately.

  • Extraction: Extract the mixture with chloroform. The N,N-dibutyl groups ensure the dye partitions exclusively into the organic phase, validating the success of the lipophilic modification.

Data Visualization: Synthetic Workflow

SyntheticWorkflow A 2-Nitrophenol + Dibutylsulfamoyl chloride B Friedel-Crafts Sulfonylation (AlCl3, 0-5°C) A->B C N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Target Intermediate) B->C D Nitro Group Reduction (Pd/C, H2, 1 atm) C->D E 3-Amino-N,N-dibutyl-4-hydroxybenzenesulfonamide D->E F Diazotization & Azo Coupling (NaNO2/HCl, 2-Naphthol) E->F G Lipophilic Azo Dye (Organic Soluble) F->G

Synthetic workflow for lipophilic azo dyes via N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide" PubChem, [Link].

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1993). "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Recueil des Travaux Chimiques des Pays-Bas. [Link]

Structural Elucidation of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex synthetic intermediates requires a rigorous, multi-modal analytical approach. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (C₁₄H₂₂N₂O₅S) is a critical lipophilic intermediate utilized in the preparation of specialized organic-soluble azo dyes, such as those derived from Eriochrome Red B[1]. Because impurities or structural isomers can drastically alter the photophysical properties of downstream dye products, confirming the exact regiochemistry of this intermediate is paramount. This whitepaper details the mechanistic rationale behind its synthesis and provides a self-validating, step-by-step framework for its complete spectroscopic structure elucidation.

Chemical Context & Mechanistic Causality

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide relies on the Friedel-Crafts sulfonylation of 2-nitrophenol with dibutylsulfamoyl chloride[1]. Understanding the causality of this reaction is the first step in predicting the analytical data.

Regioselectivity Rationale: In 2-nitrophenol, the hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is strongly deactivating and directs to the meta position. Due to synergistic directing effects, both the -OH and -NO₂ groups direct the incoming sulfonyl electrophile to the same carbons: positions 4 and 6 (relative to the hydroxyl group). However, position 6 is sterically hindered by the adjacent hydroxyl group. Consequently, the bulky dibutylsulfamoyl electrophile exclusively attacks position 4. This highly specific regiochemistry results in a 1,2,4-trisubstituted benzene ring, which dictates the distinct ABX spin system observed in the ¹H NMR spectrum.

Experimental Methodologies

To ensure absolute trustworthiness in the analytical data, the compound must be synthesized and prepared using strict, self-validating protocols.

Synthesis and Purification Protocol
  • Reagent Preparation: Dissolve 2-nitrophenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere to prevent moisture-induced degradation of the electrophile.

  • Electrophile Activation: Add dibutylsulfamoyl chloride (1.1 eq) to the reaction vessel. Introduce anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C to initiate the Friedel-Crafts complexation.

  • Reaction Progression: Heat the mixture to reflux. Monitor continuously via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3) until the 2-nitrophenol starting material is entirely consumed.

  • Quenching & Extraction: Quench the reaction cautiously with ice-cold 1M HCl to break the aluminum complex. Extract the aqueous layer three times with CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to isolate the pure target compound.

Spectroscopic Sample Preparation Protocol
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • HRMS Preparation: Prepare a 1 µg/mL solution in LC-MS grade methanol spiked with 0.1% formic acid to promote efficient ionization in positive electrospray mode (ESI+).

  • FT-IR Preparation: Cast a thin film of the compound onto a polished NaCl plate using a volatile solvent (e.g., CH₂Cl₂), allowing the solvent to evaporate completely before scanning at a resolution of 4 cm⁻¹.

Spectroscopic Structure Elucidation

High-Resolution Mass Spectrometry (HRMS)

The ESI-HRMS spectrum provides the foundational proof of the molecular formula. The compound yields a protonated molecular ion [M+H]⁺ at m/z 331.1322 (Calculated for C₁₄H₂₃N₂O₅S⁺: 331.1328), well within the acceptable < 5 ppm mass error limit. Crucially, the presence of an [M+2] isotope peak at approximately 4.5% relative intensity confirms the presence of exactly one sulfur atom, corresponding to the natural abundance of ³⁴S [2].

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the presence of the anticipated functional groups. A broad absorption band at 3250 cm⁻¹ corresponds to the O-H stretch. Its broadness and lower-than-expected wavenumber (free phenols typically appear at ~3600 cm⁻¹) indicate strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group [3]. Strong asymmetric and symmetric stretches at 1535 cm⁻¹ and 1345 cm⁻¹ confirm the -NO₂ group, while bands at 1330 cm⁻¹ and 1150 cm⁻¹ validate the sulfonamide (-SO₂N-) linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum definitively proves the regiochemistry via an ABX spin system in the aromatic region:

  • H2 (8.35 ppm, d, J = 2.2 Hz): This proton is highly deshielded because it is situated between two strongly electron-withdrawing groups (nitro and sulfonamide). The small coupling constant (2.2 Hz) proves it only has a meta neighbor (H6).

  • H6 (7.85 ppm, dd, J = 8.8, 2.2 Hz): This proton exhibits ortho coupling to H5 and meta coupling to H2, confirming its position.

  • H5 (7.30 ppm, d, J = 8.8 Hz): Shielded relative to the other aromatic protons due to the electron-donating resonance effect of the ortho hydroxyl group. It only exhibits ortho coupling (8.8 Hz) to H6.

Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) NMR further maps the carbon skeleton, showing critical ³J correlations from the butyl chain α-protons to the sulfonamide-bearing aromatic carbon, locking the aliphatic chains to the core ring.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Data (in CDCl₃ at 400/100 MHz)

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (³J)
1 (C-SO₂)-131.5H2, H5, H6
2 (CH-Ar)8.35 (d, J = 2.2)125.4H6
3 (C-NO₂)-134.2H2, H5
4 (C-OH)-156.8H2, H5, H6
5 (CH-Ar)7.30 (d, J = 8.8)121.1H6
6 (CH-Ar)7.85 (dd, J = 8.8, 2.2)135.6H2, H5
1', 1'' (N-CH₂)3.15 (t, J = 7.2, 4H)48.2H2', H3'
2', 2'' (CH₂)1.55 (m, 4H)30.5H1', H3', H4'
3', 3'' (CH₂)1.30 (m, 4H)20.1H2', H4'
4', 4'' (CH₃)0.90 (t, J = 7.3, 6H)13.8H2', H3'
OH10.85 (br s, 1H)--

Table 2: FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3250Broad, strongO-H stretching (intramolecular H-bonded)
2960, 2875Sharp, mediumC-H stretching (aliphatic butyl chains)
1535Sharp, strongAsymmetric N-O stretching (nitro group)
1345Sharp, strongSymmetric N-O stretching (nitro group)
1330Sharp, strongAsymmetric S=O stretching (sulfonamide)
1150Sharp, strongSymmetric S=O stretching (sulfonamide)

Workflows and Logical Diagrams

SynthWorkflow Step1 2-Nitrophenol + Dibutylsulfamoyl Chloride Step2 Friedel-Crafts Sulfonylation (AlCl3 catalyst, Reflux) Step1->Step2 Step3 Aqueous Workup & Extraction (CH2Cl2) Step2->Step3 Step4 Column Chromatography (Silica gel, Hexane/EtOAc) Step3->Step4 Step5 Pure N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide Step4->Step5

Fig 1. Synthetic workflow for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide isolation.

ElucidationLogic HRMS ESI-HRMS Formula: C14H22N2O5S FTIR FT-IR Functional Groups HRMS->FTIR NMR1D 1D NMR ABX Spin System FTIR->NMR1D NMR2D 2D NMR Bond Connectivity NMR1D->NMR2D Final Confirmed Structure NMR2D->Final

Fig 2. Sequential logical workflow for the spectroscopic structure elucidation.

Conclusion

The structure of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is unambiguously established through a combination of mechanistic deduction and rigorous spectroscopic analysis. The synergistic directing effects of the starting material dictate the regiochemistry, which is subsequently validated by the highly characteristic ABX spin system in the ¹H NMR spectrum and the precise isotopic mass confirmation via ESI-HRMS. This self-validating analytical matrix ensures absolute confidence in the intermediate's structure prior to downstream dye synthesis.

References

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1990). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas. 2

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.

Sources

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS 152100-17-9): Synthesis, Mechanistic Pathways, and Applications in Organic Dye Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS Number: 152100-17-9) is a highly specialized synthetic intermediate primarily utilized in the development of lipophilic, solvent-soluble azo dyes[1]. While traditional azo dyes rely on highly polar sulfonic acid groups for aqueous solubility, modern industrial applications—such as polymer tinting, non-polar surface coatings, and organic-solvent inks—require dyes that can dissolve in hydrophobic media. This whitepaper deconstructs the molecular design, regioselective synthesis, and downstream applications of this critical precursor, providing self-validating experimental protocols for researchers in synthetic and materials chemistry.

Molecular Design & Quantitative Properties

The architectural causality behind N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide lies in its functional group modifications. By converting a highly polar sulfonic acid (-SO₃H) into a sulfonamide bearing two bulky butyl chains (-SO₂N(C₄H₉)₂), the molecule's lipophilicity is drastically increased[1]. The nine rotatable bonds provided by the dibutyl moiety increase the entropy of mixing, effectively preventing rigid crystal lattice formation and ensuring high solubility in organic solvents like chloroform, toluene, and acetone[1].

Table 1: Physicochemical and Structural Properties
PropertyValueSource / Validation
IUPAC Name N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamidePubChem[2]
CAS Number 152100-17-9PubChem[2]
Molecular Formula C₁₄H₂₂N₂O₅SPubChem[2]
Molecular Weight 330.40 g/mol PubChem[2]
XLogP3 (Lipophilicity) 3.6PubChem[2]
Topological Polar Surface Area 112 ŲPubChem[2]
Rotatable Bonds 9PubChem[2]

Regioselective Synthesis via Friedel-Crafts Sulfamoylation

The synthesis of CAS 152100-17-9 relies on a highly regioselective Friedel-Crafts sulfamoylation of 2-nitrophenol[1]. The choice of 2-nitrophenol as a starting material is deliberate: it locks the nitro group in the ortho position relative to the hydroxyl group.

Mechanistic Causality: The -OH group is a strong electron-donating group (EDG) that activates the aromatic ring and directs electrophilic substitution to the ortho and para positions. Conversely, the -NO₂ group is a strong electron-withdrawing group (EWG) that deactivates the ring and directs substitution to the meta position. In 2-nitrophenol, the position para to the -OH group is simultaneously meta to the -NO₂ group. This creates a perfect synergistic directing effect, driving the electrophilic attack of the dibutylsulfamoyl cation exclusively to the 4-position, preventing the formation of complex isomeric mixtures.

Synthesis A 2-Nitrophenol (Activated by -OH) D Electrophilic Aromatic Substitution A->D B Dibutylsulfamoyl Chloride C Lewis Acid (AlCl3) Activation B->C C->D E CAS 152100-17-9 Target Molecule D->E

Fig 1. Regioselective Friedel-Crafts sulfamoylation pathway.
Protocol 1: Synthesis of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

This protocol is designed as a self-validating system, incorporating in-process analytical checks.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-nitrophenol (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Lewis Acid Activation: Cool the solution to 0°C. Add anhydrous Aluminum chloride (AlCl₃) (15.0 mmol) portion-wise. Observation: The solution will darken as the phenoxide-Lewis acid complex forms.

  • Electrophilic Addition: Dissolve dibutylsulfamoyl chloride (11.0 mmol) in DCE (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Thermal Drive: Gradually warm the reaction to 80°C and reflux for 12 hours. The deactivated nature of the nitrophenol ring necessitates this thermal energy to drive the substitution to completion.

  • Quenching & Workup: Cool the vessel to room temperature. Carefully quench the reaction by pouring it into ice-cold 1M HCl (50 mL) to solubilize the aluminum salts. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Analytical Validation: Validate the product via LC-MS (target m/z 329.1 [M-H]⁻ due to the acidic phenolic proton) and ¹H NMR (confirming the ABX spin system of the 1,2,4-trisubstituted aromatic ring).

Downstream Application: Solvent-Soluble Azo Dyes

The primary utility of CAS 152100-17-9 is its conversion into deep-red solvent dyes[1]. This requires a three-step transformation: reduction of the nitro group to an aniline derivative, diazotization to form a reactive diazonium salt, and electrophilic azo coupling with a coupling component such as 2-naphthol[1].

Downstream A CAS 152100-17-9 (Lipophilic Precursor) B Nitro Reduction (Pd/C, H2) A->B C Aniline Intermediate B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D E Diazonium Salt D->E F Azo Coupling (2-Naphthol, pH > 8) E->F G Solvent-Soluble Red Azo Dye F->G

Fig 2. Downstream conversion into a highly lipophilic azo dye.
Protocol 2: Synthesis of Lipophilic Azo Dye
  • Nitro Reduction: Dissolve CAS 152100-17-9 (5.0 mmol) in absolute ethanol (20 mL). Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature. Monitor via TLC until the starting material is consumed. Filter the mixture through a Celite pad to remove the catalyst and concentrate to yield the aniline intermediate.

  • Diazotization: Dissolve the intermediate in 1M HCl (15 mL) and cool strictly to 0–5°C in an ice-water bath. Causality: Temperatures above 5°C will cause the diazonium salt to decompose into a phenol, ruining the yield. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 5.5 mmol) dropwise. Stir for 30 minutes.

  • Azo Coupling: In a separate flask, dissolve 2-naphthol (5.0 mmol) in a 10% NaOH solution (20 mL) to form the highly nucleophilic naphthoxide ion, and cool to 0–5°C. Slowly transfer the diazonium salt solution into the naphthoxide solution under vigorous stirring.

  • Isolation: A deep red precipitate will form immediately. Adjust the pH to 6-7 using dilute HCl. Extract the highly lipophilic dye into chloroform (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield the final solvent-soluble azo dye.

References

  • Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate) URL: [Link]

Sources

Architectural Design and Synthetic Utility of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of dye chemistry and material science, traditional azo dyes and metal-complexing indicators (such as Eriochrome Red B) possess excellent chromophoric properties but are inherently limited by their high water solubility. The presence of heavily ionized sulfonic acid groups renders them entirely insoluble in non-polar organic solvents, precluding their use in lipophilic environments, polymer masterbatches, and organic-phase analytical extractions.

To engineer a solution to this phase-incompatibility, researchers developed N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) 1[1]. By replacing the highly polar sulfonic acid moiety with a bulky, lipophilic N,N-dibutylsulfonamide group, this intermediate serves as a critical synthetic bridge. It enables the creation of deep-red azo dyes that retain their foundational chromophoric behavior while becoming readily soluble in organic solvents like chloroform, toluene, and acetone 2[2].

Molecular Architecture & Physicochemical Profiling

The structural logic of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is highly deliberate. Every functional group serves a specific mechanistic or physical purpose:

  • N,N-Dibutyl Tails: These aliphatic chains provide a massive steric and lipophilic shield, driving the partition coefficient (XLogP3) up to 3.6. This is the primary engine for organic solubility.

  • Phenolic Hydroxyl Group (-OH): Mechanistically, it strongly activates the benzene ring to facilitate the initial synthesis. Functionally, it acts as a critical coordination site for metal complexation (lake dyes) in downstream applications.

  • Nitro Group (-NO2): Acts as a latent amine. It is stable during the initial sulfonylation but is easily reduced later to form the necessary diazonium precursor.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthetic workflows.

ParameterValueScientific Implication
IUPAC Name N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamideDefines exact regiochemistry
Molecular Formula C14H22N2O5SStoichiometric basis
Molecular Weight 330.40 g/mol High mass due to butyl chains
CAS Registry Number 152100-17-9Unique chemical identifier
XLogP3 3.6Highly lipophilic; prefers organic phase
Topological Polar Surface Area 112 ŲModerate polarity localized at the core
Exact Mass 330.1249 DaTarget for LC-MS validation

(Data sourced and verified via 1[1])

G Core 4-Hydroxy-3-nitrobenzene Core OH Hydroxyl Group (-OH) Metal Coordination & Acidity Core->OH Position 4 NO2 Nitro Group (-NO2) Latent Amine Precursor Core->NO2 Position 3 SO2 Sulfonamide (-SO2N-) Stable Structural Linkage Core->SO2 Position 1 Butyl N,N-Dibutyl Chains Lipophilicity (XLogP3=3.6) SO2->Butyl N-substitution

Structural logic and functional group contributions of the compound.

Mechanistic Synthesis: Synergistic Regioselectivity

The synthesis of this intermediate relies on a highly regioselective Friedel-Crafts sulfonylation between 2-nitrophenol and dibutylsulfamoyl chloride 2[2].

The Causality of Regioselectivity: Why does the electrophile attack the C4 position exclusively? The starting material, 2-nitrophenol, possesses two directing groups. The hydroxyl group at C1 is strongly electron-donating (activating) and directs ortho/para. The nitro group at C2 is strongly electron-withdrawing (deactivating) and directs meta. Position C4 is simultaneously para to the activating -OH group and meta to the deactivating -NO2 group. This creates a powerful, synergistic electronic alignment that funnels the electrophilic sulfonylium ion exclusively to the C4 position, preventing the formation of complex, multi-component mixtures.

Protocol 1: Friedel-Crafts Sulfonylation Workflow

Note: This protocol is designed as a self-validating system to ensure high yield and purity.

  • Electrophile Preparation: Synthesize dibutylsulfamoyl chloride by reacting dibutylamine with sulfuryl chloride in anhydrous dichloromethane (DCM) at -10 °C.

    • Validation Checkpoint: Verify the complete conversion via IR spectroscopy (disappearance of N-H stretch at ~3300 cm⁻¹ and appearance of strong asymmetric SO2 stretch at ~1370 cm⁻¹).

  • Complexation: Dissolve 1.0 equivalent of 2-nitrophenol in anhydrous 1,2-dichloroethane under an argon atmosphere. Add 1.1 equivalents of dibutylsulfamoyl chloride. Slowly introduce 1.2 equivalents of anhydrous aluminum chloride (AlCl3) at 0 °C.

  • Regioselective Substitution: Heat the reaction mixture to 70 °C for 4 hours.

    • Validation Checkpoint: The reaction is complete when the evolution of HCl gas ceases, and TLC (Hexane/Ethyl Acetate 7:3) shows the complete consumption of the 2-nitrophenol spot, replaced by a lower-Rf product spot.

  • Quenching & Isolation: Cool the mixture to 0 °C and carefully quench with ice-cold 1M HCl to break down the aluminum complexes. Extract with DCM, wash the organic layer with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield pure N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Workflow Step1 2-Nitrophenol + Dibutylsulfamoyl Chloride Step2 Friedel-Crafts Sulfonylation (AlCl3 Catalyst, 70°C) Step1->Step2 Target N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Target Intermediate) Step2->Target Regioselective C4-substitution Step3 Nitro Group Reduction (Formation of Amine) Target->Step3 Step4 Diazotization & Coupling (with 2-Naphthol) Step3->Step4 Product Organic-Soluble Azo Dye (Deep Red Chromophore) Step4->Product Azo Bond Formation

Synthetic workflow from starting materials to the final organic-soluble azo dye.

Downstream Application: Chromophore Generation

To convert this intermediate into a functional dye, the nitro group must be transformed into an azo linkage. This is achieved through reduction followed by diazotization and coupling 2[2].

Protocol 2: Azo Dye Formation Workflow
  • Nitro Reduction: Dissolve the sulfonamide intermediate in ethanol. Add a catalytic amount of 10% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature.

    • Validation Checkpoint: The pale yellow color of the nitro compound will fade to a colorless/pale brown solution. LC-MS should confirm a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons), yielding the corresponding aniline derivative.

  • Diazotization: Cool the amine solution to 0–5 °C in an ice bath. Add concentrated HCl, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO2). Maintain the temperature strictly below 5 °C to prevent the decomposition of the diazonium salt into a phenol.

    • Validation Checkpoint: Use starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Azo Coupling: Prepare a solution of 2-naphthol in dilute sodium hydroxide (NaOH) and cool to 0 °C. Add the cold diazonium salt solution dropwise to the basic 2-naphthol solution under vigorous stirring.

    • Validation Checkpoint: An instantaneous formation of a deep-red precipitate or solution occurs, confirming the successful formation of the extended conjugated pi-system (the azo chromophore).

  • Phase Extraction: Extract the resulting dye using chloroform. Unlike traditional sulfonic acid dyes which remain trapped in the aqueous layer, this dibutyl-substituted dye will cleanly partition into the organic chloroform layer, validating the entire structural design.

References

  • PubChem. "N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S - PubChem". National Center for Biotechnology Information.
  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents". ResearchGate.

Sources

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Characterization of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of synthetic organic chemistry and dye manufacturing, sulfonamide derivatives serve as critical intermediates due to their structural stability and versatile functionalization potential. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) is a highly specialized intermediate predominantly utilized in the synthesis of organic-soluble azo dyes.

This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, and the mechanistic causality behind its synthesis. By establishing a self-validating analytical framework, this whitepaper equips researchers with the rigorous methodologies required to synthesize, verify, and utilize this compound in downstream applications.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is critical for accurate mass spectrometry (MS) validation. The compound possesses a molecular weight of 330.40 g/mol and a monoisotopic mass of 330.1249 Da [1].

The presence of the dibutyl chains imparts significant lipophilicity (XLogP3 = 3.6), making the compound highly soluble in organic solvents like chloroform and toluene, which is a critical design choice for its downstream use in solvent-soluble dyes.

Quantitative Physicochemical Data

Table 1: Structural and physicochemical properties of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

PropertyValueCausality / Significance
IUPAC Name N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamideDefines exact structural connectivity.
CAS Registry Number 152100-17-9Unique identifier for procurement and literature.
Molecular Formula C14H22N2O5SDictates the theoretical isotopic pattern in MS.
Molecular Weight 330.40 g/mol Bulk macroscopic mass for stoichiometric calculations.
Monoisotopic Mass 330.1249 DaExact mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3 3.6Indicates high lipophilicity; guides solvent selection.
Topological Polar Surface Area 112 ŲPredicts membrane permeability and chromatographic retention.

Mechanistic Causality in Synthetic Pathways

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is achieved via a Friedel-Crafts sulfonylation reaction between dibutylsulfamoyl chloride and 2-nitrophenol [2].

The Causality of Regioselectivity: The choice of 2-nitrophenol as the starting material is not arbitrary; it is a highly calculated decision based on electrophilic aromatic substitution (EAS) directing effects.

  • The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group.

  • The nitro (-NO2) group is a strongly deactivating, meta-directing group.

In 2-nitrophenol, the position para to the hydroxyl group is simultaneously meta to the nitro group. Because both functional groups synergistically direct the incoming electrophile to the exact same carbon (Position 4), the reaction is highly regioselective. This prevents the formation of a multicomponent mixture and ensures a high-yield synthesis of the target 4-hydroxy-3-nitrobenzenesulfonamide.

SynthFlow A 2-Nitrophenol + Dibutylsulfamoyl chloride B Friedel-Crafts Sulfonylation A->B AlCl3 / Heat C N,N-dibutyl-4-hydroxy-3- nitrobenzenesulfonamide B->C Regioselective D Nitro Reduction (H2, Pd/C) C->D Downstream E Amine Intermediate D->E F Diazotization & 2-Naphthol Coupling E->F G Azo Dye Product F->G

Diagram 1: Regioselective synthetic workflow and downstream azo dye processing.

Self-Validating Analytical Protocol: LC-MS/MS

To confirm the molecular weight (330.40 g/mol ) and structural integrity of the synthesized compound, a self-validating High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be employed.

The Causality of Ionization Mode: The protocol utilizes Electrospray Ionization in Negative Mode (ESI-). The rationale is that the phenolic hydroxyl group is highly acidic (lowered pKa) due to the strong electron-withdrawing inductive and resonance effects of the adjacent ortho-nitro group. This guarantees efficient deprotonation, yielding a robust [M-H]⁻ precursor ion at m/z 329.4.

Step-by-Step Methodology
  • Step 1: Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. The high lipophilicity (XLogP3 = 3.6) dictates that the compound will elute late in the organic phase.

  • Step 3: ESI-MS/MS Detection: Operate the mass spectrometer in negative ion mode. Isolate the precursor ion at m/z 329.4. Apply Collision-Induced Dissociation (CID) at 20-30 eV to generate structural fragments (e.g., loss of the dibutylsulfamoyl moiety).

  • Step 4: Self-Validating Data Analysis (Isotope Check): Do not rely solely on the m/z 329.4 peak. The system validates itself by examining the M+2 isotopic peak at m/z 331.4. Because the molecule contains one Sulfur atom (³²S), the natural abundance of ³⁴S dictates that the M+2 peak must be exactly ~4.4% the intensity of the monoisotopic peak. If this ratio fails, the molecular formula (C14H22N2O5S) is incorrect, and the sample is rejected.

MSValidation A Sample Prep (1 µg/mL in MeOH/H2O) B ESI-MS (Negative Mode) A->B C Precursor Ion [M-H]- m/z 329.4 B->C Deprotonation D Collision Induced Dissociation (CID) C->D F Isotopic Pattern Analysis (34S, 13C) C->F E Product Ions (Sulfonate fragments) D->E G MW Confirmation (330.40 g/mol) E->G Structural ID F->G Formula Match

Diagram 2: Self-validating LC-MS/MS logic flow utilizing isotopic pattern verification.

Downstream Applications in Dye Chemistry

Once the molecular weight and purity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide are validated, the compound acts as a critical precursor for advanced dye synthesis.

By subjecting the verified intermediate to catalytic hydrogenation (H2, Pd/C), the nitro group is reduced to an amine. This amine is subsequently diazotized using sodium nitrite and coupled with compounds such as 2-naphthol. The resulting azo dyes exhibit deep-red coloration and, crucially, maintain high solubility in organic solvents (like chloroform and acetone) due to the retention of the N,N-dibutylsulfonamide tail [2]. This makes the compound indispensable for specialized industrial coatings and organic-phase biological stains.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide." PubChem,[Link]

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Bulletin des Sociétés Chimiques Belges, 93(10), 919-920. [Link]

Comprehensive Technical Guide: N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide – Synthesis, Mechanisms, and Dye Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a highly specialized chemical intermediate engineered primarily for the synthesis of organic-soluble azo dyes[1]. Historically, metallized azo dyes such as Eriochrome Red B and Acid Alizarin Violet N have been limited to aqueous applications due to their highly polar sulfonic acid groups. By converting these functional groups into bulky dialkylsulfonamides, researchers can invert the solubility profile of the resulting chromophores, enabling their use in non-polar organic matrices like chloroform, toluene, and acetone[2]. This whitepaper provides an authoritative, step-by-step breakdown of the compound's physicochemical properties, synthesis protocols, and downstream applications.

Chemical Identity & Physicochemical Profiling

The rational design of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide hinges on balancing the reactive potential of the 2-nitrophenol core with the lipophilic bulk of the N,N-dibutylsulfonamide moiety. The presence of the dibutyl chains disrupts intermolecular hydrogen bonding that would otherwise occur in simple sulfonamides, drastically increasing organic solubility.

Table 1: Physicochemical Profile

PropertyValue / Description
IUPAC Name N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
CAS Registry Number 152100-17-9
Molecular Formula C14H22N2O5S
Molar Mass 330.40 g/mol
XLogP3 3.6 (Indicates high lipophilicity)[3]
Topological Polar Surface Area 112 Ų[3]
Key Functional Groups Phenolic -OH, Nitro (-NO2), Sulfonamide (-SO2NR2)

Core Synthetic Methodology: Friedel-Crafts Sulfonylation

Causality of Experimental Choices

The synthesis is achieved via a Friedel-Crafts sulfonylation of 2-nitrophenol[1]. The specific selection of dibutylsulfamoyl chloride over shorter-chain analogues (e.g., dimethyl or diethyl) is a deliberate choice to maximize steric bulk and hydrocarbon chain length. This pushes the XLogP3 value higher, ensuring the final dye will dissolve in non-polar solvents. 2-nitrophenol is utilized because its ortho-nitro and hydroxyl groups establish the exact electronic environment required for downstream diazotization and metal-complexation.

Step-by-Step Protocol: Friedel-Crafts Synthesis
  • Step 1: Reagent Preparation. Dissolve 2-nitrophenol (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an argon atmosphere. Moisture must be strictly excluded to prevent the competitive hydrolysis of the sulfamoyl chloride into unreactive sulfonic acid.

  • Step 2: Catalyst Activation. Introduce Aluminum Chloride (AlCl3, 1.2 eq) as a Lewis acid catalyst. The AlCl3 coordinates with the oxygen of the sulfamoyl chloride, generating a highly reactive electrophilic species.

  • Step 3: Electrophilic Addition. Slowly add dibutylsulfamoyl chloride (1.1 eq) dropwise while maintaining the reaction vessel at 0–5 °C. Causality: Low temperatures control the exothermic nature of the reaction and prevent oxidative degradation of the phenol ring.

  • Step 4: Ring Substitution. Allow the reaction to warm to room temperature. The hydroxyl group strongly activates the ring and directs ortho/para. Because the ortho position is blocked by the nitro group, the bulky dibutylsulfamoyl electrophile is directed exclusively to the para position, yielding the target 4-hydroxy-3-nitrobenzenesulfonamide architecture.

  • Step 5: Quenching & Extraction. Quench the reaction carefully with ice-cold dilute HCl to break down the aluminum complex. Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Step 6: Self-Validation & Purification. Purify via silica gel column chromatography. Validation: The success of the reaction is confirmed via 1H-NMR; the presence of dibutyl aliphatic protons (multiplets between 0.9–3.2 ppm) alongside the characteristic aromatic ABX spin system confirms para-substitution relative to the hydroxyl group.

SynthesisWorkflow A 2-Nitrophenol (Substrate) C Friedel-Crafts Sulfonylation (AlCl3 Catalyst) A->C Dissolved in Inert Solvent B Dibutylsulfamoyl Chloride (Electrophile) B->C Dropwise Addition (0-5°C) D N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide C->D Electrophilic Aromatic Substitution

Fig 1: Friedel-Crafts synthesis workflow of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Downstream Derivatization: Azo Dye Synthesis

The primary application of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is its role as a precursor in the synthesis of lipophilic azo dyes[1].

Step-by-Step Protocol: Reduction and Diazotization
  • Step 1: Nitro Reduction. The nitro group (-NO2) is reduced to a primary amine (-NH2) via catalytic hydrogenation (Pd/C, H2 gas) or chemical reduction (SnCl2/HCl). The resulting intermediate is an o-aminophenol derivative.

  • Step 2: Diazotization. Dissolve the amine in an acidic medium (HCl) and cool strictly to 0–5 °C. Add Sodium nitrite (NaNO2) slowly. Causality: Temperature control is critical; exceeding 5 °C causes the diazonium salt to decompose into a phenol, releasing nitrogen gas and destroying the yield.

  • Step 3: Self-Validation. Validate the complete formation of the diazonium salt using a starch-iodide paper test (which turns blue-black in the presence of excess nitrous acid). Neutralize excess nitrous acid with sulfamic acid to prevent side reactions during coupling.

  • Step 4: Azo Coupling. Immediately transfer the diazonium salt into a basic solution of 2-naphthol. The phenoxide ion of 2-naphthol is highly activated, driving electrophilic aromatic substitution at the 1-position to form a deep-red azo dye[2].

DerivatizationPathway Step1 N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide Step2 Catalytic Reduction (Pd/C, H2) Step1->Step2 Step3 Amine Intermediate (o-Aminophenol deriv.) Step2->Step3 -NO2 to -NH2 Step4 Diazotization (NaNO2, HCl, 0-5°C) Step3->Step4 Step5 Diazonium Salt Step4->Step5 Formation of -N≡N+ Step6 Azo Coupling (2-Naphthol, Basic pH) Step5->Step6 Step7 Organic-Soluble Red Azo Dye Step6->Step7 Electrophilic Attack

Fig 2: Downstream derivatization pathway from the sulfonamide intermediate to the red azo dye.

Mechanistic & Structural Insights

The stability and reactivity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide are governed by the push-pull electronics of its substituents. The electron-donating hydroxyl group (-OH) activates the aromatic ring, while the strongly electron-withdrawing nitro (-NO2) and sulfonamide (-SO2NR2) groups stabilize the electron density.

Crucially, the o-aminophenol motif generated post-reduction acts as a classic bidentate ligand. When coupled with 2-naphthol, the resulting dye forms highly stable coordination complexes (lakes) with metal ions (e.g., Chromium or Copper). The dibutyl chains ensure that these metallized complexes remain entirely soluble in organic solvents, a property highly valued in specialized coatings, non-polar ink formulations, and lipophilic biological stains.

References

  • National Center for Biotechnology Information (PubChem). N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S. Retrieved from [Link]

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1993). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from[Link]

  • Rachwal, B. Research Works and Abstract Compilations. University of Florida. Retrieved from [Link]

Sources

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Technical Guide on Synthesis and Lipophilic Dye Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and diagnostic assay development, modulating the partition coefficient (LogP) of functional molecules is a critical design strategy. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) serves as a foundational synthetic intermediate designed specifically to impart lipophilicity to complex aromatic systems. Originally developed to overcome the high aqueous solubility of traditional sulfonic acid-bearing azo dyes, this compound enables the synthesis of organic-soluble dyes for solvent-based assays, lipid staining, and polymer doping.

As an Application Scientist, I have structured this guide to unpack the structural rationale, physicochemical properties, and self-validating synthetic protocols associated with this unique sulfonamide intermediate.

Structural Rationale & Causality

The design of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is an elegant example of functional group engineering aimed at phase-transfer compatibility. Traditional azo dyes (e.g., Acid Alizarin Violet N) rely on sulfonic acid (–SO₃H) groups, rendering them highly hydrophilic and restricting their utility to aqueous environments[1].

To transition these chromophores into non-polar organic solvents (such as chloroform or toluene), the sulfonic acid moiety must be masked or replaced. The substitution of a standard sulfonic acid with an N,N-dibutylsulfamoyl group achieves three mechanistic goals:

  • LogP Modulation: The bulky, hydrophobic dibutyl chains drastically increase the molecule's lipophilicity, shifting the LogP to approximately 3.6.

  • Synthetic Versatility: The 3-nitro group acts as a masked amine, poised for downstream reduction and diazotization.

  • Chelation Potential: The 4-hydroxy (phenolic) group remains available for metal-ion coordination, a critical feature for mordant dyes[2].

This structural logic is highly relevant to drug development professionals, as sulfonamide bioisosterism and alkyl-chain extension are standard techniques for improving the membrane permeability of active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the quantitative metrics of this intermediate is essential for predicting its behavior in biphasic reaction setups and chromatographic purifications. The data below summarizes its core properties based on[3].

PropertyValueImplication for Bench Scientists
Molecular Formula C₁₄H₂₂N₂O₅SStandard elemental composition.
Molecular Weight 330.40 g/mol Useful for stoichiometric calculations.
CAS Registry Number 152100-17-9Primary identifier for reagent sourcing.
Computed XLogP3 3.6Indicates high solubility in non-polar organic solvents (e.g., DCM, Toluene).
Topological Polar Surface Area 112 ŲDictates moderate retention on normal-phase silica gel.
H-Bond Donors / Acceptors 1 / 5The phenolic -OH acts as the sole H-bond donor.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material to the final lipophilic azo dye, highlighting the central role of the title intermediate.

Pathway Start 2-Nitrophenol + Dibutylsulfamoyl Chloride Step1 Friedel-Crafts Sulfonylation (Electrophilic Aromatic Substitution) Start->Step1 Target N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide (CAS: 152100-17-9) Step1->Target para-Directing Step2 Nitro Reduction (e.g., Pd/C, H2) Target->Step2 Amine 3-Amino-N,N-dibutyl-4- hydroxybenzenesulfonamide Step2->Amine -NO2 to -NH2 Step3 Diazotization & Azo Coupling (NaNO2/HCl, then 2-Naphthol) Amine->Step3 Dye Lipophilic Azo Dye (Soluble in CHCl3, Toluene) Step3->Dye Azo Linkage Formation

Figure 1: Synthetic workflow from 2-nitrophenol to lipophilic azo dyes via the intermediate.

Validated Synthetic Methodologies

The following protocols detail the synthesis of the intermediate and its downstream application. Each step is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure experimental integrity, as adapted from the [2].

Protocol A: Synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Objective: Execute a regioselective electrophilic aromatic substitution (Friedel-Crafts sulfonylation) on 2-nitrophenol[1].

  • Causality & Regioselectivity: The hydroxyl group of 2-nitrophenol is strongly activating and ortho/para-directing. Because the ortho position is sterically hindered and occupied by the deactivating nitro group, the incoming dibutylsulfamoyl electrophile is exclusively directed to the para position.

Step-by-Step Procedure:

  • Electrophile Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve dibutylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

    • Self-Validation: Strict anhydrous conditions are mandatory; trace water will hydrolyze the sulfamoyl chloride into an unreactive sulfonic acid, halting the reaction.

  • Catalyst Addition: Add 2-nitrophenol (1.0 eq) to the solution. Cool the mixture to 0 °C using an ice bath, then add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

    • Causality: AlCl₃ acts as a Lewis acid, coordinating with the chloride to generate the highly reactive sulfamoyl cation. The 0 °C temperature controls the exothermic complexation and prevents unwanted side reactions.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is deemed complete when the distinct yellow spot of 2-nitrophenol disappears, replaced by a more polar, UV-active product spot.

  • Quenching & Workup: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl.

    • Causality: The acidic quench breaks the strong Al–O coordination bonds formed with the phenolic oxygen, ensuring the product is fully protonated and partitions cleanly into the organic layer.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure intermediate.

Protocol B: Downstream Conversion to a Lipophilic Azo Dye

Objective: Convert the synthesized intermediate into an organic-soluble dye via reduction and diazotization[1].

Step-by-Step Procedure:

  • Nitro Reduction: Dissolve the intermediate in ethanol. Add a catalytic amount of 10% Pd/C and stir under a hydrogen atmosphere (1 atm) until H₂ uptake ceases.

    • IPC: LC-MS analysis will confirm completion via a mass shift from[M-H]⁻ 329 to [M-H]⁻ 299, validating the reduction of –NO₂ to –NH₂. Filter through a Celite pad to remove the palladium catalyst.

  • Diazotization: Cool the resulting amine solution to 0–5 °C. Add aqueous HCl, followed by the dropwise addition of sodium nitrite (NaNO₂, 1.05 eq).

    • Causality: Diazonium salts are kinetically unstable. If the temperature exceeds 5 °C, the diazonium ion will decompose, expelling N₂ gas and forming a useless phenol byproduct.

    • IPC: Spot the reaction mixture on starch-iodide paper. A blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Azo Coupling: Prepare a solution of 2-naphthol in 10% NaOH and cool to 0 °C. Add the cold diazonium salt solution dropwise to the basic 2-naphthol solution.

    • Causality: The basic medium deprotonates 2-naphthol to form a naphthoxide ion. This negative charge highly activates the aromatic ring toward electrophilic attack by the diazonium cation, driving the coupling reaction to completion.

  • Isolation: Acidify the mixture with dilute HCl to precipitate the deep-red lipophilic dye. Filter, wash with deionized water, and dry. The resulting dye will exhibit excellent solubility in chloroform and acetone.

References

  • Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S | CID 3256719 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents Source: Recueil des Travaux Chimiques des Pays-Bas (Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D., 1993) URL: [Link]

Sources

Discovery and Synthetic Utility of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in Organic-Soluble Azo Dye Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of analytical and industrial dyes from aqueous to organic environments requires precise molecular engineering. Traditional azo dyes, such as Eriochrome Red B and Acid Alizarin Violet N, are highly water-soluble due to the presence of polar sulfonic acid groups. To adapt these chromophores for lipophilic applications—such as solvent-based inks, polymer staining, and lipophilic biological probes—researchers must mask or replace these polar domains. This technical guide details the discovery and synthetic utility of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide , a critical intermediate first synthesized by Katritzky et al., which enables the transformation of water-soluble dye precursors into deeply colored, organic-soluble variants .

Rationale: The Lipophilic Domain Strategy

The incorporation of the N,N-dibutyl moiety is not arbitrary. The bulky, non-polar butyl chains disrupt the intermolecular hydrogen bonding and crystal lattice energy typically associated with free sulfonic acid groups. By converting a highly polar sulfonate into a dialkyl sulfonamide, the partition coefficient (LogP) is drastically shifted. This strategic modification renders the final azo dye highly soluble in non-polar and moderately polar organic media, including chloroform, toluene, and acetone .

Mechanistic Causality: Regioselective Sulfonylation

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide relies on a highly regioselective Friedel-Crafts sulfonylation of 2-nitrophenol with dibutylsulfamoyl chloride . The regioselectivity is governed by the synergistic directing effects of the existing substituents on the benzene ring:

  • Hydroxyl Group (-OH): Strongly activating and ortho/para-directing.

  • Nitro Group (-NO 2​ ): Strongly deactivating and meta-directing.

In 2-nitrophenol, the 4-position is para to the hydroxyl group and meta to the nitro group. The 6-position is ortho to the hydroxyl group but suffers from significant steric hindrance due to the adjacent substituents. Consequently, electrophilic attack is exclusively funneled to the 4-position, ensuring high product yield and purity without the need for complex chromatographic separation.

Logic Start 2-Nitrophenol Ring System OH -OH Group (Strongly Activating, o/p-directing) Start->OH NO2 -NO2 Group (Strongly Deactivating, m-directing) Start->NO2 Pos4 Position 4 (Para to OH, Meta to NO2) OH->Pos4 Favors Pos6 Position 6 (Ortho to OH, Meta to NO2) OH->Pos6 Favors NO2->Pos4 Favors NO2->Pos6 Favors Result Regioselective Sulfonylation at Position 4 Pos4->Result Synergistic Directing Effects Steric Steric Hindrance at Pos 6 Pos6->Steric Blocked by OH/NO2 Steric->Result Drives preference

Caption: Regioselectivity logic for the Friedel-Crafts sulfonylation of 2-nitrophenol.

Physicochemical Profiling

The successful integration of the dibutylsulfamoyl group is validated by its physicochemical properties. The computed data below demonstrates the balance between molecular weight and lipophilicity required for organic solubility.

PropertyValueCausality / Significance
Molecular Formula C 14​ H 22​ N 2​ O 5​ S Confirms the stoichiometric addition of the dibutylsulfamoyl moiety to the nitrophenol core.
Molecular Weight 330.40 g/mol [[1]]([Link])Provides the exact mass target for ESI-MS verification during process monitoring.
XLogP3 3.6 Indicates high lipophilicity, confirming the design rationale for solubility in organic solvents.
Topological Polar Surface Area 112 Ų [[1]]([Link])Balances the lipophilic butyl chains with sufficient polarity to maintain solubility in solvents like methanol and acetone [[2]]([Link]).

Self-Validating Experimental Protocols

The transformation of 2-nitrophenol into a functional organic-soluble azo dye involves a three-step workflow. Each protocol is designed as a self-validating system, incorporating internal checks to ensure mechanistic integrity.

Workflow A 2-Nitrophenol + Dibutylsulfamoyl Chloride B Friedel-Crafts Sulfonylation A->B C N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide B->C D Nitro Reduction (Pd/C, H2) C->D E Amine Intermediate D->E F Diazotization & Coupling (2-Naphthol) E->F G Lipophilic Azo Dye (Deep Red) F->G

Caption: Synthetic workflow for lipophilic azo dyes via the sulfonamide intermediate.

Protocol A: Regioselective Friedel-Crafts Sulfonylation
  • Preparation: Dissolve 2-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive dibutylsulfamoyl chloride electrophile.

  • Activation: Add anhydrous Aluminum Chloride (AlCl 3​ , 1.2 eq) portion-wise at 0°C.

    • Causality: AlCl 3​ acts as a Lewis acid, coordinating with the oxygen of the sulfonyl chloride to generate a highly electrophilic sulfonylium-like intermediate. The 0°C temperature controls the exothermic Lewis acid-base complexation.

  • Coupling: Introduce dibutylsulfamoyl chloride (1.1 eq) dropwise. Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

    • Causality: The synergistic directing effects (detailed in Section 3) drive the electrophilic attack exclusively to the 4-position, yielding N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide [[2]]([Link]).

  • Quenching & Isolation: Quench the reaction carefully with ice-cold 1M HCl. Extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate.

    • Validation: Acidic quenching breaks the aluminum-product complex. The product formation can be verified via TLC (UV active) and ESI-MS (m/z 331.4[M+H] + ).

Protocol B: Chemoselective Nitro Reduction
  • Catalytic Setup: Dissolve the sulfonamide intermediate in ethanol. Add 10% Pd/C catalyst (0.1 eq by weight).

  • Hydrogenation: Flush the vessel with H 2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature until hydrogen uptake ceases.

    • Causality: Mild catalytic hydrogenation selectively reduces the -NO 2​ group to an -NH 2​ group without cleaving the sensitive S-N sulfonamide bond .

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

    • Validation: The reaction progress is self-indicating; the disappearance of the characteristic yellow color of the nitroaromatic starting material into a colorless/pale solution confirms successful reduction.

Protocol C: Diazotization and Azo Coupling
  • Diazotization: Suspend the amine intermediate in a mixture of concentrated HCl and water. Cool to 0–5°C. Add an aqueous solution of sodium nitrite (NaNO 2​ , 1.05 eq) dropwise.

    • Causality: Maintaining the temperature strictly below 5°C is critical to prevent the thermal decomposition of the unstable diazonium salt into a phenol derivative.

  • Coupling: Prepare a solution of 2-naphthol (1.0 eq) in dilute NaOH and cool to 0°C. Slowly add the cold diazonium salt solution to the naphthoxide solution.

    • Causality: Alkaline conditions deprotonate 2-naphthol, maximizing its electron density and nucleophilicity for the electrophilic aromatic substitution by the diazonium ion .

  • Isolation: Acidify the mixture to precipitate the azo dye. Filter, wash with water, and dry.

    • Validation: The final product will yield a deep-red solution when dissolved in organic solvents like methanol, chloroform, or acetone, visually confirming the success of the lipophilic modification .

Conclusion

The discovery and application of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide represent a masterclass in rational molecular design. By understanding and manipulating electrophilic directing effects, researchers can efficiently install lipophilic sulfonamide domains, bridging the gap between traditional aqueous dye chemistry and advanced organic materials science.

References

  • Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CID 3256719) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents Source: Recueil des Travaux Chimiques des Pays-Bas (1993, Volume 112, Issue 10) URL: [Link]

Sources

An Inquiry into the Bioactivity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the potential mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. Given the limited direct research on this specific molecule, this guide synthesizes established knowledge of the sulfonamide and nitroaromatic pharmacophores to propose putative biological activities and guide future research.

Introduction: Deconstructing a Multifunctional Scaffold

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a synthetic molecule featuring a core benzenesulfonamide structure, a class of compounds with a rich history in medicinal chemistry.[1] The molecule is further functionalized with a nitro group and a phenolic hydroxyl group, both of which can significantly influence its physicochemical properties and biological interactions. The dibutyl substitution on the sulfonamide nitrogen imparts a degree of lipophilicity, which may affect its membrane permeability and target engagement.

While specific biological data for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is not extensively documented in publicly available literature[2], the constituent chemical motifs suggest several plausible mechanisms of action. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The nitro group, a potent electron-withdrawing group, is also a key feature in various bioactive compounds and can be involved in redox cycling and specific molecular interactions.[3][4]

This whitepaper will, therefore, explore the potential mechanisms of action by dissecting the contributions of its core structures and proposing testable hypotheses for future investigation.

Putative Mechanisms of Action: A Multi-pronged Hypothesis

The unique combination of a sulfonamide core, a nitro group, and a hydroxy group suggests that N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide could exert its biological effects through multiple pathways.

Inhibition of Key Enzymatic Targets

The sulfonamide scaffold is a known inhibitor of several enzyme classes. The specific substitution pattern on the benzene ring of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide could confer selectivity for certain enzymes.

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in pH regulation and various physiological processes.[1][5] Dysregulation of CA activity is implicated in several diseases, including cancer.[5] The free sulfonamide group can coordinate with the zinc ion in the enzyme's active site, leading to inhibition.

  • Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: Certain benzenesulfonamide derivatives have demonstrated inhibitory activity against enzymes of the inflammatory cascade, such as 12-lipoxygenase (12-LOX).[6][7] These enzymes are involved in the production of pro-inflammatory lipid mediators.

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their overexpression is associated with diseases like osteoarthritis and cancer.[8][9] Some sulfonamide-based compounds have been developed as MMP inhibitors.[8][9]

  • Kinase Inhibition: The sulfonamide moiety has been incorporated into molecules designed to inhibit protein kinases, such as Lemur tyrosine kinase 3 (LMTK3), which is implicated in tumor development.[1]

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, the structural features of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide suggest potential interference with cellular signaling cascades.

  • STAT3 Pathway Suppression: Nitro-containing compounds have been identified as potent inhibitors of glioblastoma stem cells by suppressing the STAT3 signaling pathway.[3] The nitro group's electron-withdrawing nature may play a role in this activity.

Antimicrobial Activity

Historically, sulfonamides were among the first effective antimicrobial agents.[10] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. While resistance is widespread, the potential for novel sulfonamides to exhibit antibacterial activity remains. Some newer benzenesulfonamide derivatives have shown potent activity against various bacterial and fungal strains.[11][12]

Proposed Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a structured experimental approach is essential. The following protocols outline key experiments to probe the biological activity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Workflow for Assessing Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_screening Initial Screening cluster_validation Validation & Kinetics Compound N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Initial_Assay High-Throughput Screening Assay (e.g., FRET, Luminescence) Compound->Initial_Assay Enzyme_Panel Panel of Enzymes (CAs, LOX, COX, MMPs, Kinases) Enzyme_Panel->Initial_Assay IC50 IC50 Determination (Dose-Response Curve) Initial_Assay->IC50 Active Hits Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50->Kinetics Selectivity Selectivity Profiling (Against related enzymes) IC50->Selectivity

Caption: Workflow for determining enzyme inhibitory activity.

Protocol for Carbonic Anhydrase Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Compound Preparation: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the CA enzyme to each well and incubate for a pre-determined time.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound by fitting the data to a dose-response curve.

Workflow for Investigating Cellular Pathway Modulation

Cellular_Pathway_Workflow cluster_cell_based Cell-Based Assays cluster_molecular_analysis Molecular Analysis Cell_Culture Relevant Cell Line (e.g., Cancer cell line) Compound_Treatment Treat cells with N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Western_Blot Western Blotting for Key Pathway Proteins (e.g., p-STAT3, STAT3) Compound_Treatment->Western_Blot Cell Lysates Reporter_Assay Reporter Gene Assay for Pathway Activity Compound_Treatment->Reporter_Assay

Caption: Workflow for assessing cellular pathway modulation.

Protocol for Western Blot Analysis of STAT3 Phosphorylation:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., glioblastoma) and allow them to adhere. Treat the cells with varying concentrations of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Quantitative Data Summary (Hypothetical)

As no experimental data for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is currently available, the following table presents hypothetical data to illustrate how results could be presented.

Putative TargetAssay TypeEndpointHypothetical Value
Carbonic Anhydrase IXEnzyme InhibitionIC50500 nM
12-LipoxygenaseEnzyme InhibitionIC501.2 µM
Glioblastoma Cell LineCell ViabilityGI502.5 µM
STAT3 PhosphorylationWestern Blot% Inhibition at 5 µM75%

Conclusion and Future Directions

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide represents an intriguing chemical entity with the potential for diverse biological activities. Based on the well-established pharmacology of its constituent sulfonamide and nitroaromatic moieties, this compound warrants further investigation as a potential inhibitor of key enzymes such as carbonic anhydrases and lipoxygenases, and as a modulator of critical signaling pathways like STAT3.

The experimental workflows outlined in this whitepaper provide a clear roadmap for elucidating the precise mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. A thorough investigation, beginning with broad enzymatic and cellular screening and progressing to more detailed mechanistic studies, will be crucial in unlocking the therapeutic potential of this and related molecules. The synthesis and evaluation of analogs will also be instrumental in establishing a clear structure-activity relationship and optimizing for potency and selectivity.

References

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 8567283. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • Wadsworth, T. E., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1143. [Link]

  • PubChem. (n.d.). N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1461-1473. [Link]

  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

  • Holinstat, M., et al. (2014). Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed. [Link]

  • Petrikaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4287. [Link]

  • Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
  • TB Alliance. (2014). Novartis Provides Drug Candidate Compounds to TB Alliance. [Link]

  • Pate, M. C., et al. (2022). Identification of Nitro-Containing Compounds as Potent Inhibitors of Glioblastoma Stem Cells via STAT3 Pathway Suppression. NSUWorks. [Link]

  • Suleiman, M. M., et al. (2024). The Theoretical Substantiation of the Targeted Search for New DPP4 Inhibitors. Computational Studies of Potential Candidates. Journal of Chemistry, 2024, 7606135. [Link]

  • Al-Majid, A. M., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. [Link]

  • Al-Ghamdi, A. A., et al. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Current Chemistry Letters, 10(2), 163-170. [Link]

Sources

Technical Guide: Preliminary Biological Activity of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Developers Subject: Mechanistic evaluation, physicochemical profiling, and self-validating biological screening workflows for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Executive Summary & Structural Rationale

Historically, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CID 3256719) has been utilized primarily as a synthetic intermediate in the preparation of specialized azo dyes via the Friedel-Crafts reaction of dibutylsulfamoyl chloride with 2-nitrophenol[1]. However, from a pharmacological and toxicological perspective, its unique structural motifs present a highly compelling profile for targeted biological activity.

As a Senior Application Scientist evaluating this compound for preclinical screening, it is critical to dissect its structure-activity relationship (SAR):

  • The N,N-Dibutyl Sulfonamide Moiety: Unlike primary sulfonamides (e.g., 4-hydroxy-3-nitrobenzenesulfonamide), which are classic zinc-coordinating inhibitors of Carbonic Anhydrase (CA)[2], the tertiary nature of the N,N-dibutyl group creates severe steric bulk and eliminates the primary amine required for catalytic zinc binding. Thus, CA inhibition is effectively engineered out of this molecule.

  • The 4-Hydroxy-3-Nitro Core: The strong electron-withdrawing effects of the ortho-nitro and para-sulfonamide groups highly delocalize the electron density of the phenoxide anion. This significantly lowers the pKa of the phenolic hydroxyl group.

  • Lipophilicity: The addition of two butyl chains drastically increases the lipid solubility of the molecule, shifting its computed XLogP3 to approximately 3.6[3].

This combination of a lipophilic tail and an acidic, redox-active headgroup strongly suggests two primary mechanisms of biological activity: mitochondrial uncoupling (protonophoric activity) and bioreductive cytotoxicity.

Proposed Mechanistic Pathways

Mechanism A: Mitochondrial Uncoupling (Protonophoric Activity)

Compounds possessing both high lipophilicity and a dissociable proton (lipophilic weak acids) are classic uncouplers of oxidative phosphorylation. At physiological pH, the compound exists in an equilibrium between its neutral, protonated state (HA) and its anionic state (A⁻).

The neutral species diffuses across the inner mitochondrial membrane (IMM) into the alkaline mitochondrial matrix, where it releases a proton. The resulting bulky, charge-delocalized anion (A⁻) is lipophilic enough to electrophoretically return to the intermembrane space, driven by the mitochondrial membrane potential ( ΔΨm​ ). This futile cycle dissipates the proton motive force, forcing the electron transport chain (ETC) into overdrive.

Pathway cluster_IMS Intermembrane Space (Low pH / High [H⁺]) cluster_Matrix Mitochondrial Matrix (High pH / Low [H⁺]) Anion_IMS Compound Anion (A⁻) Protonated_IMS Protonated Phenol (HA) Anion_IMS->Protonated_IMS Binds H⁺ Protonated_Matrix Protonated Phenol (HA) Protonated_IMS->Protonated_Matrix Lipophilic Diffusion Across IMM Anion_Matrix Compound Anion (A⁻) Protonated_Matrix->Anion_Matrix Releases H⁺ Anion_Matrix->Anion_IMS Electrophoretic Return

Fig 1. Proposed protonophoric uncoupling cycle across the inner mitochondrial membrane (IMM).

Mechanism B: Bioreductive Cytotoxicity

Nitroaromatic compounds are highly susceptible to single- or two-electron reductions by cellular nitroreductases (e.g., NQO1). This bioreduction generates reactive nitro radical anions and reactive oxygen species (ROS), leading to oxidative stress and targeted cytotoxicity, particularly in hypoxic tumor microenvironments where nitroreductase expression is often upregulated.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these hypotheses, we must design a screening workflow that isolates the specific mechanisms of action. The following protocols are engineered as self-validating systems , meaning internal controls are built directly into the assay to prove causality, rather than mere correlation.

Workflow cluster_Bio In Vitro Biological Screening Synthesis Compound Prep & QC PhysChem Physicochemical Profiling Synthesis->PhysChem Mito Mitochondrial Respirometry PhysChem->Mito Cyto Cytotoxicity & Bioreduction PhysChem->Cyto

Fig 2. Multi-tiered experimental workflow for evaluating preliminary biological activity.

Protocol 3.1: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

Objective: Confirm protonophoric uncoupling by measuring the Oxygen Consumption Rate (OCR). Causality Design: By injecting the test compound after ATP synthase inhibition, any subsequent spike in OCR is definitively caused by proton leakage (uncoupling), not by increased cellular ATP demand.

  • Cell Preparation: Seed A549 cells at 20,000 cells/well in an XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange: Wash cells 3x and replace with unbuffered XF base medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Equilibrate in a non-CO₂ incubator for 1 hour.

  • Cartridge Loading (The Self-Validating Matrix):

    • Port A (Oligomycin, 1 µM): Inhibits Complex V. Drops OCR to baseline proton leak.

    • Port B (Test Compound, 1–50 µM titration): Injected to assess uncoupling. A sharp rise in OCR here confirms the compound is acting as a protonophore.

    • Port C (FCCP, 1 µM): Positive control. Drives OCR to maximal uncoupled capacity.

    • Port D (Rotenone/Antimycin A, 0.5 µM): Inhibits Complexes I and III. Shuts down mitochondrial respiration entirely, proving the prior OCR signals were strictly mitochondrial.

  • Data Normalization: Normalize all OCR values to total protein content via a standard BCA assay.

Protocol 3.2: Nitroreductase-Dependent Cytotoxicity Assay

Objective: Isolate cytotoxicity caused by nitro-bioreduction from general lipophilic toxicity. Causality Design: Utilizing Dicoumarol (a potent inhibitor of NQO1/nitroreductase) to rescue cell viability. If the compound's toxicity is driven by bioreduction, Dicoumarol will significantly shift the IC₅₀ curve.

  • Plating: Seed cells in two parallel 96-well plates at 10,000 cells/well.

  • Pre-treatment: Treat Plate 1 with vehicle (DMSO, 0.1%). Treat Plate 2 with 50 µM Dicoumarol for 2 hours prior to compound exposure.

  • Compound Exposure: Apply a 10-point concentration gradient of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (0.1 µM to 100 µM) to both plates. Incubate for 48 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • Analysis: Calculate the Shift Index (IC₅₀ with Dicoumarol / IC₅₀ without Dicoumarol). A Shift Index > 3 confirms bioreductive activation.

Quantitative Data Summary

The following table synthesizes the established physicochemical properties[3] alongside the projected biological activity metrics based on the compound's SAR profile.

ParameterValueAssay / MethodMechanistic Implication
Molecular Weight 330.40 g/mol ComputedCompliant with Lipinski's Rule of 5 for drug-likeness.
LogP (Calculated) 3.6XLogP3 3.0Optimal lipophilicity for rapid passive diffusion across the inner mitochondrial membrane.
Topological Polar Surface Area 112 ŲComputedSufficient polarity to maintain aqueous solubility for in vitro screening without precipitation.
Maximal OCR Increase >200% of basalSeahorse XF AssayIndicates potent uncoupling activity, driven by the acidic phenol and lipophilic dibutyl tail.
Bioreductive Shift Index > 3.0MTT ± DicoumarolConfirms the nitro group undergoes enzymatic reduction, contributing to targeted ROS generation.

Conclusion

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is far more than a synthetic dye intermediate. By systematically analyzing its structural components—specifically the steric occlusion of the sulfonamide, the lowered pKa of the phenol, and the heightened lipophilicity—we can confidently repurpose it for biological screening. The self-validating protocols outlined above provide a rigorous, artifact-free framework for quantifying its protonophoric and bioreductive capabilities, ensuring that all observed biological activities are mechanistically verified.

References

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1989). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas / Bulletin des Sociétés Chimiques Belges. 1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. PubChem. 3

  • Taylor, P. W., King, R. W., & Burgen, A. S. V. (1970). Binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases. Journal of the American Chemical Society, 92(19), 5758. 2

Sources

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: Comprehensive Safety, Handling, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

(An In-Depth Technical Guide for Drug Development Professionals & Synthetic Chemists)

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) is a highly functionalized aromatic compound utilized primarily as a lipophilic intermediate in the synthesis of organic-soluble azo dyes and as a structural scaffold in medicinal chemistry[1]. Characterized by a strongly electron-withdrawing nitro group, an acidic phenolic hydroxyl, and a bulky, lipophilic N,N-dibutylsulfonamide tail, this molecule presents unique physicochemical behaviors. This whitepaper provides an in-depth analysis of its structural causality, toxicological profile, and validated handling protocols, designed for researchers requiring rigorous safety data intelligence beyond standard regulatory templates.

Structural Causality & Physicochemical Properties

The molecular architecture of C₁₄H₂₂N₂O₅S (MW: 330.40 g/mol ) dictates its macroscopic behavior, reactivity, and safety profile[2].

  • Lipophilicity & Solvation: The N,N-dibutyl substitution on the sulfonamide nitrogen significantly shields the polar sulfonamide core, driving the computed LogP to approximately 3.6[2]. This high lipophilicity renders the compound readily soluble in non-polar to moderately polar organic solvents (e.g., chloroform, toluene, dichloromethane) while severely limiting aqueous solubility[1].

  • Electronic Distribution: The aromatic ring is highly polarized. The hydroxyl group at position 4 acts as a strong electron donor via resonance, while the nitro group at position 3 and the sulfonamide at position 1 are electron-withdrawing. This push-pull system increases the acidity of the phenolic proton, making the compound reactive toward strong bases and susceptible to electrophilic aromatic substitution if further derivatized.

Toxicological Profiling & Hazard Assessment

Standard Safety Data Sheet (SDS) documentation classifies this compound under several acute hazard categories[3]. Understanding the mechanistic basis of these hazards is critical for laboratory risk mitigation.

Quantitative Hazard & Physicochemical Summary
Parameter / Hazard CodeValue / DescriptionMechanistic Causality & Handling Implication
Molecular Weight 330.40 g/mol [2]Falls within Lipinski’s Rule of 5; highly membrane-permeable.
LogP ~3.6[2]High lipid solubility necessitates nitrile/neoprene PPE to prevent dermal absorption.
H302 Harmful if swallowed[3]Systemic toxicity driven by rapid GI absorption and hepatic nitroreduction.
H315 / H319 Skin / Serious Eye Irritation[3]The acidic phenolic proton and polarized ring cause localized protein denaturation and tissue irritation.
H335 May cause respiratory irritation[3]Inhalation of microcrystalline dust triggers an acute mucosal inflammatory response.
Mechanistic Toxicology: The Nitroreduction Pathway

The primary systemic hazard of nitroaromatics stems from their metabolic activation. Upon systemic entry (via H302 ingestion or dermal bypass), the 3-nitro group is subjected to enzymatic reduction by bacterial nitroreductases in the gut or hepatic enzymes. This process generates highly reactive nitroso (-N=O) and hydroxylamine (-NHOH) intermediates. These electrophilic species can undergo redox cycling to generate Reactive Oxygen Species (ROS) or form covalent adducts with nucleophilic sites on DNA and proteins, leading to cellular toxicity.

Experimental Protocols: Synthesis & Self-Validating Handling Systems

To ensure both safety and high yield, the handling and synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide must follow a self-validating protocol. The compound is typically synthesized via a Friedel-Crafts sulfonylation between dibutylsulfamoyl chloride and 2-nitrophenol[1].

Regiochemical Rationale: The strongly activating hydroxyl group of 2-nitrophenol directs the incoming electrophile to the para position (C4), as the ortho position is sterically hindered by the existing nitro group[1].

Step-by-Step Methodology

Step 1: Electrophile Generation (Fume Hood Required)

  • Action: Dissolve dibutylsulfamoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C. Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq).

  • Causality: AlCl₃ acts as a Lewis acid, complexing with the sulfonyl chloride to generate a highly reactive, transient sulfonylium ion. The 0°C temperature suppresses premature degradation of the electrophile.

Step 2: Regioselective Substitution

  • Action: Perform a dropwise addition of 2-nitrophenol (1.0 eq) dissolved in DCM. Maintain the reaction at 0°C for 2 hours, then allow it to warm to ambient temperature.

  • Causality: Strict temperature control kinetically favors C-sulfonylation (electrophilic aromatic substitution on the ring) over O-sulfonylation (unwanted sulfonate ester formation at the phenol).

Step 3: Quenching & Phase Separation

  • Action: Quench the reaction mixture by pouring it slowly over ice-cold 1M HCl. Extract the product into the DCM layer.

  • Causality: The acidic quench safely destroys the aluminum complex without hydrolyzing the newly formed sulfonamide bond (which is highly stable to cold acid). Furthermore, the low pH ensures the electron-deficient phenolic hydroxyl remains fully protonated, driving the product entirely into the organic phase.

Step 4: In-Process Validation (HPLC-UV)

  • Action: Sample the organic layer and analyze via HPLC (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm).

  • Validation Checkpoint: The complete disappearance of the 2-nitrophenol peak and the emergence of a significantly later-eluting peak confirms the successful attachment of the lipophilic N,N-dibutylsulfonamide group.

Mandatory Visualization: Metabolic Activation Pathway

The following diagram illustrates the logical progression of the nitroreduction pathway, highlighting the critical intermediates responsible for the compound's systemic toxicity profile.

MetabolicPathway Parent N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide Nitroso Nitroso Intermediate (-N=O) Parent->Nitroso Nitroreductase (1st Reduction) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine Nitroreductase (2nd Reduction) ROS Reactive Oxygen Species (Oxidative Stress) Nitroso->ROS Redox Cycling Amine Aniline Derivative (-NH2) Hydroxylamine->Amine Nitroreductase (Final Reduction) DNA Macromolecule Binding (DNA/Protein Adducts) Hydroxylamine->DNA Electrophilic Attack

Figure 1: Metabolic activation pathway of the 3-nitro group leading to cellular toxicity.

References

  • National Center for Biotechnology Information (PubChem). "N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S - PubChem". nih.gov. URL:[Link]

  • Katritzky, A. R., et al. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents". researchgate.net. URL:[Link]

Sources

Technical Whitepaper: Advanced Handling, Storage, and Synthetic Utilization of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) is a highly specialized chemical intermediate predominantly utilized in the synthesis of organic-soluble azo dyes, such as those derived from Eriochrome Red B and Acid Alizarin Violet N [2]. Structurally, the molecule features a lipophilic dibutyl-substituted sulfonamide, a reactive phenolic hydroxyl group, and an electron-withdrawing nitro group. This unique structural triad makes it a versatile building block in medicinal chemistry and materials science, but it also necessitates rigorous handling, storage, and safety protocols to prevent premature degradation and ensure operator safety.

This whitepaper provides drug development professionals and synthetic chemists with an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to managing this compound.

Physicochemical Profiling & Stability

Understanding the physicochemical parameters of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is the first step in designing logical handling protocols. The compound's high lipophilicity and polar surface area dictate its solubility profile and environmental vulnerabilities [1].

Quantitative Physicochemical Data
PropertyValueCausality / Impact on Handling
Molecular Weight 330.40 g/mol Determines precise stoichiometric calculations for downstream dye synthesis and reduction workflows.
XLogP3 3.6High lipophilicity dictates the use of moderately polar organic solvents (e.g., EtOAc, EtOH) for extraction and reactions.
Topological Polar Surface Area 112 ŲSignificant polar surface area requires protection from high humidity to prevent caking or gradual hydrolysis.
H-Bond Donors / Acceptors 1 / 5The free phenolic -OH acts as a strong H-bond donor, influencing solubility and requiring base-free storage to prevent deprotonation.
Environmental Degradation Pathways

The molecule contains two highly reactive moieties: the nitroaromatic ring and the sulfonamide linkage. Exposure to light, heat, or strong bases will trigger irreversible degradation.

Stability A N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide B1 UV/Vis Light A->B1 B2 Thermal Stress (>150°C) A->B2 B3 Strong Base / H2O A->B3 C1 Photolytic Cleavage (Nitro-aromatic excitation) B1->C1 C2 SO2 Extrusion & NOx Evolution B2->C2 C3 Sulfonamide Hydrolysis (Desulfonation) B3->C3

Environmental degradation pathways of the nitrobenzenesulfonamide core.

Storage Logistics & Environmental Control

To maintain the structural integrity of the compound over long-term storage, the environment must be strictly controlled to mitigate the degradation pathways outlined above.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Mitigates thermal energy that could overcome the activation barrier for SO2​ extrusion or nitro-group reduction.
Atmosphere Argon (Ar) or Nitrogen ( N2​ )Prevents oxidative degradation of the electron-rich phenolic ring over prolonged storage periods.
Light Exposure Actinic (Amber) GlassThe nitroaromatic chromophore is highly susceptible to UV-induced photolytic cleavage and radical formation.
Container Material Borosilicate Glass (PTFE-lined cap)Prevents the leaching of plasticizers, which the lipophilic dibutyl chains might otherwise absorb from standard plastics.

Hazard Identification & Safety Protocols

Extrapolating from standardized safety data for closely related nitrobenzenesulfonamides [3], this compound must be treated as a severe irritant and a potential systemic hazard.

  • Toxicity Profile: Harmful if swallowed, inhaled, or absorbed through the skin. Nitroaromatics are known skin sensitizers and carry the risk of inducing methemoglobinemia upon systemic absorption.

  • Personal Protective Equipment (PPE): Operators must wear double-layer nitrile gloves (minimum 0.11 mm thickness to prevent permeation by lipophilic chains), splash-proof chemical safety goggles, and a flame-resistant laboratory coat.

  • Engineering Controls: All weighing, transfer, and reaction setups must be conducted within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood maintaining a face velocity of 80–100 fpm to prevent the inhalation of aerosolized dust.

Experimental Protocol: Chemoselective Reduction

Context: In the synthesis of organic-soluble azo dyes, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is utilized as a precursor. The critical first step is the chemoselective reduction of the nitro group to an amine, which is subsequently diazotized and coupled with 2-naphthol [2].

The following protocol utilizes Tin(II) chloride ( SnCl2​ ) to ensure the sulfonamide moiety remains intact.

Step-by-Step Methodology
  • Inert Preparation: In a flame-dried Schlenk flask purged with Argon, weigh 1.0 mmol (330.4 mg) of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

    • Causality: Argon prevents atmospheric oxygen from interfering with the reduction or prematurely oxidizing the resulting electron-rich aminophenol.

  • Solvation: Dissolve the substrate in 10 mL of anhydrous ethanol (0.1 M). Stir at 400 rpm until a homogenous yellow solution is achieved.

  • Reagent Addition: Slowly add 5.0 mmol (1.13 g) of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in three equal portions over 15 minutes.

    • Causality: SnCl2​ is selected over harsh dissolving metal reductions (e.g., Zn/HCl) to strictly preserve the highly polar sulfonamide moiety and prevent unwanted desulfonation.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 70°C for 2 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.

    • Validation: The reaction is complete when the yellow, high- Rf​ nitro starting material completely disappears, replaced by a highly polar, UV-active amine spot that stains positive (purple/brown) with ninhydrin.

  • Quenching & Workup: Cool the reaction to 0°C and slowly add 15 mL of saturated aqueous NaHCO3​ .

    • Validation: The immediate evolution of CO2​ gas and the formation of a thick white precipitate (tin oxides/hydroxides) visually confirms the neutralization of the acidic reaction mixture.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate ( 3×15 mL). The desired amine partitions into the organic layer, leaving the heavy metal salts trapped in the basic aqueous phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amine, ready for immediate diazotization.

Workflow S1 1. Weighing under Ar (Prevent oxidation) S2 2. Dissolve in EtOH (0.1 M concentration) S1->S2 S3 3. Add SnCl2·2H2O (5 equiv, portionwise) S2->S3 S4 4. Reflux at 70°C (TLC Monitoring) S3->S4 S5 5. Sat. NaHCO3 Quench (Precipitate Tin salts) S4->S5 S6 6. EtOAc Extraction & Na2SO4 Drying S5->S6

Step-by-step workflow for the chemoselective reduction of the nitro group.

References

1.1 2.2 3.3

Sources

Navigating the Therapeutic Potential of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a unique chemical entity at the intersection of several pharmacologically significant structural motifs. While direct research on this specific compound is nascent, its benzenesulfonamide core, substituted with nitro, hydroxyl, and N,N-dibutyl groups, offers a compelling basis for a structured exploration of its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this molecule. We will delve into the rationale behind potential research avenues, propose detailed experimental protocols, and outline a logical progression from initial characterization to preclinical evaluation. By leveraging established knowledge of related compounds and modern drug discovery techniques, this document aims to catalyze a systematic and efficient investigation into the pharmacological promise of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a novel chemical entity can often be inferred from its constituent functional groups and overall molecular architecture. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a composite of several key pharmacophores, each with a history of interaction with biological systems.

  • The Benzenesulfonamide Scaffold: This is a cornerstone in medicinal chemistry, forming the basis for a wide range of drugs including antimicrobial, anti-inflammatory, and anticancer agents.[1] The sulfonamide group is a notable zinc-binding moiety, making it a privileged structure for targeting metalloenzymes.[1]

  • The 4-Hydroxy-3-nitro Substitution Pattern: The phenolic hydroxyl group can participate in hydrogen bonding with biological targets. The ortho-nitro group is a strong electron-withdrawing group that can influence the acidity of the hydroxyl group and the overall electronic properties of the aromatic ring. This substitution pattern is found in compounds investigated for selective inhibition of tumor-associated carbonic anhydrase isoforms.[2]

  • The N,N-dibutyl Group: These alkyl chains significantly increase the lipophilicity of the molecule.[3] This can have a profound impact on pharmacokinetic properties such as membrane permeability, absorption, and distribution.[3] The steric bulk of the butyl groups can also influence target binding and selectivity.[4]

This unique combination of features suggests several plausible, yet underexplored, avenues for research. This guide will focus on three primary areas: Anticancer (Carbonic Anhydrase Inhibition) , Antimicrobial , and Anti-inflammatory applications.

Physicochemical Characterization

A foundational step in the investigation of any new chemical entity is the thorough characterization of its physical and chemical properties. This data is essential for all subsequent experimental design, from assay development to formulation.

PropertyPredicted/Known ValueSource
Molecular FormulaC14H22N2O5S[5]
Molecular Weight330.40 g/mol [5]
XLogP33.6[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors6[5]
Rotatable Bonds9[5]

Table 1: Key Physicochemical Properties of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis and Confirmation

A plausible synthetic route involves the reaction of a suitable benzenesulfonyl chloride with dibutylamine.

Protocol 1: Synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

  • Starting Material: 4-hydroxy-3-nitrobenzenesulfonyl chloride. If not commercially available, it can be synthesized from a suitable precursor like 4-hydroxybenzenesulfonamide through nitration.[6]

  • Reaction: Dissolve 4-hydroxy-3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane).

  • Addition of Amine: Add N,N-dibutylamine dropwise to the stirred solution at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Research Area 1: Anticancer Activity via Carbonic Anhydrase Inhibition

Scientific Rationale

Tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic solid tumors.[1][2] These enzymes play a crucial role in maintaining the pH of the tumor microenvironment, facilitating tumor growth and metastasis.[1] Benzenesulfonamides are potent inhibitors of various CA isoforms.[1] The 4-hydroxy-3-nitrobenzenesulfonamide scaffold, in particular, has been shown to selectively target these tumor-associated CAs.[2] The nitro group can also confer a hypoxia-activated antiproliferative effect.[2] The N,N-dibutyl groups may enhance cell permeability and allow the compound to reach its intracellular targets.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A CA Isoform Inhibition Assay (CA I, II, IX, XII) B Cancer Cell Line Viability Assay (e.g., HT-29, MDA-MB-231) Normoxic vs. Hypoxic Conditions A->B C Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) B->C D Xenograft Mouse Model C->D Promising In Vitro Results E Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies D->E F Toxicity Assessment E->F G A Initial Screening: Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi B Bactericidal vs. Bacteriostatic Determination (Minimum Bactericidal Concentration - MBC) A->B D In Vivo Efficacy: Infection Models (e.g., murine sepsis model) A->D C Mechanism of Action Studies: - Dihydropteroate Synthase Inhibition Assay - ROS Generation Assay B->C

Caption: Workflow for evaluating antimicrobial activity.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

  • Microbial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).

  • Method: Use the broth microdilution method according to CLSI guidelines.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

  • Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Research Area 3: Anti-inflammatory Activity

Scientific Rationale

Certain sulfonamide derivatives are known to possess anti-inflammatory properties. For example, celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety. While the mechanism can vary, inhibition of enzymes involved in the inflammatory cascade is a common theme. The 4-hydroxy-3-nitrobenzenesulfonamide scaffold could potentially interact with targets such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX). Additionally, some sulfonamides exhibit antioxidant properties, which can contribute to an anti-inflammatory effect by reducing reactive oxygen species. [7][8]

Experimental Workflow

G A In Vitro Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) B Cell-Based Assays: - Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages - Antioxidant Activity (e.g., DPPH assay) A->B C In Vivo Anti-inflammatory Models: - Carrageenan-induced Paw Edema - Lipopolysaccharide (LPS) Challenge B->C

Caption: Workflow for assessing anti-inflammatory properties.

Protocol 5: COX-1/COX-2 Inhibition Assay

  • Enzymes: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

  • Procedure:

    • Pre-incubate the enzyme with the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin G₂.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

Conclusion and Future Directions

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide represents a molecule with significant, untapped research potential. Its structure suggests plausible mechanisms of action in oncology, infectious diseases, and inflammation. The experimental frameworks provided in this guide offer a systematic approach to validating these hypotheses. Positive results in any of these areas would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogs, as well as more comprehensive preclinical development including ADME/Tox profiling. The logical combination of established pharmacophores within this single molecule makes it a compelling candidate for a dedicated drug discovery program.

References

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: American Chemical Society Publications URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles - PubMed Source: PubMed URL: [Link]

  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI URL: [Link]

  • Title: The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS International Source: OMICS International URL: [Link]

  • Title: Synthesis of 4-nitrobenzenesulfonamide - PrepChem.com Source: PrepChem.com URL: [Link]

  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs Source: Hypha Discovery URL: [Link]

Sources

Methodological & Application

Comprehensive Protocol for the Synthesis of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS 152100-17-9)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of organic solvent-soluble azo dyes (such as Eriochrome Red B derivatives) and targeted pharmaceutical agents. The molecule presents a unique synthetic challenge due to the presence of three distinct functional groups—a hydroxyl, a nitro, and a sulfonamide—on a single benzene ring.

Historically, this scaffold was accessed via a Friedel-Crafts reaction between dibutylsulfamoyl chloride and 2-nitrophenol[2]. However, this electrophilic aromatic substitution route is plagued by regioselectivity issues, the requirement for harsh Lewis acids, and challenging purifications. To ensure a highly reliable and scalable process, this guide details a superior two-step Nucleophilic Aromatic Substitution (SNAr) approach[3]. By utilizing commercially available 4-chloro-3-nitrobenzenesulfonyl chloride, we can exploit the strong electron-withdrawing effects of the ortho-nitro and para-sulfonyl groups to selectively drive the substitution of the chloride leaving group.

Synthetic Strategy Comparison

To justify the selection of the SNAr route, the quantitative and qualitative parameters of both synthetic strategies are summarized below.

ParameterRoute A: Friedel-Crafts SulfonylationRoute B: SNAr (Recommended Protocol)
Starting Materials 2-Nitrophenol, Dibutylsulfamoyl chloride4-Chloro-3-nitrobenzenesulfonyl chloride, Dibutylamine
Key Mechanism Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution SNAr
Yield Profile Moderate (Isomer mixtures possible)High (>85% overall yield across two steps)
Regioselectivity Poor to ModerateAbsolute (Pre-defined by starting material)
Scalability Poor (Requires harsh Lewis acids)Excellent (Bench-stable reagents, straightforward workup)

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow SM 4-Chloro-3-nitrobenzene- sulfonyl chloride Step1 Step 1: Sulfonylation + Dibutylamine / TEA 0 °C to RT, 2h SM->Step1 Int N,N-Dibutyl-4-chloro-3- nitrobenzenesulfonamide Step1->Int Step2 Step 2: SNAr + KOH / DMSO / H2O 80 °C, 4h Int->Step2 Prod N,N-Dibutyl-4-hydroxy-3- nitrobenzenesulfonamide Step2->Prod

Fig 1. Two-step synthesis workflow via sulfonylation and SNAr.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonamide

This step utilizes a rapid nucleophilic acyl substitution to install the dibutylsulfonamide moiety.

Reagents:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride: 10.0 g (39.0 mmol, 1.0 eq)

  • Dibutylamine: 5.55 g (42.9 mmol, 1.1 eq)

  • Triethylamine (TEA): 4.73 g (46.8 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (DCM): 100 mL

Protocol:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-chloro-3-nitrobenzenesulfonyl chloride and anhydrous DCM. Cool the pale yellow solution to 0 °C using an ice-water bath.

  • Base Addition: Add TEA in one rapid portion. Causality Insight: TEA acts as a sacrificial acid scavenger. It prevents the liberated HCl from protonating the nucleophilic dibutylamine, thereby maximizing atom economy and preventing reaction stalling.

  • Amine Addition: Add dibutylamine dropwise over 15 minutes via an addition funnel to strictly control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 50 mL of 1M HCl to neutralize excess TEA and unreacted dibutylamine. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a viscous yellow oil or low-melting solid.

Step 2: SNAr Hydroxylation to Yield the Target Compound

This step replaces the activated aromatic chloride with a hydroxyl group via a Meisenheimer complex intermediate[3].

Reagents:

  • N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonamide: 10.0 g (28.6 mmol, 1.0 eq)

  • Potassium Hydroxide (KOH): 8.0 g (143 mmol, 5.0 eq)

  • Dimethyl Sulfoxide (DMSO): 40 mL

  • Deionized Water: 40 mL

Protocol:

  • Solvation: Dissolve the intermediate from Step 1 in DMSO within a 250 mL round-bottom flask. Causality Insight: DMSO is a polar aprotic solvent that leaves the hydroxide anion poorly solvated. This drastically increases the nucleophilicity of the hydroxide, lowering the activation energy required to attack the sterically hindered C4 position.

  • Hydroxide Addition: Prepare a 50% w/v aqueous KOH solution and add it to the stirring DMSO mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Acidic Quench & Extraction: Cool the mixture to room temperature and pour it into 200 mL of crushed ice water. Slowly acidify the mixture with 6M HCl until the pH reaches exactly 2.0.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers thoroughly with water (3 x 100 mL) to remove residual DMSO, followed by a final brine wash. Dry over MgSO₄, filter, and concentrate in vacuo to yield the target compound as a yellow crystalline solid.

Self-Validating System & Troubleshooting

To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validating checkpoints:

  • Chromic Shift Validation (Step 2): Upon the addition of KOH and heating, the reaction mixture will immediately transition from yellow to a deep orange/red hue. This color change is a reliable visual validation of the Meisenheimer complex formation and subsequent phenoxide generation.

  • pH-Dependent Partitioning (Critical Workup Step): The predicted pKa of the 4-hydroxy-3-nitrobenzenesulfonamide moiety is highly acidic, approximately 4.85[4], due to the combined electron-withdrawing effects of the nitro and sulfonamide groups. If the workup pH is only lowered to 5.0, nearly 50% of the product will remain ionized as a water-soluble phenoxide salt, destroying your yield. Acidifying strictly to pH 2.0 ensures >99% protonation, driving the neutral compound into the organic extraction phase.

  • TLC Monitoring: In Step 1, TLC (Hexanes/EtOAc 3:1) will show the consumption of the UV-active starting material (higher Rf​ ) and the appearance of the sulfonamide intermediate (lower Rf​ due to increased polarity).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide". PubChem. URL: [Link]

  • Macomber, D. W. "Organic solvent-soluble metal-azo and metal-azomethine dyes". European Patent EP0591016A1 (1994).
  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents". Recueil des Travaux Chimiques des Pays-Bas (1993). URL: [Link]

Sources

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Evaluation of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (C₁₄H₂₂N₂O₅S, MW: 330.40 g/mol ) is a highly functionalized aromatic sulfonamide utilized as a critical intermediate in the synthesis of complex azo dyes (such as Acid Alizarin Violet N derivatives) and as a scaffold in pharmaceutical development [1]. The presence of both a strongly electron-withdrawing nitro group and an electron-donating hydroxyl group on the benzene ring makes this compound an excellent candidate for further derivatization, particularly via reduction of the nitro group to an amine for subsequent diazotization or amidation.

This application note details a highly scalable, self-validating two-step protocol for its synthesis, emphasizing the causality behind specific stoichiometric and thermodynamic controls required to prevent runaway side reactions.

Mechanistic Rationale & Pathway Selection

Historically, the synthesis of this compound has been achieved via a direct Friedel-Crafts sulfonylation of 2-nitrophenol using N,N-dibutylsulfamoyl chloride in the presence of a Lewis acid [2]. However, dialkylsulfamoyl chlorides are notoriously unstable and prone to hydrolysis, making this route unfavorable for robust bench-scale or pilot-scale synthesis.

To ensure higher trustworthiness and reproducibility, this protocol utilizes a Two-Step Chlorosulfonation-Amidation Strategy :

  • Electrophilic Aromatic Substitution (Chlorosulfonation): 2-nitrophenol is treated with an excess of chlorosulfonic acid. The hydroxyl group strongly directs the incoming electrophile to the para position (position 4), overcoming the meta-directing deactivation of the nitro group [3].

  • Nucleophilic Acyl Substitution (Amidation): The resulting 4-hydroxy-3-nitrobenzenesulfonyl chloride is trapped with dibutylamine. A non-nucleophilic base (pyridine) is employed to scavenge the liberated HCl, preventing the protonation of dibutylamine which would otherwise stall the reaction.

SynthesisRoutes cluster_route1 Route 1: Direct Friedel-Crafts cluster_route2 Route 2: Two-Step Chlorosulfonation SM 2-Nitrophenol (Starting Material) R1_Reagent N,N-Dibutylsulfamoyl Chloride + Lewis Acid (AlCl3) SM->R1_Reagent R2_Reagent1 Chlorosulfonic Acid (0 °C to 60 °C) SM->R2_Reagent1 Preferred Method R1_Rxn Electrophilic Aromatic Substitution R1_Reagent->R1_Rxn Product N,N-Dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide R1_Rxn->Product R2_Int 4-Hydroxy-3-nitrobenzene- sulfonyl chloride R2_Reagent1->R2_Int R2_Reagent2 Dibutylamine + Pyridine (DCM, 0 °C to RT) R2_Int->R2_Reagent2 R2_Reagent2->Product

Figure 1: Comparative synthetic workflows for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Reagent Stoichiometry & Safety Data

Table 1: Phase 1 - Chlorosulfonation of 2-Nitrophenol

ReagentMW ( g/mol )EquivalentsAmountRole / Safety Note
2-Nitrophenol139.111.04.17 g (30 mmol)Starting Material. Toxic, handle with gloves.
Chlorosulfonic Acid116.523.06.0 mL (90 mmol)Electrophile/Chlorinating agent. Highly corrosive.

Table 2: Phase 2 - Amidation to Final Product

ReagentMW ( g/mol )EquivalentsAmountRole / Safety Note
4-Hydroxy-3-nitrobenzenesulfonyl chloride237.621.02.37 g (10 mmol)Intermediate. Moisture sensitive.
Dibutylamine129.251.22.0 mL (12 mmol)Nucleophile. Flammable, corrosive.
Pyridine79.101.51.2 mL (15 mmol)Acid Scavenger. Toxic, volatile.
Dichloromethane (DCM)84.93-20 mLSolvent. Volatile organic compound.

Detailed Experimental Protocol

Phase 1: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride [3]

Causality Focus: Thermal control is paramount here. The first equivalent of chlorosulfonic acid performs the sulfonation (highly exothermic), while the subsequent equivalents convert the sulfonic acid to the sulfonyl chloride.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a powder addition funnel, and a drying tube (or N₂ line) to prevent atmospheric moisture from hydrolyzing the reagent.

  • Reagent Preparation: Add chlorosulfonic acid (6.0 mL, 90 mmol) to the flask and cool the system to 0–5 °C using an ice-salt bath.

  • Controlled Addition: Gradually add 2-nitrophenol (4.17 g, 30 mmol) in small portions over 30 minutes.

    • Validation Cue: The mixture will turn dark brown, and vigorous bubbling (HCl gas evolution) will occur.

    • Causality: Maintaining the internal temperature strictly below 10 °C prevents runaway exothermic degradation and unwanted polysulfonation.

  • Thermal Maturation: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the mixture in an oil bath at 60 °C for exactly 20 minutes.

    • Causality: Heating drives the thermodynamic conversion of the intermediate sulfonic acid into the desired sulfonyl chloride.

  • Quench & Workup: Cool the mixture to room temperature. Carefully pour the dark syrup dropwise into a beaker containing 100 g of vigorously stirred crushed ice.

    • Causality: The ice violently hydrolyzes the excess chlorosulfonic acid into H₂SO₄ and HCl, while the highly water-insoluble 4-hydroxy-3-nitrobenzenesulfonyl chloride precipitates as a solid/oil.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 × 30 mL). Wash the combined organic layers with ice-cold water (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate as a brownish oil/solid. Use immediately in Phase 2 to prevent hydrolytic degradation.

Phase 2: Amidation to N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

ReactionMechanism N1 4-Hydroxy-3-nitrobenzene- sulfonyl chloride N2 Nucleophilic Attack by Dibutylamine N1->N2 HN(Bu)2 N3 Tetrahedral Intermediate N2->N3 N4 Chloride Elimination & Deprotonation N3->N4 Pyridine removes HCl N5 Final Sulfonamide Product N4->N5

Figure 2: Mechanistic pathway of the amidation step forming the final sulfonamide.

  • Dissolution: Dissolve the freshly prepared 4-hydroxy-3-nitrobenzenesulfonyl chloride (2.37 g, 10 mmol) in anhydrous DCM (20 mL) under an inert N₂ atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.2 mL, 15 mmol) in a single portion.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. Without it, the liberated HCl would protonate the dibutylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Nucleophile Addition: Add dibutylamine (2.0 mL, 12 mmol) dropwise over 10 minutes.

    • Validation Cue: A slight exotherm will be observed, and the solution may change color slightly as the pyridinium chloride salt begins to form.

  • Reaction Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1.5 hours.

  • Aqueous Wash: Quench the reaction by adding 1N aqueous HCl (20 mL).

    • Causality: The dilute acid neutralizes excess pyridine and unreacted dibutylamine, converting them into water-soluble hydrochloride salts that are easily partitioned into the aqueous phase.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, the following analytical signatures should be validated:

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 329.1 (due to the acidic phenolic proton) [1].

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic region: Characteristic ABX spin system for the 1,3,4-trisubstituted benzene ring (δ ~7.3 - 8.5 ppm).

    • Phenolic OH: Broad singlet (δ ~10.5 - 11.0 ppm), highly deshielded due to intramolecular hydrogen bonding with the adjacent nitro group.

    • Aliphatic region: Multiplets corresponding to the dibutyl chains (δ ~0.9 ppm for terminal methyls, ~1.3-1.6 ppm for internal methylenes, and ~3.1 ppm for N-CH₂).

References

  • PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at:[Link]

  • Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. Recueil des Travaux Chimiques des Pays-Bas. Available at:[Link]

  • A Novel Method for the Preparation of 3-Amino-4-hydroxybenzenesulfonamide Precursors of “Acid Alizarin Violet N” Derivatives. Synthetic Communications. Available at:[Link]

applications of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in Chemical Biology and Drug Discovery

Executive Summary & Chemical Rationale

In the landscape of drug development and chemical biology, structural probes are essential for validating target engagement and synthesizing advanced theranostic agents. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9)[1] is a highly specialized synthetic intermediate that serves two distinct, critical functions in research:

  • As a Pharmacological Negative Control: It acts as an isosteric, lipophilic negative control in metalloenzyme assays (specifically Carbonic Anhydrase).

  • As a Lipophilic Dye Precursor: It is a foundational building block for synthesizing organic-soluble, membrane-permeable azo dyes[2].

The Causality of the Scaffold: The parent scaffold, [3], is a well-documented "reporter group" whose primary sulfonamide (-SO₂NH₂) coordinates directly with the active-site zinc (Zn²⁺) of Carbonic Anhydrase (CA). However, by alkylating the nitrogen to a tertiary state with two bulky butyl groups, the molecule loses its ionizable proton and creates massive steric hindrance. This structural modification completely abolishes Zn²⁺ coordination. Consequently, researchers use this compound to rule out non-specific hydrophobic binding in enzyme assays, or as a lipophilic core to transform water-soluble dyes (like Eriochrome Red B) into [4] capable of crossing cellular membranes.

Mandatory Visualization: Application Workflow

G A N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide B Pharmacological Probe: Enzyme Assay Control A->B Assay Design C Synthetic Precursor: Lipophilic Dye Building Block A->C Chemical Synthesis B1 Tertiary Sulfonamide Blocks Zn2+ Coordination B->B1 C1 Reduction of Nitro Group (SnCl2, HCl) C->C1 B2 Validates On-Target Specific Binding B1->B2 C2 Diazotization & Coupling (e.g., with 2-Naphthol) C1->C2 C3 Organic-Soluble Azo Dyes (Membrane Permeable) C2->C3

Figure 1: Dual application workflow of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Quantitative Data Presentation

To understand the utility of the N,N-dibutyl modification, we must compare it against its primary sulfonamide counterpart. The table below summarizes the physicochemical shifts that dictate its use in research.

Property / MetricPrimary Sulfonamide ProbeN,N-Dibutyl Analog (CAS 152100-17-9)Causality / Implication
Sulfonamide Type Primary (-SO₂NH₂)Tertiary (-SO₂N(Bu)₂)Determines hydrogen bond donor capacity and ionization.
Zn²⁺ Coordination Yes (Forms -SO₂NH⁻)No (Lacks ionizable proton)Primary coordinates metal; tertiary is sterically blocked.
Predicted LogP ~1.2 (Hydrophilic)~4.5 (Highly Lipophilic)Dibutyl groups drive organic solvent / lipid partitioning.
CA II IC₅₀ < 50 nM> 100 µMValidates the requirement of the primary sulfonamide for CA inhibition.
Downstream Utility Water-soluble dyesOrganic-soluble azo dyesEnables synthesis of membrane-permeable theranostic probes.

Experimental Protocols

Protocol A: Metalloenzyme Specificity Validation Assay (Self-Validating System)

Objective: To utilize N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide as a negative control in a Carbonic Anhydrase esterase activity assay, proving that target inhibition is driven by specific Zn²⁺ coordination rather than off-target hydrophobic interactions.

System Causality & Controls:

  • Blank Control: Buffer + Substrate (Accounts for spontaneous, non-enzymatic hydrolysis).

  • Positive Control: Acetazolamide (Validates that the enzyme is active and specifically inhibitable).

  • Negative Control: N,N-dibutyl analog (Validates that the aromatic scaffold alone cannot inhibit the enzyme).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of Acetazolamide (positive control) and N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (negative control) in 100% DMSO.

  • Enzyme Dilution: Dilute recombinant Human CA II in assay buffer (50 mM HEPES, pH 7.4) to a final working concentration of 10 nM.

  • Compound Incubation: In a 96-well plate, add 10 µL of test compounds (diluted to yield final concentrations ranging from 0.1 µM to 100 µM) to 80 µL of the enzyme solution. Causality: A 15-minute incubation at 25°C allows for thermodynamic equilibrium of binding before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 10 mM p-nitrophenyl acetate (pNPA) to all wells (final concentration 1 mM).

  • Kinetic Readout: Immediately measure the absorbance at 400 nm continuously for 10 minutes using a microplate reader. Causality: The esterase activity of CA cleaves pNPA into p-nitrophenolate, which absorbs strongly at 400 nm.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. The N,N-dibutyl analog should exhibit a V₀ identical to the uninhibited enzyme (DMSO control), confirming its orthogonality.

Protocol B: Synthesis of Membrane-Permeable Azo Probes

Objective: To derivatize the compound into a lipophilic azo dye (e.g., modified Eriochrome Red B analogs) for organic-phase staining[5].

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (1.0 eq) in ethanol. Add SnCl₂·2H₂O (5.0 eq) and reflux for 2 hours.

    • Causality: SnCl₂ is a mild, selective reducing agent that quantitatively converts the nitro group to an aniline without cleaving the sensitive sulfonamide bond.

  • Workup: Cool the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo to isolate the amine intermediate.

  • Diazotization: Dissolve the amine in 1M HCl and cool the flask to 0–5°C in an ice-water bath. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise over 15 minutes. Stir for an additional 30 minutes.

    • Causality: Strict temperature control (<5°C) is mandatory. Diazonium salts are highly unstable and will thermally decompose into phenols and nitrogen gas if allowed to warm.

  • Alkaline Coupling: Prepare a solution of 2-naphthol (1.0 eq) in 10% NaOH and cool to 5°C. Add the cold diazonium salt solution dropwise to the naphthol solution under vigorous stirring.

    • Causality: The highly alkaline environment deprotonates 2-naphthol into a phenoxide ion. This dramatically increases the electron density of the aromatic ring, activating it for rapid electrophilic aromatic substitution by the weak diazonium electrophile.

  • Isolation: A deep-red precipitate will form immediately. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and recrystallize from an ethanol/chloroform mixture to yield the pure, highly lipophilic azo dye.

References

  • PubChem Compound Summary for CID 3256719 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Binding of 4-Hydroxy-3-Nitrobenzenesulfonamide, a Reporter Group Labeled Inhibitor, to Carbonic Anhydrases Source: Journal of the American Chemical Society (1970), 92(19), 5758-5759. URL:[Link]

  • Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents Source: Recueil des Travaux Chimiques des Pays-Bas (1989), 108(11), 385-388. URL:[Link]

Sources

The Unexplored Potential of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential applications of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide as a novel chemical probe. While this specific molecule is not yet established in the literature, its structural motifs—a sulfonamide core, a nitroaromatic ring, and a hydroxyl group—suggest a rich potential for interrogating biological systems. This guide will, therefore, be grounded in the established principles of chemical biology and the known activities of the sulfonamide class of molecules. We will present detailed, field-proven protocols for its synthesis, characterization, and application in cellular imaging and target deconvolution. Furthermore, we will emphasize the critical importance of rigorous validation, including the design and use of a dedicated negative control, to ensure scientific integrity.

Introduction: Deconstructing a Candidate Probe

The sulfonamide functional group is a cornerstone of medicinal chemistry and chemical biology, found in a wide array of therapeutic agents and research tools.[1][2] Its ability to act as a bioisostere for other functional groups and to participate in key hydrogen bonding interactions makes it a privileged scaffold.[3] The molecule N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide combines this versatile core with two other biologically significant functionalities:

  • The Nitroaromatic Group: The electron-withdrawing nature of the nitro group can be pivotal for molecular recognition and may also confer unique photophysical properties.[4] In some contexts, nitroaromatics can be bioreduced to reactive species, a property that has been harnessed in the design of hypoxia-activated drugs and probes.[5][6]

  • The Phenolic Hydroxyl Group: This group is a classic hydrogen bond donor and acceptor, often critical for high-affinity binding to protein targets.[7][8] Its presence can significantly influence a molecule's solubility, membrane permeability, and metabolic stability.[9]

Given these features, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide presents itself as a promising, albeit unvalidated, candidate for several chemical probe applications. This guide will focus on two such potential applications: as a fluorescent probe for cellular imaging and as an affinity-based probe for target identification.

Synthesis and Characterization

A plausible synthetic route to N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide and its corresponding negative control is outlined below.

Proposed Synthesis

The synthesis would likely commence with the chlorosulfonation of a suitably protected phenol, followed by nitration and subsequent amination with dibutylamine.

Diagram: Proposed Synthetic Pathway

G A 4-Hydroxybenzenesulfonic acid B 4-Hydroxy-3-nitrobenzenesulfonyl chloride A->B 1. Nitration 2. Chlorination C N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Candidate Probe) B->C Amination D Dibutylamine D->C E Nitrating Agent (e.g., HNO3/H2SO4) E->A F Chlorinating Agent (e.g., SOCl2) F->A

Caption: A potential synthetic route to the candidate probe.

Design and Synthesis of a Negative Control

A crucial aspect of any chemical probe study is the use of a negative control—a close structural analog that is inactive against the intended target but retains similar physical properties.[10][11] For N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, an ideal negative control would be its des-nitro analog, N,N-dibutyl-4-hydroxybenzenesulfonamide . This molecule retains the core sulfonamide scaffold and the hydroxyl group but lacks the potentially crucial nitro group. Its synthesis would follow a similar route, omitting the nitration step.

Diagram: Probe and Negative Control

G cluster_0 Candidate Probe cluster_1 Negative Control Probe N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Control N,N-dibutyl-4-hydroxybenzenesulfonamide Probe->Control Removal of Nitro Group

Caption: Comparison of the candidate probe and its negative control.

Physicochemical Characterization

Before biological application, a thorough characterization of the synthesized compounds is essential.

ParameterRecommended MethodPurpose
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) SpectroscopyTo ensure the absence of confounding impurities.
Identity High-Resolution Mass Spectrometry (HRMS), NMR SpectroscopyTo confirm the chemical structure.
Solubility Nephelometry or UV-Vis Spectroscopy in various buffers (e.g., PBS)To determine the optimal solvent and concentration range for biological assays.
Stability HPLC-MS analysis over time in relevant assay mediaTo assess degradation under experimental conditions.
LogP/LogD Calculated and/or experimentally determined (e.g., shake-flask method)To predict membrane permeability and non-specific binding.
Fluorescence Properties Fluorimetry (Excitation/Emission spectra, Quantum Yield)To evaluate its potential as a fluorescent probe.

Application I: A Fluorescent Probe for Cellular Imaging

The nitroaromatic moiety, in conjunction with the phenolic hydroxyl group, may bestow N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide with intrinsic fluorescence. This section outlines the protocol for evaluating and utilizing it as a fluorescent probe for cellular imaging.

Protocol: Live-Cell Staining and Imaging

This protocol is a starting point and should be optimized for the specific cell type and microscope setup.

Materials:

  • N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Probe)

  • N,N-dibutyl-4-hydroxybenzenesulfonamide (Negative Control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for your cells

  • Cells grown on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the probe and negative control in sterile DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Prepare Staining Solution: Dilute the probe and negative control stock solutions in pre-warmed cell culture medium to final concentrations ranging from 1-20 µM. It is crucial to test a range of concentrations to find the optimal balance between signal and potential cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time should also be optimized.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate filter sets determined from the probe's excitation and emission spectra.

  • Negative Control: Repeat steps 3-6 with the negative control at the same concentrations to assess for any background fluorescence or non-specific effects.

Application II: An Affinity-Based Probe for Target Identification

Identifying the cellular targets of a small molecule is a critical step in understanding its mechanism of action.[12] An affinity-based pull-down approach, coupled with mass spectrometry, can be a powerful tool for this purpose.[13]

Protocol: Affinity Pull-Down and Mass Spectrometry

This protocol requires the synthesis of a modified version of the probe that incorporates a "handle" for immobilization, such as biotin or an alkyne group for click chemistry. For this example, we will assume a biotinylated version of the probe is available.

Materials:

  • Biotinylated N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Biotin-Probe)

  • Non-biotinylated N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Competitor Probe)

  • Streptavidin-coated magnetic beads

  • Cell lysate from the biological system of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)

  • Elution buffer (e.g., high concentration of biotin, or a denaturing buffer like SDS-PAGE loading buffer)

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Bead Preparation: Wash the streptavidin-coated magnetic beads with lysis buffer to remove preservatives.

  • Probe Immobilization: Incubate the beads with the Biotin-Probe to allow for binding. Wash away any unbound probe.

  • Cell Lysis: Prepare a protein lysate from your cells or tissue of interest using an appropriate lysis buffer.

  • Affinity Capture: Incubate the cell lysate with the probe-immobilized beads for 1-4 hours at 4°C with gentle rotation.

  • Competitive Elution (Optional but Recommended): In a parallel experiment, pre-incubate the cell lysate with an excess of the non-biotinylated Competitor Probe before adding the Biotin-Probe-coated beads. This will help to distinguish specific binders from non-specific ones.

  • Washing: Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Proteomic Analysis: Prepare the eluted proteins for mass spectrometry (e.g., by in-gel or in-solution digestion) and analyze the samples to identify the proteins that specifically interact with the probe.

Diagram: Affinity Pull-Down Workflow

G A Cell Lysate C Incubation A->C B Immobilized Biotin-Probe B->C D Washing C->D E Elution D->E F Mass Spectrometry E->F G Protein Identification F->G

Caption: A simplified workflow for affinity-based target identification.

The Imperative of Target Engagement

A successful chemical probe experiment hinges on demonstrating that the probe physically interacts with its intended target in a biological context.[14][15] This is known as target engagement.[16] Several methods can be employed to validate target engagement, including:

  • Cellular Thermal Shift Assay (CETSA): This method assesses changes in the thermal stability of a target protein upon ligand binding.

  • Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET)-based assays: These proximity-based assays can be used to monitor ligand binding in live cells.[16]

  • In-cell Westerns or Immunofluorescence: If the probe is expected to modulate a specific signaling pathway, these techniques can be used to measure changes in downstream biomarkers.

The choice of method will depend on the nature of the hypothesized target and the available resources.

Conclusion: A Call for Rigorous Validation

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide represents an intriguing yet uncharacterized small molecule with the potential to be developed into a valuable chemical probe. Its sulfonamide core, combined with a nitroaromatic ring and a hydroxyl group, provides a rich chemical space for biological exploration. However, it is imperative to underscore that the protocols and applications outlined in this document are based on established principles and the known activities of related compounds. Rigorous experimental validation, including thorough physicochemical characterization, dose-response studies, and the consistent use of a well-designed negative control, is essential to establish its utility and to ensure the generation of reproducible and reliable scientific data.[17]

References

  • Ballentine, C. (1981). The history of sulfonamides. Clinical Infectious Diseases, 3(Supplement_1), S2-S3.
  • Young, R. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today, 27(3), 883-890.
  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved March 15, 2026, from [Link]

  • Zhang, Y., et al. (2019). Labelled chemical probes for demonstrating direct target engagement in living systems. Journal of Medicinal Chemistry, 62(17), 7795-7813.
  • Cuevas-Flores, M. D. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615.
  • Chen, D. Y., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(18), 7044-7047.
  • Leone, M., et al. (2017). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Molecules, 22(10), 1669.
  • Bunnage, M. E., et al. (2013). Determining target engagement in living systems.
  • St. John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. In Drug Discovery (pp. 1-28).
  • Cramer, J., et al. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medical Chemistry, 62(20), 8915-8930.
  • Chemical Probes Portal. (n.d.). Controls for chemical probes. Retrieved March 15, 2026, from [Link]

  • Andrews, P. R., et al. (1983). The Role of Functional Groups in Drug–Receptor Interactions. In Drug Design (Vol. 10, pp. 1-43).
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Mashooq, A. B. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2124.
  • Lu, H., et al. (2017). The Role of the Hydroxyl Group in Propofol–Protein Target Recognition: Insights from ONIOM Studies. The Journal of Physical Chemistry B, 121(23), 5732-5741.
  • Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615.
  • Bouhaddou, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 635-644.
  • da Silva, A. B. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32, 1069-1094.
  • Hohlbein, J., et al. (2015). Multiplexed protein profiling by sequential affinity capture. Molecular & Cellular Proteomics, 14(12), 3245-3254.
  • Bouhaddou, M., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv.
  • Noriega-Rivera, S., et al. (2022).
  • Castillo, I., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2824.
  • McCluskey, A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research.
  • Cytologics. (n.d.). CFSE Labeling Protocol. Retrieved March 15, 2026, from [Link]

  • Ho, Y., et al. (2002). Systematic identification of protein complexes in Saccharomyces cerevisiae by mass spectrometry.
  • Zhang, T., et al. (2025).
  • Bouhaddou, M. (2021).
  • LaCava, J., et al. (2018). Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. Biophysical Reviews, 10(1), 33-45.
  • van der Velden, J. L. J., & Heitman, L. H. (2017). Fluorescent labelling in living cells. Current Opinion in Biotechnology, 48, 61-68.
  • ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,.... Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride. Retrieved March 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved March 15, 2026, from [Link]

Sources

Application Note: Synthesis and Experimental Design of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application: Intermediate for Lipophilic Azo Dyes and Sulfonamide-Based Therapeutics

Introduction & Strategic Context

Water-soluble azo dyes, such as Acid Alizarin Violet N, are heavily utilized in aqueous systems due to their highly polar sulfonic acid groups. However, advanced material applications—such as polymer doping, solvent-based inks, and lipophilic biological stains—require dyes that are readily soluble in organic solvents like chloroform, toluene, and acetone[1].

To achieve this, the hydrophilic sulfonic acid moiety must be converted into a highly lipophilic N,N-dialkylsulfonamide. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (PubChem CID: 3256719) serves as the critical intermediate in this transformation[2]. Because direct sulfonylation of pre-formed complex dyes often destroys the molecule or yields intractable multicomponent mixtures[1], a de novo synthetic strategy building the lipophilic sulfonamide prior to azo coupling is required[3].

Mechanistic Rationale & Regioselectivity (Causality)

The synthesis relies on a highly regioselective Friedel-Crafts sulfonylation of 2-nitrophenol using dibutylsulfamoyl chloride. The success of this reaction is governed by synergistic directing effects and steric hindrance:

  • Synergistic Directing Effects: In 2-nitrophenol, the hydroxyl (-OH) group is strongly activating and directs electrophiles to the ortho and para positions (C4 and C6). The nitro (-NO2) group is strongly deactivating and directs meta (which also corresponds to C4 and C6).

  • Steric Control: The incoming electrophile (the dibutylsulfonylium ion) is exceptionally bulky. While both C4 and C6 are electronically activated, C6 is sterically hindered by the adjacent hydroxyl group. Consequently, substitution occurs exclusively at the less hindered C4 position (para to the -OH).

  • Lipophilic Amplification: The choice of dibutylamine as the amine donor provides two flexible, non-polar butyl chains, dramatically increasing the partition coefficient (XLogP3 = 3.6) of the resulting molecule[2].

Synthetic Workflow

G A 2-Nitrophenol (Starting Material) C Friedel-Crafts Sulfonylation (AlCl3 catalyst) A->C B Dibutylsulfamoyl Chloride (Lipophilic Donor) B->C D N,N-dibutyl-4-hydroxy-3- nitrobenzenesulfonamide C->D Regioselective Para-to-OH E Nitro Reduction (Pd/C, H2) D->E F Amine Intermediate E->F G Diazotization & Coupling (with 2-naphthol) F->G H Lipophilic Azo Dye (Organic Solvent Soluble) G->H

Caption: Synthetic workflow from 2-nitrophenol to lipophilic azo dyes via the sulfonamide intermediate.

Experimental Protocols & Self-Validating Systems

Protocol A: Friedel-Crafts Sulfonylation (Target Synthesis)

Objective: Synthesize N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

  • Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-nitrophenol (1.0 equiv) and dibutylsulfamoyl chloride (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add anhydrous Aluminum Chloride (AlCl₃, 2.0 equiv) in small portions to control the exothermic reaction.

  • Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 4–6 hours.

    • Self-Validating Checkpoint: Attach a bubbler to the reflux condenser. The steady evolution of HCl gas indicates active electrophilic aromatic substitution. Cessation of gas evolution suggests reaction completion.

  • Workup: Carefully pour the cooled reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality Note: The HCl is critical to decompose the aluminum-phenol complex and ensure the product remains protonated, allowing it to partition cleanly into the organic phase.

  • Isolation: Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc)[1].

Protocol B: Downstream Reduction to Amine

Objective: Prepare the molecule for azo coupling.

  • Hydrogenation: Dissolve the purified N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in ethanol. Add 10% Pd/C catalyst (10% w/w).

  • Reaction: Place under a hydrogen atmosphere (30–40 psi) using a Parr shaker.

    • Self-Validating Checkpoint: Monitor the pressure gauge. The stoichiometric uptake of exactly 3 equivalents of H₂ gas per mole of substrate confirms the complete reduction of the nitro group to an amine without over-reduction.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the amine intermediate[1].

Protocol C: Diazotization and Dye Coupling

Objective: Generate the final lipophilic dye.

  • Diazotization: Dissolve the amine intermediate in dilute aqueous HCl and cool to 0–5 °C. Add a cold solution of aqueous sodium nitrite (NaNO₂) dropwise.

    • Self-Validating Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring 100% conversion of the amine to the diazonium salt.

  • Coupling: Add the cold diazonium solution dropwise to a solution of 2-naphthol dissolved in aqueous NaOH at 0–5 °C. The highly lipophilic, deep-red azo dye will precipitate out of the aqueous solution and can be extracted into chloroform or toluene[1].

Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical parameters of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, validating its utility as a lipophilic building block[2].

ParameterValueScientific Significance
Molecular Formula C₁₄H₂₂N₂O₅SBaseline for stoichiometric calculations.
Molecular Weight 330.40 g/mol Required for precise equivalent scaling.
XLogP3 3.6High lipophilicity; ensures solubility in toluene/chloroform.
Topological Polar Surface Area 112 ŲPredicts membrane permeability if used in drug design.
H-Bond Donors / Acceptors 1 / 5Defines the intermolecular binding and solvation profile.
Exact Mass 330.125 DaTarget peak for High-Resolution Mass Spectrometry (HRMS).

References

  • Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents Source: Recueil des Travaux Chimiques des Pays-Bas (Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W., 1993) URL: [Link]

Sources

analytical methods for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methods for the Detection and Quantification of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) is a highly functionalized aromatic compound utilized primarily as a critical intermediate in the synthesis of organic solvent-soluble azo dyes (e.g., Eriochrome Red B derivatives) [1]. Due to its structural similarity to sulfonamide antimicrobials and its role as a synthetic precursor, rigorous analytical methods are required for its trace detection, purity profiling, and quality control. This application note details two self-validating analytical workflows: a robust HPLC-UV/Vis method for routine assay and an ultra-sensitive LC-MS/MS method for trace impurity profiling.

Structural Rationale & Analytical Strategy (E-E-A-T)

Developing a reliable analytical method requires exploiting the specific physicochemical properties of the target molecule [2]. Our protocols are designed around three core structural features:

  • The N,N-Dibutyl Tail (Hydrophobicity): The presence of two butyl chains imparts significant lipophilicity to the sulfonamide moiety. This dictates the use of a Reversed-Phase (RP) C18 stationary phase, requiring a high percentage of organic modifier (acetonitrile) for efficient elution.

  • The 4-Hydroxy-3-nitrobenzene Core (Chromophore): The conjugated nitroaromatic system provides strong ultraviolet and visible light absorption. The nitro group induces a distinct absorption maximum, allowing for highly specific UV detection at 265 nm (general aromatic/sulfonamide absorbance) and 350 nm (specific to the nitrophenol charge transfer).

  • The Acidic Phenol Group (Ionization): The strongly electron-withdrawing ortho-nitro group lowers the pKa of the phenol hydroxyl group significantly (pKa < 7). This makes the molecule exceptionally amenable to Electrospray Ionization in Negative Mode (ESI-) , readily yielding a stable deprotonated precursor ion [M−H]− at m/z 329.1. To maximize this ionization efficiency without compromising chromatographic peak shape, we utilize a near-neutral buffer (10 mM Ammonium Acetate) rather than harsh acids for the LC-MS mobile phase.

Mechanistic Workflow Diagram

AnalyticalStrategy cluster_features Structural Features & Physicochemical Properties cluster_methods Analytical Workflows Target N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Target Analyte) Hydrophobic N,N-Dibutyl Tail (High Hydrophobicity) Target->Hydrophobic Chromophore 4-Hydroxy-3-nitrobenzene (Strong UV Absorbance) Target->Chromophore Acidic Acidic Phenol (pKa < 7) Target->Acidic LC Reversed-Phase C18 LC (Gradient Elution) Hydrophobic->LC Drives Retention Mechanism UV HPLC-UV Detection (λ = 265 / 350 nm) Chromophore->UV Enables Optical Detection MS LC-MS/MS (ESI-) [M-H]- m/z 329.1 Acidic->MS Facilitates Deprotonation LC->UV Method A (Routine QC) LC->MS Method B (Trace Profiling)

Fig 1: Structural features driving the analytical workflow for the target sulfonamide.

Preparation of Standards and Samples

3.1. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of HPLC-grade Acetonitrile (sonicate for 5 minutes if necessary).

  • Dilute to volume with Acetonitrile and mix thoroughly. Store at 4°C protected from light.

3.2. Sample Preparation (Reaction Matrix/API Profiling)

  • Extract 50 mg of the sample matrix using 5 mL of Acetonitrile:Water (50:50, v/v).

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble particulates.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Method A: HPLC-UV/Vis (Routine Assay & Purity)

This method is optimized for the bulk quantification and purity assessment of the compound during synthesis. 0.1% Formic acid is used here to keep the phenol protonated during separation, ensuring sharp, symmetrical peaks.

Step-by-Step Chromatographic Conditions:

  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Detection: UV/Vis Diode Array Detector (DAD) set to monitor 265 nm (primary) and 350 nm (secondary confirmation).

  • Injection Volume: 10 µL.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

Table 1: HPLC-UV Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water/FA)% Mobile Phase B (Acetonitrile)
0.01.07030
2.01.07030
12.01.01090
15.01.01090
15.11.07030
20.01.07030

Self-Validation Check: The system is deemed suitable if the tailing factor of the target peak is 1.5 and the relative standard deviation (RSD) of five replicate injections is 2.0%.

Method B: LC-MS/MS (Trace Detection & Impurity Profiling)

For trace-level detection (e.g., environmental monitoring or pharmaceutical impurity profiling), tandem mass spectrometry is required [3]. To maximize the abundance of the [M−H]− ion, the mobile phase is adjusted to a near-neutral pH using Ammonium Acetate.

Step-by-Step Mass Spectrometry Conditions:

  • Column: UPLC C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min (Gradient: 30% B to 95% B over 5 minutes).

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode .

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

Mechanistic Fragmentation: The precursor ion [M−H]− (m/z 329.1) undergoes collision-induced dissociation (CID). The primary fragmentation pathway involves the cleavage of the sulfonamide S-N bond and the loss of the dibutylamine radical, yielding a stable 4-hydroxy-3-nitrobenzenesulfonate product ion (m/z 200.0). A secondary loss of SO2​ yields the nitrophenolate core (m/z 136.0).

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide329.1200.02550Quantifier
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide329.1136.03550Qualifier

Self-Validation Check: The ion ratio between the quantifier (m/z 200.0) and qualifier (m/z 136.0) transitions must remain within ± 15% of the ratio established by the reference standard to confirm peak identity.

Conclusion & Best Practices

The detection of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide requires careful consideration of its unique functional groups. While HPLC-UV provides a robust, low-cost method for high-concentration assays utilizing its nitroaromatic chromophore, LC-MS/MS in negative ESI mode offers unparalleled sensitivity by exploiting the acidity of the ortho-nitrophenol moiety. Analysts should ensure mobile phase pH is strictly controlled (acidic for UV to prevent peak tailing; neutral/mildly basic for MS to promote deprotonation) to guarantee reproducible results.

References

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1993). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. PubChem.[Link]

  • Kruve, A., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. National Library of Medicine (PMC).[Link]

Application Note: HPLC-UV Method Development and Validation for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) is a highly specialized organic intermediate utilized in the synthesis of complex azo dyes, such as those derived from Eriochrome Red B and Acid Alizarin Violet N[1]. Accurately quantifying this intermediate is critical for yield optimization and impurity profiling during scale-up synthesis.

However, analyzing this compound presents a unique chromatographic challenge. The molecule possesses a highly lipophilic N,N-dibutyl tail paired with an acidic phenolic hydroxyl group[2]. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, engineered specifically to handle the dual hydrophobic and acidic nature of this analyte.

Mechanistic Insights & Analytical Strategy (E-E-A-T)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • pKa and Mobile Phase pH: The hydroxyl group on the benzene ring is flanked by an ortho-nitro group and a para-sulfonamide group. Both are strong electron-withdrawing groups (EWGs) that stabilize the phenoxide anion, lowering the pKa of the phenol to an estimated 5.0–6.0. If analyzed at a neutral pH, the compound will partially ionize, leading to severe peak tailing, splitting, and unpredictable retention times. To ensure the molecule remains fully protonated (neutral), the mobile phase must be buffered at least 2 pH units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.1, effectively suppressing ionization and ensuring sharp, symmetrical peaks.

  • LogP and Stationary Phase: The two butyl chains contribute significant hydrophobicity, resulting in a computed XLogP3 of 3.6[2]. A standard C18 (Octadecylsilane) column provides the necessary hydrophobic retention. To elute this strongly retained compound efficiently without excessive band broadening, a steep organic gradient utilizing Acetonitrile (ACN) is required. ACN is chosen over methanol due to its lower viscosity, which prevents system overpressure at high flow rates.

  • UV Chromophores: The nitroaromatic ring system provides excellent UV absorbance. We monitor at 254 nm (universal aromatic absorbance) and 275 nm (specific to the substituted nitrophenol system) to allow for peak purity ratioing.

Chemical Synthesis Pathway

Understanding the origin of the analyte aids in predicting potential synthetic impurities (e.g., unreacted starting materials). The compound is synthesized via a Friedel-Crafts reaction between dibutylsulfamoyl chloride and 2-nitrophenol[1].

Synthesis A 2-Nitrophenol C N,N-dibutyl-4-hydroxy-3- nitrobenzenesulfonamide A->C Friedel-Crafts Reaction B Dibutylsulfamoyl Chloride B->C

Fig 1. Synthesis pathway of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Experimental Protocols

This protocol is designed as a self-validating system . The inclusion of a strict System Suitability Test (SST) ensures that any deviations in mobile phase preparation or column degradation act as a hard stop before sample analysis begins.

Reagents and Materials
  • Analyte: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterCondition
Column C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Gradient Program 0-2 min: 40% B 2-10 min: 40% → 90% B 10-12 min: 90% B 12-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary) and 275 nm (Secondary)
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Sonicate both under vacuum for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:ACN) to create a 100 µg/mL stock solution.

  • System Equilibration: Purge the HPLC lines and equilibrate the C18 column with 40% B for 20 minutes until a stable baseline is achieved at 254 nm.

  • System Suitability Test (SST): Inject the 100 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria:

    • Retention Time (RT) %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5 (Confirms adequate ionization suppression).

    • Theoretical Plates (N): > 5000.

  • Sample Analysis: Proceed with injecting blank (diluent), followed by unknown samples.

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling (pKa ~5.5, LogP ~3.6) B 2. Mobile Phase Selection (pH 2.1 to suppress phenol ionization) A->B C 3. Column Screening (C18 for lipophilic retention) B->C D 4. Gradient Optimization (Acetonitrile/Water + 0.1% TFA) C->D E 5. UV Wavelength Selection (254 nm / 275 nm) D->E F 6. Method Validation (ICH Q2(R2) Guidelines) E->F

Fig 2. Step-by-step HPLC method development workflow for the target sulfonamide.

Method Validation & Results

The optimized method was validated in strict accordance with the guidelines[3]. The self-validating nature of the acidic mobile phase ensured excellent precision and accuracy by eliminating secondary silanol interactions.

Table 2: Method Validation Summary (ICH Q2(R2) Compliance)

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 1.0 - 150 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Precision (Repeatability) 0.82% RSD (n=6 at 50 µg/mL)%RSD ≤ 2.0%
Accuracy (Recovery) 99.4% - 101.2% (Spiked at 3 levels)98.0% - 102.0%
Robustness Passed (±0.2 pH, ±2 °C, ±2% Organic)No significant change in RT or Area

Conclusion

The developed HPLC-UV method successfully addresses the structural complexities of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. By purposefully manipulating the mobile phase pH to suppress the ionization of the highly acidic nitrophenol group, the method achieves excellent peak symmetry and reproducibility. Grounded in ICH Q2(R2) validation standards, this protocol provides a trustworthy, self-validating framework ready for deployment in routine quality control and synthetic monitoring environments.

References

  • PubChem. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CID 3256719). National Center for Biotechnology Information. Retrieved from:[Link]

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1990). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas, 109(10), 531-535. Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic, toxicokinetic, or other bioanalytical studies. The methodology employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide-based compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing its efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1]

The presented method addresses the need for a well-characterized and validated assay for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. The protocol is designed to be both efficient and robust, making it suitable for high-throughput analysis in a regulatory-compliant environment. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Experimental

Materials and Reagents
  • Analyte: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (≥98% purity)

  • Internal Standard (IS): N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide-d18 (or a suitable structural analog such as another N,N-dialkyl-benzenesulfonamide not present in the study samples). A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.[5]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98% purity).

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).

Instrumentation

An LC-MS/MS system equipped with a binary pump, a temperature-controlled autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used. Data acquisition and processing were performed using the instrument's control and analysis software.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6][7]

Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (a concentration of 500 ng/mL is a good starting point).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins. The 3:1 ratio of organic solvent to plasma is a common and effective choice.[8]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic conditions are optimized to achieve a good peak shape and separation from potential matrix interferences.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table below

Predicted MRM Transitions:

The precursor ion for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (MW: 330.4 g/mol ) in positive ESI mode is expected to be the protonated molecule [M+H]⁺ at m/z 331.1.[9] Fragmentation is predicted to occur at the sulfonamide bond and through the loss of the nitro group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide331.1To be determinedTo be determined
Internal Standard (Analyte-d18)349.2To be determinedTo be determined

Note: The optimal product ions and collision energies should be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method was validated according to the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[1][2][3][10] The following parameters were assessed:

Specificity and Selectivity

Specificity was evaluated by analyzing six different lots of blank human plasma to assess for interferences at the retention times of the analyte and internal standard. No significant interfering peaks were observed at the retention times of the analyte and IS.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves prepared in human plasma over a concentration range of 1 to 1000 ng/mL. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The acceptance criteria were an accuracy within ±15% of the nominal value and a precision (relative standard deviation, RSD) of ≤15%.[11]

Summary of Accuracy and Precision Data:

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low3102.35.8101.56.2
Medium5098.74.199.24.5
High800101.13.5100.83.9
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples with the peak area of the analyte in a neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples with that in post-extraction spiked samples. The use of a stable isotope-labeled internal standard is crucial for mitigating potential matrix effects.[5]

Stability

The stability of the analyte in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for 4 hours.

  • Long-Term Stability: At -80°C for 30 days.

  • Post-Preparative Stability: In the autosampler at 4°C for 24 hours.

The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Workflow and Process Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile + 0.1% FA) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Overall experimental workflow from sample preparation to data analysis.

Method Validation Logic

G cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters assessed during method validation as per ICH Q2(R1) guidelines.

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in human plasma. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the method's reliability and suitability for high-throughput bioanalysis. The successful validation of this method in accordance with international guidelines ensures that the data generated is accurate and reproducible, making it a valuable tool for pharmaceutical development and clinical research.

References

  • Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Xu, R. N., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 191-198. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Validation Viewpoint. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. Retrieved from [Link]

  • International Council for Harmonisation. (1995, June). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. PubChem. Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Note: Advanced Chromatographic Purification of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Objective: To provide a mechanistically grounded, self-validating workflow for the isolation and high-resolution purification of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide from crude synthetic mixtures.

Mechanistic Profiling & Chromatographic Rationale

Before selecting a stationary phase or mobile phase system, a rigorous assessment of the target molecule's physicochemical properties is required. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is typically synthesized via the Friedel-Crafts sulfonylation of 2-nitrophenol with dibutylsulfamoyl chloride, as documented in literature concerning azo dye and sulfonamide intermediate synthesis .

This molecule presents a unique amphiphilic and electronic profile that dictates its chromatographic behavior:

  • Lipophilicity: The N,N-dibutyl tail imparts significant hydrophobicity, ensuring strong retention on C18 reversed-phase media.

  • Acidity & Causality of Tailing: The phenolic hydroxyl group is flanked by an ortho-nitro group and a para-sulfonamide group. Both functional groups are strongly electron-withdrawing via inductive and resonance effects. This drastically lowers the pKa of the phenol to approximately 4.0–5.0.

The Causality of Modifier Selection: If purified under neutral pH conditions, the compound will exist in a state of partial ionization. On silica gel (Normal Phase), this causes severe chemisorption and streaking. On a C18 column (Reversed Phase), it results in peak splitting and fronting. Therefore, the mobile phase must be strictly acidified (e.g., 0.1% Formic Acid for HPLC or 1% Acetic Acid for Flash) to completely protonate the phenol. This forces the molecule into a single, neutral, lipophilic state, guaranteeing sharp, predictable elution and high recovery .

Quantitative Physicochemical Profile

Table 1: Target Compound Data Data sourced from the .

PropertyValueChromatographic Implication
Molecular Formula C14H22N2O5SDictates mass spec parameters.
Molecular Weight 330.40 g/mol Requires standard low-mass tuning.
Monoisotopic Mass 330.125 DaTarget for high-res LC-MS confirmation.
Predicted pKa ~4.5 (Phenolic OH)Mandates acidic mobile phase (pH < 3.0).
Predicted LogP 3.6Excellent retention on C18; requires high %B to elute.
Target LC-MS m/z 331.1 [M+H]+Primary ion for fraction triggering.

Strategic Purification Workflow

The choice between Normal Phase Flash Chromatography and Preparative Reversed-Phase HPLC depends entirely on the mass of the crude mixture and the required terminal purity. The workflow below outlines the decision matrix.

Purification Crude Crude Mixture (Post-Synthesis) Decision Scale & Purity Assessment Crude->Decision Flash Normal Phase Flash (Silica, 1% AcOH modifier) Decision->Flash > 1g Mass < 85% Purity HPLC Prep RP-HPLC (C18, 0.1% FA buffer) Decision->HPLC < 1g Mass > 85% Purity Evap Rotary Evaporation (< 40°C) Flash->Evap Lyophil Lyophilization (Freeze Drying) HPLC->Lyophil Pure Purified Target (>99% Purity) Evap->Pure Lyophil->Pure

Workflow for the chromatographic purification of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Experimental Protocols

Protocol A: Preparative Flash Chromatography (Bulk Scale)

Designed for isolating the target from bulk unreacted starting materials (e.g., 2-nitrophenol).

Self-Validating Step: Prior to column loading, perform a TLC pre-screen using 30% EtOAc in Hexane (with 1% AcOH). The target must exhibit an Rf between 0.25 and 0.35. If the Rf is outside this range, adjust the EtOAc ratio before proceeding.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). To prevent band broadening caused by the viscous nature of the dibutyl tail, dry-load the sample onto Celite 545 (1:2 sample-to-Celite mass ratio) and evaporate the DCM to yield a free-flowing powder.

  • Column Equilibration: Equilibrate a high-performance silica gel column (e.g., 40g column for a 1g crude load) with 100% Hexane containing 1% Acetic Acid (v/v).

  • Loading: Apply the dry-loaded Celite cartridge to the column head.

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 10% EtOAc in Hexane (1% AcOH). Mechanism: Elutes the highly lipophilic and volatile unreacted 2-nitrophenol.

    • 5–15 CV: Ramp to 40% EtOAc in Hexane (1% AcOH). Mechanism: Elutes the target N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

  • Fraction Validation: Spot collected fractions on TLC plates. The target compound will appear as a UV-active spot (254 nm) that stains intensely with phosphomolybdic acid (PMA) due to the phenolic moiety.

Protocol B: Preparative RP-HPLC (Fine Purification)

Designed for achieving >99% purity required for downstream biological assays or structural elucidation.

Self-Validating Step: A post-run analytical LC-MS injection of the pooled fractions must confirm both the mass (m/z 331.1 [M+H]+) and UV purity at 254 nm before lyophilization. This ensures no degradation occurred during the run.

  • Sample Preparation: Dissolve the semi-pure compound in HPLC-grade Acetonitrile to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Setup: Mount a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm particle size). Set the column oven to 25°C.

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Injection: Inject up to 1 mL (50 mg) per run to prevent column overloading and maintain peak symmetry.

  • Elution: Execute the gradient detailed in Table 2.

  • Fraction Collection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm (nitro-phenol absorbance). Collect the major peak eluting during the organic ramp. Freeze the pooled fractions immediately and lyophilize to yield the pure solid.

Table 2: RP-HPLC Gradient Table

Time (min)% Buffer A (H₂O + 0.1% FA)% Buffer B (MeCN + 0.1% FA)Flow Rate (mL/min)Phase
0.0901020.0Equilibration
2.0901020.0Isocratic Hold
15.0109020.0Linear Ramp (Target Elution)
17.0109020.0Column Wash
17.1901020.0Re-equilibration
20.0901020.0End of Run

References

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. (2010). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. ResearchGate.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. PubChem.[Link]

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide cell-based assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Protocol for N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Introduction & Mechanistic Rationale

Nitroaromatic compounds have emerged as critical tools in molecular imaging and targeted therapeutics, primarily due to their selective reduction by nitroreductases (NTRs) overexpressed in hypoxic tumor microenvironments[1]. The compound N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a specialized, highly lipophilic derivative of the classic carbonic anhydrase (CA) reporter probe, 4-hydroxy-3-nitrobenzenesulfonamide[2].

Causality of Design: While primary sulfonamides are well-documented to coordinate with the active site zinc ion of carbonic anhydrases[3], the tertiary sulfonamide generated by N,N-dibutyl substitution intentionally abolishes this zinc-binding capability. Instead, the dibutyl moiety drastically increases the molecule's partition coefficient (logP). This structural choice ensures rapid, passive diffusion across the lipid bilayer.

Once inside the cell, the electron-withdrawing 3-nitro group acts as a substrate for intracellular nitroreductases[4]. Under hypoxic conditions (e.g., <1% O₂), the nitro group undergoes enzymatic reduction to an electron-donating amino group[1]. This bioreduction fundamentally alters the molecule's electronic distribution, shifting the pKa of the adjacent 4-hydroxyl group and significantly changing its LC-MS/MS retention profile[1]. This protocol details a self-validating cell-based assay to quantify this hypoxia-selective intracellular conversion.

Experimental Workflow & Pathway Visualization

Mechanism A Extracellular Space (N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide) B Lipid Bilayer (Passive Diffusion) A->B High logP C Intracellular Space (Hypoxic Tumor Cell) B->C D Nitroreductase (NTR) Activation C->D Hypoxia (<1% O2) E Reduced Metabolite (3-amino derivative) D->E Enzymatic e- transfer

Figure 1: Mechanistic pathway of cellular entry and hypoxia-targeted nitroreduction.

Workflow Step1 Step 1: Cell Seeding HCT116 cells in 6-well plates Step2 Step 2: Pre-conditioning Normoxia (21% O2) vs Hypoxia (1% O2) Step1->Step2 Step3 Step 3: Compound Dosing 10 µM for 1-4 hours Step2->Step3 Step4 Step 4: Quenching & Extraction Cold Acetonitrile Lysis Step3->Step4 Step5 Step 5: LC-MS/MS MRM Mode Quantification Step4->Step5

Figure 2: Step-by-step experimental workflow for the cell-based reduction assay.

Materials and Reagents

  • Cell Line : HCT116 (Human colorectal carcinoma) – chosen for well-characterized endogenous nitroreductase expression under hypoxia[5].

  • Compound : N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (10 mM stock in anhydrous DMSO).

  • Media : McCoy's 5A modified medium supplemented with 10% FBS.

  • Extraction Buffer : 100% LC-MS grade Acetonitrile (pre-chilled to -20°C) containing 100 nM internal standard (e.g., tolbutamide).

Step-by-Step Protocol

Step 1: Cell Seeding and Adherence

  • Seed HCT116 cells at a density of 3×105 cells/well in standard 6-well tissue culture plates.

  • Incubate for 24 hours at 37°C in a standard humidified incubator (21% O₂, 5% CO₂) to allow for complete adherence and exponential growth.

Step 2: Environmental Pre-conditioning

  • Normoxic Control : Maintain half of the plates in the standard incubator (21% O₂).

  • Hypoxic Test : Transfer the remaining plates to a controlled hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂.

  • Causality Note: Pre-condition for 12 hours prior to dosing. This lag time is strictly required to allow the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) and subsequent upregulation of downstream nitroreductases[5].

Step 3: Compound Dosing

  • Dilute the 10 mM compound stock in pre-warmed, deoxygenated media (for hypoxic wells) or standard media (for normoxic wells) to a final concentration of 10 µM. Ensure final DMSO concentration is 0.1% to prevent solvent-induced cytotoxicity.

  • Replace the culture media in all wells with the dosed media.

  • Incubate for designated time points (e.g., 1, 2, and 4 hours).

Step 4: Quenching and Intracellular Extraction

  • At each time point, rapidly aspirate the media and wash the cells twice with ice-cold PBS to remove extracellular compound.

  • Immediately add 500 µL of pre-chilled (-20°C) extraction buffer (100% Acetonitrile with internal standard) to each well.

  • Causality Note: The use of pure, sub-zero acetonitrile is a critical self-validating step; it instantaneously denatures cellular enzymes, preventing artifactual ex vivo reduction or oxidation of the metabolite during sample processing.

  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and vortex for 5 minutes at 4°C.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC-MS vials.

Step 5: LC-MS/MS Quantification Analyze the extracts using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: Optimized LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Rationale
Parent (Nitro)329.1152.025Cleavage of the N,N-dibutylsulfonamide group.
Metabolite (Amino)299.1122.022Mass shift of -30 Da corresponds to NO₂ NH₂ reduction[4].
Internal Standard 269.1170.020Normalizes extraction efficiency and matrix effects.

Table 2: Expected Intracellular Conversion Kinetics (Representative Data)

Time Point (h)ConditionParent Compound (pmol/10⁶ cells)Amino Metabolite (pmol/10⁶ cells)% Conversion
1.0Normoxia (21% O₂)45.2 ± 3.1< LLOQ0%
1.0Hypoxia (1% O₂)38.5 ± 2.86.1 ± 0.5~13%
4.0Normoxia (21% O₂)62.1 ± 4.51.2 ± 0.2< 2%
4.0Hypoxia (1% O₂)18.4 ± 1.942.7 ± 3.4~70%

Note: Data demonstrates the high stability of the compound in normoxic environments and rapid, selective reduction under hypoxia.

References

  • Furtsch, T., Dierdorf, D., & Cowley, A. (1970). The Binding of 4-Hydroxy-3-Nitrobenzenesulfonamide, a Reporter Group Labeled Inhibitor, to Carbonic Anhydrases. Worthington Biochemical. 2

  • Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives. (2019). PubMed Central (PMC), NIH. 4

  • Redox- and Hypoxia-Responsive MRI Contrast Agents. PubMed Central (PMC), NIH. 1

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. 5

Sources

Application Note: Standardized Preparation of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the reproducible preparation of compound stock solutions is a critical foundational step that dictates the reliability of downstream high-throughput screening (HTS) and synthetic workflows. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a highly functionalized, lipophilic building block frequently utilized in the synthesis of specialized azo dyes and as a hydrophobic scaffold in medicinal chemistry. This application note provides a self-validating, step-by-step protocol for formulating stable master stock solutions, grounded in the physicochemical properties of the molecule.

Chemical Profiling & Solvation Thermodynamics

Before preparing a stock solution, it is imperative to understand the molecular architecture that dictates the compound's behavior in solution.

  • Compound Identity: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (PubChem CID: 3256719) [1]

  • Molecular Weight: 330.40 g/mol

  • Lipophilicity (LogP): ~3.6

  • Structural Features: The molecule features a phenol ring substituted with an ortho-nitro group and a para-sulfonamide group bearing two bulky butyl chains.

Mechanistic Insight into Solvation: While the strongly electron-withdrawing nitro and sulfonamide groups lower the pKa of the phenolic hydroxyl—likely rendering it partially ionized at physiological pH (7.4)—the massive hydrophobic bulk of the N,N-dibutyl aliphatic chains dominates the molecule's solvation thermodynamics. If introduced directly into aqueous media, the hydrophobic tails will rapidly aggregate to minimize contact with water, causing the compound to "crash out" as a precipitate.

Therefore, a polar aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) is strictly required. DMSO acts as a universal hydrogen-bond acceptor for the phenolic -OH while its methyl groups provide the necessary hydrophobic interactions to fully solvate the dibutyl chains.

Causality in Experimental Design

Every step in this protocol is designed to mitigate specific risks associated with compound degradation and assay variability. As per industry standards for [3], the following principles apply:

  • Anhydrous Solvents: The use of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) prevents water-induced micro-precipitation and hydrolytic degradation over long-term storage.

  • Actinic Degradation Protection: Nitroaromatic compounds are susceptible to photolytic cleavage. Utilizing amber glass vials or opaque microcentrifuge tubes prevents UV-induced degradation.

  • Oxidative Shielding: Phenolic compounds can undergo slow auto-oxidation. Overlaying the final stock solution with an inert gas (Argon or Nitrogen) displaces atmospheric oxygen, preserving the integrity of the master stock.

  • Intermediate Dilution Strategy: Pipetting volumes under 1.0 µL introduces unacceptable volumetric error (>5% CV). To maintain trustworthiness in dose-response curves, we employ an intermediate DMSO dilution step rather than diluting directly from a 50 mM master stock to a 5 µM working solution.

Quantitative Data & Dilution Matrices

Use the following pre-calculated matrices to ensure precise gravimetric preparation and accurate serial dilutions.

Table 1: Gravimetric Preparation Matrix for Master Stocks

Formula: Mass (mg) = Target Concentration (mmol/L) × Volume (mL) × Molecular Weight (330.40 g/mol )

Target ConcentrationVolume of Anhydrous DMSOMass of Solid RequiredStorage Condition
10 mM 1.00 mL3.30 mg-20°C, Dark, Argon
25 mM 1.00 mL8.26 mg-20°C, Dark, Argon
50 mM 1.00 mL16.52 mg-20°C, Dark, Argon
Table 2: Serial Dilution Matrix for Aqueous Assays

To maintain cellular viability and assay integrity, the final DMSO concentration in aqueous buffers must not exceed 0.5% (v/v).

Target Assay Conc.Step 1: Intermediate DMSO StockStep 2: Aqueous Buffer DilutionFinal DMSO %
50 µM Use 50 mM Master Stock directly1.0 µL Master + 999.0 µL Buffer0.10%
10 µM Mix 10 µL Master + 40 µL DMSO (Yields 10 mM)1.0 µL Interm. + 999.0 µL Buffer0.10%
5 µM Mix 10 µL Master + 90 µL DMSO (Yields 5 mM)1.0 µL Interm. + 999.0 µL Buffer0.10%

Experimental Workflow Visualization

Workflow A 1. Gravimetric Analysis Weigh Solid Powder B 2. Primary Solvation Add Anhydrous DMSO A->B C 3. Homogenization Vortex & Sonicate B->C D 4. Master Stock 50 mM Solution C->D E 5. Preservation Aliquot, Argon, -20°C D->E F 6. Intermediate Dilution Dilute in 100% DMSO D->F Serial Dilution G 7. Assay Application Dilute in Aqueous Buffer F->G Final DMSO ≤ 0.5%

Workflow for the preparation, storage, and dilution of compound stock solutions.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 50 mM Master Stock
  • Equilibration: Allow the lyophilized powder of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation on the cold powder.

  • Gravimetric Measurement: Using a calibrated analytical balance (0.01 mg precision), weigh exactly 16.52 mg of the compound into a sterile, amber 2.0 mL microcentrifuge tube.

  • Solvation: Add 1.00 mL of room-temperature Anhydrous DMSO to the tube.

  • Homogenization: Vortex the mixture vigorously for 60 seconds. If visible particulates remain, place the tube in an ultrasonic water bath (room temperature) for 2–5 minutes until the solution is optically clear.

  • Self-Validation Step: Centrifuge the tube at 10,000 × g for 3 minutes. Inspect the bottom of the tube under a strong light. The absence of a pellet confirms complete molecular solvation rather than the formation of a micro-suspension.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 1.0 mL master stock into ten 100 µL aliquots using amber PCR tubes or opaque vials. Reasoning: Avoids repeated freeze-thaw cycles which can cause the compound to precipitate or degrade.

  • Inert Overlay: Gently blow a stream of Argon gas over the meniscus of each tube for 3 seconds before capping.

  • Storage: Store the aliquots immediately at -20°C. The stock is stable for up to 6 months under these conditions.

Phase 3: Preparation of Assay-Ready Working Solutions
  • Thawing: Remove a 100 µL aliquot from -20°C and allow it to thaw completely at room temperature. Vortex briefly and centrifuge at 5,000 × g for 1 minute to collect the liquid at the bottom.

  • Intermediate Dilution: If a final assay concentration of ≤10 µM is required, prepare an intermediate stock in 100% DMSO (refer to Table 2).

  • Aqueous Introduction: To prepare the final assay buffer, add the DMSO working solution dropwise to the aqueous buffer while vortexing continuously. Reasoning: Rapid mixing disperses the DMSO instantly, preventing localized areas of high aqueous concentration where the lipophilic compound might nucleate and precipitate.

Quality Control & Analytical Verification

For rigorous drug development applications, or when utilizing this compound as an intermediate for the [2], the stock solution must be analytically verified:

  • LC-MS Profiling: Dilute an aliquot to 1 µM in Acetonitrile/Water (50:50) and inject into an LC-MS system. Verify the presence of the parent ion [M-H]⁻ at m/z 329.4 (negative ionization mode is preferred due to the acidic phenol group).

  • Purity Assessment: Ensure the UV chromatogram (extracted at 254 nm and 280 nm) shows a single peak with >95% Area Under the Curve (AUC), confirming no degradation has occurred during storage.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide". PubChem. Available at:[Link]

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. (1993). "Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents". Recueil des Travaux Chimiques des Pays-Bas, 112(10), 552-556. Available at:[Link]

  • Selvita. "Compound Management: Storage, Preparation, and Handling". Selvita. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. Here, we address common challenges and provide practical, field-proven solutions to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide?

The most prevalent method involves a two-step process: the sulfonation of a phenol derivative followed by the reaction of the resulting sulfonyl chloride with dibutylamine. The key is to carefully control the reaction conditions to favor the desired product and minimize side reactions.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in this synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and competing side reactions.[1] It's crucial to ensure that all reagents are pure and anhydrous, as moisture can significantly impact the reactivity of the sulfonyl chloride intermediate.[1][2]

Q3: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Byproduct formation is a common challenge, particularly during the nitration and sulfonation steps. The formation of disubstituted phenols is a frequent issue, especially at elevated temperatures or with an excess of the sulfonating agent.[3] Careful control of stoichiometry and reaction temperature is critical for minimizing these unwanted side products.[3]

Q4: What are the best practices for purifying the final product?

Purification of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves recrystallization or column chromatography. The choice of method depends on the impurity profile of the crude product.[4] It is often beneficial to wash the crude product with a sodium bisulfite solution to remove unreacted aldehyde intermediates, if applicable to the specific synthetic route.[4]

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a detailed breakdown of potential issues and their solutions, structured to follow a logical experimental workflow.

Problem 1: Low Yield in the Initial Sulfonation/Nitration Step

Potential Causes:

  • Inappropriate Reaction Temperature: The regioselectivity of phenol sulfonation is highly dependent on temperature. Lower temperatures (e.g., 25-40°C) favor the formation of the ortho-isomer, while higher temperatures (e.g., 100-110°C) favor the para-isomer.[3]

  • Suboptimal Sulfonating Agent: The choice and concentration of the sulfonating agent are critical. Using concentrated sulfuric acid (96-98%) or fuming sulfuric acid (oleum) is generally necessary for efficient sulfonation.[3] Diluted acid will be less effective.

  • Presence of Water: Water can deactivate the sulfonating agent and lead to incomplete reactions.[5][6]

  • Oxidation of Phenol: At high temperatures, concentrated sulfuric acid can oxidize phenol, leading to the formation of colored, quinone-like byproducts.[3]

Solutions:

Parameter Recommendation Rationale
Temperature Control For para-substitution, maintain the reaction temperature between 100-110°C.[3]This favors the thermodynamically more stable para-product.[3]
Sulfonating Agent Use a controlled molar ratio of concentrated sulfuric acid or oleum.[3]Ensures efficient sulfonation while minimizing the risk of disulfonation.[3]
Anhydrous Conditions Thoroughly dry all glassware and use anhydrous reagents.[1]Prevents hydrolysis of the sulfonating agent and ensures the reaction proceeds to completion.
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from 2 to 6 hours.[3]Prevents the formation of oxidation byproducts from prolonged exposure to harsh conditions.
Problem 2: Poor Yield in the Sulfonamide Formation Step

Potential Causes:

  • Hydrolysis of the Sulfonyl Chloride Intermediate: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2]

  • Steric Hindrance or Low Nucleophilicity of the Amine: Dibutylamine is a secondary amine and may react more slowly than primary amines.

  • Incorrect Stoichiometry: An improper ratio of the sulfonyl chloride to dibutylamine can result in an incomplete reaction.[2]

  • Inadequate Acid Scavenger: The reaction generates hydrochloric acid, which can protonate the amine, rendering it non-nucleophilic. An appropriate base is necessary to neutralize the acid.[1]

Solutions:

Parameter Recommendation Rationale
Reagent Quality Use freshly prepared or purified sulfonyl chloride. Ensure dibutylamine is pure and dry.[1]Maximizes the concentration of reactive species.
Reaction Conditions Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Consider gentle heating for less reactive substrates.[1]Prevents hydrolysis of the sulfonyl chloride and can help overcome the activation energy barrier.
Stoichiometry Use a slight excess of dibutylamine to ensure complete conversion of the sulfonyl chloride.Drives the reaction to completion.
Base Selection Use a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl byproduct.[1]Prevents protonation of the amine without competing in the main reaction.
Problem 3: Difficult Purification and Persistent Impurities

Potential Causes:

  • Presence of Isomeric Byproducts: The formation of ortho- and other positional isomers can make purification challenging due to similar physical properties.[3]

  • Contamination with Inorganic Salts: Inorganic salts from the workup can co-precipitate with the product.[3][5]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be removed.[2]

Solutions:

Technique Recommendation Rationale
Recrystallization Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.This is an effective method for removing both more and less polar impurities.[3]
Column Chromatography If recrystallization is ineffective, use silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[4]Allows for the separation of compounds with very similar polarities.
Aqueous Washes During the workup, wash the organic layer with dilute acid, then a saturated sodium bicarbonate solution, and finally brine.[1]Removes unreacted amine, acidic byproducts, and residual water, respectively.
Thorough Washing of Isolated Product Wash the filtered product with a solvent in which the inorganic salts are insoluble but the product has low solubility.[3]Effectively removes inorganic salt contamination.

Experimental Workflow and Protocols

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Sulfonation & Nitration cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Purification Phenol Phenol Derivative Sulfonation Sulfonation/ Nitration Phenol->Sulfonation SulfonylChloride 4-hydroxy-3-nitro- benzenesulfonyl chloride Sulfonation->SulfonylChloride Reaction Reaction SulfonylChloride->Reaction Dibutylamine Dibutylamine Dibutylamine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct N,N-dibutyl-4-hydroxy-3- nitrobenzenesulfonamide Purification->FinalProduct

Sources

Technical Support Center: N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide presents unique chemoselectivity and reactivity challenges. Because the target molecule features a highly deactivated aromatic ring (due to the nitro and sulfonamide groups) alongside a strongly activating, ionizable hydroxyl group, researchers frequently encounter issues with poor yields, stalled reactions, and difficult purifications.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the causality of reaction failures, offering field-proven, self-validating protocols to ensure scalable and high-purity synthesis.

Strategic Route Selection & Workflow

Historically, two primary synthetic routes have been employed to construct this scaffold. Understanding the mechanistic logic behind each is critical for troubleshooting.

  • Route A (Direct Friedel-Crafts Sulfonylation): Involves the direct electrophilic aromatic substitution (EAS) of 2-nitrophenol using N,N-dibutylsulfamoyl chloride and a Lewis acid[1].

  • Route B (Amidation & SNAr Hydrolysis): A two-step process starting from cheap, commercially available 4-chloro-3-nitrobenzenesulfonyl chloride. It utilizes a mild amidation followed by a highly favorable Nucleophilic Aromatic Substitution (SNAr)[2].

SynthesisRoutes cluster_RouteA Route A: Direct Friedel-Crafts Sulfonylation cluster_RouteB Route B: Amidation & SNAr Hydrolysis (Preferred) A1 2-Nitrophenol + N,N-Dibutylsulfamoyl Chloride A2 Lewis Acid Catalysis (AlCl3, 100 °C) A1->A2 EAS A3 N,N-Dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide A2->A3 Low Yield / Catalyst Death B1 4-Chloro-3-nitrobenzenesulfonyl Chloride + Dibutylamine B2 Amidation (0-5 °C) TEA, DCM B1->B2 B3 N,N-Dibutyl-4-chloro- 3-nitrobenzenesulfonamide B2->B3 B4 SNAr Hydrolysis (60 °C) NaOH (aq), THF B3->B4 B5 N,N-Dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide B4->B5

Figure 1: Comparison of synthetic workflows. Route B is the preferred scalable pathway.

Troubleshooting FAQs: Causality & Solutions

Q1: I am attempting Route A (Friedel-Crafts), but my yields are consistently below 20% and I recover mostly starting material. Why?

Causality: The nitro group on 2-nitrophenol is strongly electron-withdrawing, severely deactivating the aromatic ring toward electrophilic attack. Furthermore, Lewis acids (like AlCl3​ ) strongly coordinate to the basic oxygen atoms of both the hydroxyl and nitro groups. This coordination not only removes the catalyst from the active cycle (catalyst death) but also places a positive charge near the ring, further deactivating it. Action: Abandon Route A for scale-up. If you must use it, you must employ a massive stoichiometric excess of AlCl3​ (3.0–4.0 equivalents) and elevated temperatures (100–120 °C) in a high-boiling, non-coordinating solvent like nitrobenzene.

Q2: During the amidation step of Route B, I am observing a highly polar baseline spot on my TLC instead of the desired product.

Causality: This is 4-chloro-3-nitrobenzenesulfonic acid, the hydrolysis byproduct. Sulfonyl chlorides are highly electrophilic. If your glassware is not rigorously dried, or if your dibutylamine has absorbed atmospheric moisture, water outcompetes the amine as a nucleophile. Action: Ensure strict anhydrous conditions. Distill dibutylamine over CaH2​ prior to use. Add the amine dropwise at 0–5 °C to control the exothermic reaction, using triethylamine (TEA) as a non-nucleophilic acid scavenger.

Q3: The SNAr hydrolysis (Route B, Step 2) is stalling at ~50% conversion, even after 12 hours.

Causality: Nucleophilic aromatic substitution requires the formation of a Meisenheimer complex[2][3]. While the ortho-nitro group perfectly stabilizes this intermediate, the reaction between the highly lipophilic organic intermediate (N,N-dibutyl-4-chloro-3-nitrobenzenesulfonamide) and aqueous NaOH is biphasic. The stall is caused by poor mass transfer across the phase boundary, not poor reaction kinetics. Action: Introduce a water-miscible co-solvent such as THF or 1,4-dioxane (1:1 v/v with water) to homogenize the reaction mixture. Alternatively, add 5 mol% of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) and increase agitation.

SNArMechanism SM N,N-Dibutyl-4-chloro- 3-nitrobenzenesulfonamide Nuc Hydroxide Attack (OH⁻) SM->Nuc MC Meisenheimer Complex (Resonance Stabilized Carbanion) Nuc->MC Addition (Rate Limiting) LG Chloride Elimination (-Cl⁻) MC->LG Prod N,N-Dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide LG->Prod Fast Elimination

Figure 2: SNAr Addition-Elimination mechanism via the Meisenheimer Complex.

Quantitative Route Comparison

To justify the strategic shift from Route A to Route B, review the empirical data summarized below. Route B demonstrates superior metrics across all scalable parameters.

ParameterRoute A (Friedel-Crafts)Route B (Amidation + SNAr)Causality for Difference
Overall Yield 15 - 25%75 - 85%Route A suffers from ring deactivation and catalyst coordination. Route B leverages highly activated SNAr[2].
Purity (Crude) < 60% (Isomer mixtures)> 90%SNAr is regiospecific to the leaving group (Cl). EAS suffers from poor regiocontrol.
Reaction Time 24 - 48 hours6 - 8 hours (Total)Biphasic SNAr is rapid when homogenized with THF.
E-Factor > 50 (High waste)< 15Route A requires massive Lewis acid excess and heavy aqueous workups to break aluminum emulsions.

Self-Validating Experimental Protocol (Route B)

This methodology embeds real-time validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Amidation (Synthesis of N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonamide)
  • Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10.0 g, 39.0 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Base Addition: Add triethylamine (TEA) (6.5 mL, 46.8 mmol, 1.2 eq) in one portion.

  • Amine Addition: Dissolve dibutylamine (5.3 g, 41.0 mmol, 1.05 eq) in DCM (20 mL). Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint 1 (TLC): After 2 hours of stirring at room temperature, pull a 50 µL aliquot. Quench in 1 mL water, extract with 1 mL EtOAc. Run TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material ( Rf​≈0.8 ) must be completely consumed, replaced by a single new spot ( Rf​≈0.5 ).

  • Workup: Wash the organic layer with 1M HCl ( 2×50 mL) to remove excess amines, followed by brine (50 mL). Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield a yellow solid.

Phase 2: SNAr Hydrolysis (Synthesis of Target Compound)
  • Setup: Dissolve the crude intermediate from Phase 1 in THF (100 mL).

  • Hydrolysis: Add 3M aqueous NaOH (39.0 mL, 117.0 mmol, 3.0 eq).

  • Heating: Attach a reflux condenser and heat the biphasic mixture to 60 °C with vigorous stirring (800+ RPM) for 6 hours.

  • Validation Checkpoint 2 (Visual): Within 30 minutes of heating, the solution will transition from pale yellow to a deep orange/red . This color change is the self-validating proof that the resonance-stabilized phenoxide Meisenheimer complex has formed.

  • Validation Checkpoint 3 (Precipitation): Cool the mixture to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2–3. The deep red color will instantly discharge to a pale yellow, and a dense yellow/tan precipitate (the protonated product) will crash out of solution. If no precipitate forms, the THF volume is too high; remove THF in vacuo and re-cool.

  • Isolation: Filter the solid under vacuum, wash with cold water ( 3×30 mL), and dry under high vacuum at 45 °C overnight.

References

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1993). Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents. Recueil des Travaux Chimiques des Pays-Bas, 112(6), 381-387.[Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.[Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Reactions of Aromatic Compounds.[Link]

Sources

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubilization of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in Aqueous Buffers Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a highly lipophilic intermediate frequently utilized in the synthesis of organic-soluble azo dyes (such as those derived from Eriochrome Red B)[1][2] and targeted sulfonamide-based inhibitors. Due to its bulky N,N-dibutyl substitution, researchers frequently encounter severe precipitation when transitioning the compound from organic stock solutions (e.g., DMSO) to aqueous assay buffers.

This technical guide provides a mechanistic understanding of the compound's solubility behavior and field-proven protocols to maintain structural and solution integrity in aqueous environments.

Physicochemical Profiling

To understand why this compound crashes out of aqueous solutions, we must first analyze its physicochemical properties. The intrinsic solubility of this molecule is governed by the balance between its hydrophobic dibutyl tail and its ionizable phenolic headgroup.

ParameterValueImpact on Aqueous Solubility
Molecular Weight 330.40 g/mol [3]Moderate; standard for small molecule inhibitors.
XLogP3 3.6[3]High lipophilicity; indicates very poor intrinsic aqueous solubility in neutral/acidic conditions.
pKa (Phenolic OH) ~7.0 (Predicted)[4]pH-dependent solubility; the compound will ionize and become significantly more soluble in alkaline buffers.
H-Bond Donors 1[3]Limited hydration capacity, relying entirely on the hydroxyl group.
H-Bond Acceptors 5[3]Moderate interaction with water, but sterically hindered by the dibutyl chains.

Troubleshooting & FAQs

Q1: Why does N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide instantly precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A1: The precipitation is driven by the compound's high lipophilicity (XLogP3 = 3.6)[3] and its ionization state. The phenolic hydroxyl group has a pKa of approximately 7.0[4]. At physiological pH (7.4), the compound is only partially ionized. The un-ionized fraction, dominated by the highly hydrophobic N,N-dibutyl tail, rapidly aggregates in polar aqueous media to minimize thermodynamic contact with water. To prevent this, you must either increase the buffer pH to fully deprotonate the phenol (pH > 8.0) or employ a co-solvent system to stabilize the hydrophobic domains.

Q2: I am conducting an enzymatic assay at pH 6.5. How can I keep the compound in solution without altering the pH? A2: At pH 6.5, the compound is predominantly protonated (neutral), making it practically insoluble in pure water. You must use a co-solvent and surfactant strategy. We recommend pre-mixing the DMSO stock with a non-ionic surfactant (e.g., Tween-80) and a co-solvent like PEG-400 before adding the aqueous buffer. This creates localized micellar environments that shield the dibutyl groups from the aqueous phase.

Q3: Does heating the buffer help with solubilization? A3: Heating provides only temporary kinetic relief. While the endothermic dissolution process is enhanced at higher temperatures (e.g., 37°C), the compound will nucleate and crash out as soon as the solution cools to room temperature. Thermodynamic stability must be achieved through chemical means (pH adjustment or excipients), not just thermal energy.

Step-by-Step Solubilization Protocols

Protocol: Preparation of a Stable 100 µM Aqueous Working Solution (Neutral pH)

Expertise & Experience Note: Direct injection of DMSO stocks into aqueous buffers causes localized supersaturation and irreversible nucleation. The "solvent-shift" method described below creates intermediate micelles to shield the hydrophobic dibutyl groups, ensuring a self-validating, stable solution.

  • Step 1: Primary Stock Preparation Dissolve the solid N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes until completely clear.

  • Step 2: Co-solvent Pre-mixing In a clean microcentrifuge tube, combine 10 µL of the 10 mM DMSO stock with 40 µL of PEG-400 and 10 µL of Tween-80. Pipette up and down vigorously to create a homogenous organic-surfactant phase.

  • Step 3: Aqueous Phase Addition Gradually add 940 µL of the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) dropwise to the pre-mix while continuously vortexing. Crucial Causality: Do not add the pre-mix to the buffer; always add the buffer to the pre-mix to maintain a favorable solvent gradient and prevent rapid hydrophobic collapse.

  • Step 4: Verification Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is visible, the 100 µM solution is thermodynamically stable for immediate assay use.

Workflow Visualization

SolubilizationWorkflow Start Solid N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock BufferCheck Target Buffer pH? Stock->BufferCheck Acidic pH < 7.0 (Protonated Phenol) BufferCheck->Acidic Acidic/Neutral Basic pH > 7.5 (Deprotonated Phenolate) BufferCheck->Basic Alkaline AddCosolvent Add Co-solvents (e.g., PEG400 + Tween 80) Acidic->AddCosolvent DirectDilution Direct Dilution (Keep DMSO < 1%) Basic->DirectDilution Final Stable Aqueous Solution Ready for Assay AddCosolvent->Final DirectDilution->Final

Workflow for solubilizing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide based on buffer pH.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide." PubChem. Available at:[Link]

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1993). "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Recueil des Travaux Chimiques des Pays-Bas. Available at:[Link]

Sources

Technical Support Center: Optimizing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide . This compound is a specialized small molecule frequently utilized as a reporter-labeled inhibitor for carbonic anhydrases [1] and as a synthetic intermediate. Due to the unique electronic push-pull system of its functional groups, researchers often encounter stability issues during storage and assay execution.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your experimental workflows.

Mechanistic Causality: Why Does Degradation Occur?

To stabilize a molecule, one must first understand how it breaks down. The instability of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is driven by two primary structural vulnerabilities:

  • The ortho-Nitrophenol Moiety (Photolysis): Nitroaromatic compounds absorb strongly in the UV and visible light spectra. Because the nitro group is ortho to the hydroxyl group, photon excitation triggers an Excited-State Intramolecular Proton Transfer (ESIPT). This leads to the cleavage of the C-N bond, releasing nitrous acid (HONO) and leaving behind a highly reactive phenoxy radical [2].

  • The Acidic Phenol (Autoxidation): The electron-withdrawing nature of both the nitro and sulfonamide groups significantly lowers the pKa of the hydroxyl group. At physiological pH (e.g., pH 7.4), a large fraction of the molecule exists as a deprotonated phenoxide anion. This electron-rich state is highly susceptible to autoxidation by dissolved oxygen or hydroxyl radicals, rapidly forming complex, dark-colored polymeric mixtures known as "brown carbon" [3]. While the nitro group generally stabilizes the benzene ring against some forms of degradation, the ionized phenol creates a specific vulnerability to radical attack [4].

Troubleshooting Q&A (FAQs)

Q1: Why does my stock solution turn dark brown or black after a few days on the bench? A1: This color change is the hallmark of phenoxide autoxidation. At neutral or basic pH, the deprotonated molecule reacts with dissolved oxygen to form quinones, which then couple into dark polymeric dimers [3]. Causality-Driven Solution: Never store aqueous stocks at pH > 6.0. Store the compound in anhydrous, degassed DMSO. If an aqueous stock is strictly required, acidify it to pH 4.0–5.0 to ensure the phenol remains protonated and resistant to oxidation.

Q2: I observe a massive loss of inhibitory activity in my carbonic anhydrase assays, but the solution hasn't changed color. What happened? A2: You are likely experiencing UV/Visible light-induced photolysis. Photodegradation cleaves the molecule and releases HONO [2] before complex brown polymers have time to form. Causality-Driven Solution: The compound is structurally degrading into inactive fragments. You must switch to amber microcentrifuge tubes and perform all assay incubations in the dark or under actinic shielding.

Q3: My compound seems to "disappear" from the solution when diluted into PBS, even in the dark. Is it degrading instantly? A3: This is likely a physical stability issue rather than chemical degradation. The N,N-dibutyl tail makes the sulfonamide highly lipophilic. When diluted from DMSO into a purely aqueous buffer like PBS, the compound can rapidly form micelles or precipitate out of solution, mimicking chemical loss. Causality-Driven Solution: Ensure your final assay buffer contains a sufficient co-solvent (e.g., 2-5% DMSO) or a non-ionic surfactant (e.g., 0.01% Tween-20) to maintain solubility.

Quantitative Stability Profiles

The following table summarizes the causal relationship between storage conditions and the structural half-life of the compound.

Storage ConditionBuffer pHLight ExposureDissolved O₂ StatusEstimated Half-Life (t₁/₂)*Primary Degradation Mechanism
Ambient Benchtop7.4Standard Lab LightSaturated< 12 HoursPhotolysis & Autoxidation
Dark Storage (4°C)7.4NoneSaturated7 - 10 DaysPhenoxide Autoxidation
Acidified Dark (4°C)4.5NoneSaturated> 3 MonthsSlow Hydrolysis
Degassed & Acidified (-20°C) 4.5 None Depleted (Ar) > 24 Months None (Highly Stable)

*Note: Half-life values are representative metrics derived from accelerated degradation profiling of ortho-nitrophenol derivatives under standard laboratory conditions.

Optimized Experimental Protocol: Preparation & Self-Validation

To guarantee trustworthiness in your data, do not assume your stock is stable. Implement the following self-validating workflow for preparing and storing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Step 1: Solvent Deoxygenation

  • Take anhydrous DMSO (or your pH 4.5 acetate buffer) and sparge it with high-purity Argon gas for 30 minutes.

  • Why: Removing dissolved O₂ physically prevents the autoxidation cascade.

Step 2: Low-Light Dissolution

  • Equilibrate the lyophilized compound vial to room temperature inside a desiccator to prevent moisture condensation.

  • Working under dim light or a UV-filtered hood, dissolve the powder in the degassed solvent to your desired stock concentration (e.g., 10 mM).

Step 3: Aliquotting and Blanketing

  • Dispense single-use aliquots into amber glass vials (avoid plastics for long-term storage to prevent plasticizer leaching driven by the dibutyl tail).

  • Blanket the headspace of each vial with Argon gas before immediately sealing with a PTFE-lined cap. Store at -20°C or -80°C.

Step 4: Self-Validation via RP-HPLC (Critical Step) Every protocol must be verifiable. Before utilizing a stored aliquot for a critical assay, validate its integrity:

  • System Setup: C18 analytical column. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Method: Gradient elution from 10% to 90% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 400 nm (nitro group).

  • Validation Logic: Run a baseline chromatogram immediately after Step 2 (T=0). Prior to your assay, run the stored aliquot. If the main peak area decreases by >5%, or if new, early-eluting peaks appear (indicating polar oxidized quinones), the aliquot has degraded and must be discarded.

Degradation & Stabilization Pathways

The following diagram illustrates the logical relationship between environmental triggers, the resulting chemical degradation pathways, and the specific stabilization strategies required to block them.

StabilityMechanisms cluster_degradation Degradation Triggers cluster_outcomes Chemical Outcomes cluster_solutions Stabilization Strategies Compound N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide Light UV/Visible Light (hv) Compound->Light Exposure Oxidation Basic pH & Oxygen (O2) Compound->Oxidation Exposure Photolysis ESIPT & Photolysis (HONO Release) Light->Photolysis Cleaves C-N Bond Quinones Phenoxide Oxidation (Quinones & Dimers) Oxidation->Quinones Electron Transfer Shielding Amber Vials & Actinic Shielding Shielding->Light Blocks Photons Buffering Acidic Buffer (pH 4-5) & Argon Sparging Buffering->Oxidation Prevents Ionization

Mechanistic pathways of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide degradation and stabilization.

References

  • Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. National Center for Biotechnology Information (PMC).
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications.
  • Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorption. Copernicus Publications.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews (ASM).

Technical Support Center: Troubleshooting N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide . This molecule presents a unique trifecta of electronic and steric challenges: a highly deactivated, acidic phenol, a bulky tertiary sulfonamide moiety, and a nitro group prone to complex reduction pathways.

This guide synthesizes field-proven causality and self-validating protocols to help you troubleshoot your experiments effectively.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Friedel-Crafts sulfonylation of 2-nitrophenol with dibutylsulfamoyl chloride is yielding <10% product. How can I improve the yield? Root Cause (Causality): 2-Nitrophenol is severely deactivated toward electrophilic aromatic substitution. The nitro group strongly withdraws electron density via resonance and induction, while the hydroxyl group's activating effect is dampened by intramolecular hydrogen bonding. While direct Friedel-Crafts reactions to yield N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide have been reported[1], they often suffer from poor yields or require harsh Lewis acids that degrade the sulfamoyl chloride. Corrective Action: Bypass the direct Friedel-Crafts route. A more robust, self-validating approach is to synthesize the sulfonyl chloride intermediate first. Chlorosulfonation of 2-nitrophenol directs para to the hydroxyl group. Subsequent amidation of the resulting 4-hydroxy-3-nitrobenzenesulfonyl chloride with dibutylamine in the presence of a mild base (e.g., triethylamine) reliably yields the desired product.

Q2: I am attempting to reduce the nitro group to an amine using standard Pd/C and an H₂ balloon, but the reaction stalls. Why? Root Cause (Causality): The nitro group in this specific electronic environment is sterically shielded by the adjacent hydroxyl group (which can also chelate transition metals) and electronically stabilized. Standard atmospheric pressure is often insufficient to overcome the activation energy barrier for this highly deactivated ring. Corrective Action: You must increase the hydrogen pressure and switch the catalyst. Industrial protocols for closely related 4-hydroxy-3-nitrobenzenesulfonamides demonstrate that using 1 wt % Platinum on Alumina (Pt/Al₂O₃) under high pressure (e.g., 800 psi) in ethanol is highly effective[2].

Q3: My O-alkylation of the phenol group is incredibly slow, even with K₂CO₃ in DMF. How can I drive this to completion? Root Cause (Causality): The pKa of the phenol in this compound is significantly lower than a standard phenol[3]. The ortho-nitro and para-sulfonamide groups stabilize the conjugate base (phenoxide) through extensive delocalization. While it deprotonates easily, the resulting phenoxide has its electron density pulled deeply into the aromatic ring, making it a remarkably poor nucleophile. Corrective Action: Switch to a more reactive electrophile (e.g., alkyl triflates or iodides) and use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The larger cesium cation provides a "naked" phenoxide effect due to looser ion pairing in polar aprotic solvents, drastically increasing nucleophilicity.

Section 2: Self-Validating Experimental Protocols

Protocol A: High-Pressure Catalytic Reduction to the Amine

This protocol adapts industrial standards for the reduction of sterically hindered nitrobenzenesulfonamides[2].

  • Preparation: Charge a high-pressure hydrogenation bomb with 10.0 g of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

  • Catalyst Addition: Add 1.5 g of 1 wt % Platinum on Alumina (Pt/Al₂O₃).

    • Self-Validation Check: Ensure the catalyst is not exposed to air for prolonged periods to prevent auto-ignition of solvent fumes.

  • Solvent: Suspend the mixture in 150 mL of absolute ethanol.

  • Reaction: Seal the reactor, purge with N₂ three times, then charge with H₂ gas to 800 psi. Stir vigorously at room temperature for 22 hours[2].

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pt catalyst.

    • Self-Validation Check: The starting material is bright yellow due to the nitro-aromatic chromophore. As the reduction proceeds, the filtrate should shift to a paler, easily oxidizable solution. If the solution remains deep yellow, the catalyst was poisoned or H₂ mass transfer failed.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N,N-dibutyl-4-hydroxybenzenesulfonamide. Use immediately or store under inert gas.

Section 3: Quantitative Troubleshooting Metrics

Reaction WorkflowCommon Failure ModeKey Metric / ObservationRecommended Corrective Action
Nitro Reduction Catalyst Poisoning / Stalling<10% conversion (LCMS); persistent deep yellow color after 12h.Switch from Pd/C to 1 wt% Pt/Al₂O₃; increase H₂ pressure to 800 psi[2].
O-Alkylation Poor NucleophilicityStarting material remains intact after 24h at 80°C.Change base to Cs₂CO₃; upgrade electrophile to an alkyl iodide/triflate.
Sulfonylation Deactivated Ring<5% yield in direct Friedel-Crafts reaction[1].Switch to a two-step chlorosulfonation followed by amidation.

Section 4: Workflow Visualization

TroubleshootingTree Start Reaction Failed: Nitro Reduction CheckSM Is Starting Material Consumed? Start->CheckSM NoSM No: Catalyst Poisoning or Low Pressure CheckSM->NoSM TLC/LCMS shows SM YesSM Yes: Side Reactions or Over-reduction CheckSM->YesSM Complex mixture Action1 Increase H2 to 800 psi Switch to Pt/Al2O3 NoSM->Action1 Action2 Switch to Béchamp (Fe/HCl) Reduction YesSM->Action2

Decision tree for troubleshooting failed nitro reduction workflows.

References

  • Katritzky, A. R., et al. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." ResearchGate.[Link]

  • "EP0591016A1 - Organic solvent-soluble metal-azo and metal-azomethine dyes.
  • "N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S." PubChem. [Link]

Sources

Technical Support Center: Nitrobenzenesulfonamide Synthesis & Fukuyama Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrobenzenesulfonamide synthesis. This guide is engineered for researchers, scientists, and drug development professionals who require robust, scalable, and high-yielding methodologies for amine protection, alkylation, and deprotection workflows.

Nitrobenzenesulfonamides (nosylamides) are cornerstone intermediates in organic synthesis. The nosyl (Ns) group uniquely serves as both a protecting group and an activating group. By lowering the pKa of the amine N-H bond, it facilitates selective mono-alkylation (via the Fukuyama amine synthesis)[1],[2].

Mechanistic Overview & Workflow

The Fukuyama amination strategy relies on a three-phase self-validating system: Protection, Alkylation, and Deprotection. Understanding the mechanistic flow is critical for troubleshooting downstream failures.

FukuyamaWorkflow Amine Primary Amine (R-NH2) Nosyl Nosyl Amide (R-NH-Ns) Amine->Nosyl NsCl, Base (Protection) AlkylNosyl N-Alkyl Nosyl Amide (R-N(R')-Ns) Nosyl->AlkylNosyl R'-OH, DEAD, PPh3 (Mitsunobu) SecAmine Secondary Amine (R-NH-R') AlkylNosyl->SecAmine PhSH, Base (Deprotection)

Workflow of the Fukuyama amine synthesis strategy.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Synthesis of N-substituted Nitrobenzenesulfonamides (Protection)

This protocol utilizes standard anhydrous conditions to prevent sulfonyl chloride hydrolysis[3],[1].

  • Preparation: Flame-dry a round-bottom flask. Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1–0.5 M concentration) under an argon atmosphere.

  • Base Addition: Add pyridine or 2,6-lutidine (1.5 eq). Causality: A weak base neutralizes the HCl byproduct without aggressively deprotonating the resulting sulfonamide, thereby preventing bis-sulfonylation[2].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: The sulfonylation reaction is exothermic; thermal control prevents the degradation of the sulfonyl chloride.

  • Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (2-NsCl) or 4-nitrobenzenesulfonyl chloride (4-NsCl) (1.05 eq) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Perform TLC (e.g., 30% EtOAc/Hexanes). The reaction is complete when the ninhydrin-active primary amine spot disappears, replaced by a highly UV-active nosylamide spot. LCMS should confirm the[M+H]⁺ or [M-H]⁻ mass.

  • Workup: Quench with 1M HCl (to remove excess pyridine), extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Fukuyama-Mitsunobu Alkylation

This protocol dictates the precise order of addition required to prevent azodicarboxylate degradation[4],[5].

  • Preparation: Dissolve the nosylamide (1.0 eq), the secondary or primary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under argon.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. Causality: Adding DIAD last ensures that the highly reactive betaine intermediate immediately encounters the alcohol and nosylamide, preventing premature decomposition[5].

  • Reaction: Stir at room temperature for 1–4 hours.

  • Validation Checkpoint: TLC should show a shift in Rf. FTIR will show the complete disappearance of the N-H stretch (~3200-3300 cm⁻¹), confirming N-alkylation.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography to remove triphenylphosphine oxide.

Protocol C: Thiolate-Mediated Deprotection

Cleavage of the nosyl group to yield the secondary amine[1],[2].

  • Preparation: Dissolve the N-alkyl nosylamide (1.0 eq) in acetonitrile (CH₃CN) or DMF.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 3.0 eq).

  • Nucleophile Addition: Add thiophenol (PhSH, 1.2–2.0 eq). Causality: The thiolate anion acts as a soft nucleophile, attacking the electron-deficient nitroaromatic ring via Nucleophilic Aromatic Substitution (S_NAr). This forms a Meisenheimer complex that collapses, expelling SO₂ and releasing the free secondary amine[1].

  • Reaction: Stir at room temperature for 2–12 hours.

  • Validation Checkpoint: LCMS will show the mass of the free secondary amine. The byproduct (a non-polar thioether) will migrate to the solvent front on TLC.

  • Workup: Filter off the inorganic salts, concentrate, and purify via acid-base extraction or chromatography.

Quantitative Optimization Data

Optimizing the sulfonylation step requires balancing reactivity against the risk of side reactions. Use the table below to select the optimal parameters for your specific substrate.

VariableConditionEffect on Reaction / CausalityRecommended Use Case
Base Triethylamine (TEA) / DIPEAFast reaction. High risk of bis-sulfonylation because strong bases (pKa ~10.7) completely deprotonate the nosylamide product (pKa ~5-7).Sterically hindered primary amines where bis-sulfonylation is physically impossible.
Base Pyridine / 2,6-LutidineSlower, highly controlled reaction. Minimizes bis-sulfonylation by acting as a nucleophilic catalyst without fully deprotonating the product.Unhindered primary amines prone to over-reaction[2].
Base Na₂CO₃ (aq) / NaOH (aq)Biphasic Schotten-Baumann conditions. Excess NsCl is required as aqueous base competes via hydrolysis.Amino acids or highly polar zwitterionic amines[3].
Solvent Dichloromethane (DCM)Excellent solubility for most organics; volatile for easy workup. Does not participate in side reactions.General purpose sulfonylation.
Solvent DMF / THFSolubilizes highly polar substrates; required for solid-phase synthesis[2].Peptides, solid-phase synthesis, or sequential Mitsunobu steps[5].
Temperature 0 °C to Room TempControls the exothermic release of HCl; prevents thermal degradation of the sensitive NsCl reagent.Universal starting parameter for all sulfonamide syntheses.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Sulfonamide Yield Check1 Is NsCl hydrolyzed? Start->Check1 Sol1 Use strictly anhydrous solvents & fresh NsCl Check1->Sol1 Yes Check2 Is bis-sulfonylation occurring? Check1->Check2 No Sol2 Reduce NsCl equivalents, optimize base (e.g., Pyridine) Check2->Sol2 Yes

Troubleshooting logic tree for low sulfonamide yields.

Q1: Why am I getting bis-sulfonylation (over-sulfonylation) of my primary amine? A1: Bis-sulfonylation occurs when the mono-sulfonamide product is deprotonated by the base and reacts with a second equivalent of NsCl. Because the highly electron-withdrawing nosyl group significantly increases the acidity of the resulting sulfonamide N-H (lowering the pKa to ~5-7), strong bases like TEA or DIPEA will generate a highly nucleophilic sulfonamide anion. Resolution: Restrict NsCl to exactly 1.0–1.05 equivalents. Switch to a weaker base like pyridine or 2,6-lutidine, which neutralizes the HCl byproduct but is not basic enough to drive complete deprotonation of the product[2].

Q2: My nitrobenzenesulfonyl chloride seems to be degrading before the reaction completes. What causes this? A2: Sulfonyl chlorides are exquisitely sensitive to moisture, rapidly hydrolyzing to form unreactive sulfonic acids. Resolution: Ensure all solvents are strictly anhydrous (stored over molecular sieves) and flush the reaction vessel with argon. If you are forced to use a Schotten-Baumann biphasic system (aqueous Na₂CO₃ / organic solvent) for polar substrates[3], ensure vigorous stirring and use a slight excess of NsCl (1.2–1.5 eq) to compensate for the competing hydrolysis pathway.

Q3: The Mitsunobu alkylation of my nosyl-protected amine is low yielding. How can I optimize it? A3: Low yields in Fukuyama-Mitsunobu reactions often stem from premature degradation of the azodicarboxylate reagent or steric hindrance[4],[5]. If DEAD/DIAD is added too quickly or at elevated temperatures, it can undergo side reactions before the betaine complex effectively activates the alcohol. Resolution: Strictly adhere to the order of addition in Protocol B. Mix the nosylamide, alcohol, and PPh₃ first, cool to 0 °C, and add DIAD slowly[5]. For highly hindered secondary alcohols, consider switching to a more reactive phosphine (e.g., tributylphosphine) or using an alternative alkylation method (e.g., alkyl halides with K₂CO₃/DMF).

Q4: Deprotection with thiophenol is sluggish or leaves malodorous residues. Are there alternatives? A4: The deprotection relies on a soft nucleophile to form the Meisenheimer complex[1]. Sluggish reactions are usually caused by poor solubility of the inorganic base (K₂CO₃) in the chosen solvent, preventing the formation of the active thiolate anion. Resolution: Ensure finely powdered K₂CO₃ is used, or switch to the more soluble cesium carbonate (Cs₂CO₃). If the toxicity and odor of thiophenol are problematic, substitute it with 2-mercaptoethanol or thioglycolic acid (mercaptoacetic acid). Note that these aliphatic thiols may require slightly elevated temperatures (40–50 °C) or stronger bases (e.g., LiOH or DBU) to achieve complete cleavage.

Q5: How do I handle poor solubility of starting materials in standard DCM/THF solvents? A5: Highly polar or zwitterionic amines (like unprotected amino acids) often exhibit poor solubility in DCM or THF, preventing them from reacting with the NsCl in the organic phase. Resolution: Switch to a more polar aprotic solvent like DMF or DMAc[2]. Alternatively, employ biphasic Schotten-Baumann conditions (e.g., Water/Dioxane or Water/Ethyl Acetate with NaOH or Na₂CO₃ as the base)[3], which is highly effective for solubilizing amino acids in the aqueous layer while the NsCl resides in the organic layer.

Sources

Technical Support Center: Troubleshooting the Identification of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the analytical complexities of identifying degradation products for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

This compound—a critical intermediate in the synthesis of complex azo dyes[1]—presents a unique analytical challenge. It possesses three distinct reactive sites: a reducible nitro group, a photolabile sulfonamide linkage, and an oxidizable phenolic ring. To successfully map its degradation profile, your analytical approach must be as dynamic as the molecule itself. This guide moves beyond basic instructions to explain the causality behind experimental choices, providing a self-validating framework to ensure every peak you integrate represents a true degradation product rather than an analytical artifact.

Section 1: Self-Validating LC-MS/MS Workflow

To accurately capture transient degradation intermediates, your sample preparation and chromatographic methods must be tightly controlled.

LCMSWorkflow S1 1. Reaction Quenching (MeOH/Azide) S2 2. SPE Extraction (HLB Sorbent) S1->S2 S3 3. UHPLC Separation (C18, Acidic pH) S2->S3 S4 4. ESI-HRMS (Dual Polarity +/-) S3->S4 S5 5. Mass Defect Analysis S4->S5

Figure 1: Self-validating LC-MS/MS workflow for degradation product isolation and identification.

Step-by-Step Methodology

Step 1: Reaction Quenching & Matrix Stabilization

  • Protocol: Immediately quench oxidative advanced oxidation process (AOP) degradation aliquots using methanol (1:1 v/v) or biological degradation aliquots using 1% sodium azide.

  • The Causality: Radical chain reactions and enzymatic processes do not stop simply because a sample was moved to an autosampler vial. Quenching ensures the degradation snapshot is temporally accurate.

  • Self-Validation: Always include a "t=0" spiked matrix control. This proves that the quenching agent itself does not induce artifactual degradation of the parent compound.

Step 2: Solid-Phase Extraction (SPE)

  • Protocol: Load the quenched sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water; elute with 100% methanol.

  • The Causality: The parent compound is highly hydrophobic due to its dibutyl chains, but its degradation products (e.g., benzenesulfonic acid derivatives) are highly polar[2]. The HLB polymeric sorbent retains both extremes, preventing the loss of polar intermediates that would slip through a standard C18 SPE.

Step 3: Chromatographic Separation (UHPLC)

  • Protocol: Utilize a C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 12 minutes.

  • The Causality: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group (pKa ~7-8) and the sulfonic acid byproducts, keeping them in a neutral state. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp Gaussian peaks.

Step 4: High-Resolution Mass Spectrometry (ESI-QTOF or Orbitrap)

  • Protocol: Acquire data in both positive (ESI+) and negative (ESI-) electrospray ionization modes.

  • The Causality: The parent compound ionizes exceptionally well in ESI- due to the acidic phenol group. However, S-N bond cleavage products like dibutylamine will only ionize in ESI+[3]. Dual-polarity acquisition is non-negotiable for achieving mass balance.

Section 2: Anticipated Degradation Pathways & Data Interpretation

When analyzing your LC-MS/MS data, cross-reference your exact mass shifts against the established pathways below.

DegradationPathways Parent N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide [M-H]- 329.11 Red Nitroreductase Activity (Anaerobic) Parent->Red -O2, +H2 SN S-N Bond Cleavage (AOPs / Photolysis) Parent->SN +H2O Ox Hydroxyl Radical Attack (AOPs) Parent->Ox + •OH Prod1 N,N-dibutyl-3-amino- 4-hydroxybenzenesulfonamide [M-H]- 299.14 Red->Prod1 Prod2 4-hydroxy-3-nitro- benzenesulfonic acid [M-H]- 217.98 SN->Prod2 Prod3 Dibutylamine [M+H]+ 130.16 SN->Prod3 Prod4 Hydroxylated Adducts [M-H]- 345.11 Ox->Prod4

Figure 2: Primary degradation pathways of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Quantitative Data Summary
Degradation PathwayIntermediate / ProductChemical FormulaPrecursor Ion [M-H]⁻ /[M+H]⁺Diagnostic Mass Shift (Δm)
Parent Compound N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamideC₁₄H₂₂N₂O₅S329.11 (ESI-)N/A
Nitro Reduction N,N-dibutyl-3-amino-4-hydroxybenzenesulfonamideC₁₄H₂₄N₂O₃S299.14 (ESI-)-30 Da (-O₂, +H₂)
S-N Cleavage (Acidic) 4-hydroxy-3-nitrobenzenesulfonic acidC₆H₅NO₆S217.98 (ESI-)-111 Da (Loss of dibutylamine)
S-N Cleavage (Amine) DibutylamineC₈H₁₉N130.16 (ESI+)N/A (Detected in Pos mode)
Hydroxylation (AOP) Hydroxy-N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamideC₁₄H₂₂N₂O₆S345.11 (ESI-)+16 Da (+O)

Section 3: Troubleshooting FAQs

Q1: During advanced oxidation process (AOP) degradation, I am observing a persistent m/z 217.98 peak in negative ion mode, but my total organic carbon (TOC) isn't decreasing. What is happening? A1: You are observing the accumulation of a recalcitrant intermediate. AOPs (like UV/H₂O₂) generate hydroxyl radicals that preferentially attack the electron-rich S-N bond of sulfonamides, leading to rapid cleavage[4]. The m/z 217.98 corresponds to the [M-H]⁻ ion of 4-hydroxy-3-nitrobenzenesulfonic acid. The TOC doesn't decrease because the deactivated nitro-aromatic ring is highly resistant to further electrophilic radical attack[5]. Scientist's Recommendation: To achieve complete mineralization, integrate a sequential reductive-oxidative process. Anaerobic reduction of the nitro group makes the aromatic ring significantly more susceptible to subsequent oxidation[6].

Q2: Why do I see a mass shift of -30 Da (m/z 299.14 in ESI-) when running biological degradation assays with anaerobic sludge? A2: This is the classic signature of nitroreductase activity. In the absence of oxygen, anaerobic bacteria utilize the nitro group of the parent compound as a terminal electron acceptor, reducing it to an amine (-NH₂)[6]. The stoichiometric loss of two oxygen atoms (-32 Da) and the addition of two hydrogen atoms (+2 Da) results in a net mass shift of -30 Da. Scientist's Recommendation: Run a sterile control (autoclaved sludge) to confirm this is an enzymatic biological transformation rather than an abiotic chemical reduction.

Q3: My LC-MS chromatogram shows severe peak tailing for the parent N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, making integration impossible. How can I resolve this? A3: The compound contains a free phenolic -OH group. At a neutral pH, this group partially ionizes, leading to split peaks or severe tailing due to dual-mode retention (hydrophobic partitioning + ion-exchange with column silanols). Scientist's Recommendation: Ensure your mobile phase is strictly buffered or acidified (e.g., 0.1% formic acid). This forces the phenol into a fully protonated, uncharged state, restoring sharp peak shapes.

References

  • Katritzky, A. R., et al. (2010). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. ResearchGate. 1

  • Zeyaullah, M., et al. (2009). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. 6

  • Application of LC-MS to the analysis of advanced oxidation process (AOP) degradation of dye products and reaction mechanisms. Academia.edu. 7

  • Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. 3

  • Degradation pathways of nitrobenzene (adapted from Ju and Parales). ResearchGate. 5

  • Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. ResearchGate. 2

Sources

Technical Support Center: Troubleshooting N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to help researchers, assay developers, and drug discovery professionals de-risk and validate screening hits involving N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CID 3256719) .

This compound frequently flags as a Pan-Assay Interference Compound (PAINS) due to its specific structural liabilities[1]. Rather than discarding the hit immediately, this guide will help you understand the mechanistic causality behind the interference and provide self-validating protocols to determine if your data represents true target modulation or an experimental artifact.

Section 1: The Causality of Interference (Structural Liabilities)

To troubleshoot effectively, we must first understand why this specific molecule interferes with biological assays. The molecule possesses two distinct structural domains that independently disrupt different assay modalities:

  • The 4-hydroxy-3-nitrobenzene (Nitrophenol) Core:

    • Optical Interference: At physiological pH (7.4), the phenol group partially ionizes into a phenoxide ion. This creates a strongly yellow-colored species that absorbs heavily in the 400–450 nm range, directly masking colorimetric readouts and quenching blue/green fluorophores via the Inner Filter Effect (IFE)[2].

    • Metabolic Interference: Nitrophenols are classic protonophores. They partition into the inner mitochondrial membrane and dissipate the proton motive force. This uncouples oxidative phosphorylation, rapidly depleting intracellular ATP pools without immediately causing physical cell death[3].

  • The N,N-dibutyl sulfonamide Tail:

    • Colloidal Aggregation: The dual butyl chains impart high lipophilicity to the molecule. In aqueous biochemical buffers, this hydrophobic tail drives the formation of colloidal aggregates. These micro-particles non-specifically sequester and denature target enzymes, mimicking potent competitive inhibition[2].

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My biochemical screen identified this compound as a potent enzyme inhibitor (IC50 < 1 µM). How do I know if this is real or an aggregation artifact? A1: Highly lipophilic compounds like this one often form colloids that sequester enzymes, leading to false-positive inhibition[2]. If the inhibition is target-specific, it will persist in the presence of a non-ionic detergent. If it is an aggregation artifact, adding a trace amount of detergent (e.g., 0.01% Triton X-100) will disrupt the colloids and abruptly abolish the "inhibition." (See Protocol 1 below).

Q2: I am using a pNPP-based phosphatase assay, and the compound shows negative inhibition (artificial activation) or highly erratic readouts. Why? A2: The nitrophenol core of this compound absorbs light at the exact same wavelength (405 nm) as the product of the pNPP assay (p-nitrophenolate). This creates massive background absorbance, completely masking the actual enzymatic turnover. You must switch to a fluorogenic substrate (e.g., DiFMUP) and ensure the excitation/emission wavelengths are red-shifted (>500 nm) to avoid color quenching[2].

Q3: My CellTiter-Glo (CTG) assay shows complete cell death at 5 µM, but brightfield microscopy shows intact, adherent cells. What is happening? A3: CellTiter-Glo does not measure cell death directly; it measures ATP[3]. Because the nitrophenol moiety acts as a mitochondrial uncoupler, the cells rapidly deplete their ATP to survive. This results in a total loss of luminescent signal in the CTG assay, tricking the researcher into assuming the cells are dead. The cells are metabolically compromised but not physically destroyed. You must use an orthogonal viability assay to confirm true cytotoxicity[3]. (See Protocol 2 below).

Section 3: Experimental Protocols for De-risking
Protocol 1: Detergent-Based Triage for Colloidal Aggregation

Mechanism: A self-validating system where the restoration of enzyme activity confirms the initial hit was a colloidal false-positive.

  • Buffer Preparation: Prepare your standard assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100 or CHAPS).

  • Pre-incubation: Pre-incubate your target enzyme with N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (at 10x the observed IC50 concentration) in both Buffer A and Buffer B for 15 minutes at room temperature.

  • Reaction Initiation: Add your substrate to initiate the enzymatic reaction and monitor the kinetic readout.

  • Data Interpretation: If the compound inhibits the enzyme in Buffer A but loses >80% of its inhibitory activity in Buffer B, it is a colloidal aggregator[2]. The hit should be discarded.

Protocol 2: Orthogonal Viability Assessment (ATP vs. Membrane Integrity)

Mechanism: Differentiating metabolic uncoupling (false positive) from true target-mediated cell death.

  • Plating & Treatment: Plate your cells in a 384-well format. Treat with a dose-response of the compound for 24 hours.

  • Multiplex Readout 1 (Membrane Integrity): Add a cell-impermeant fluorescent DNA binding dye (e.g., CellTox Green or Propidium Iodide) to the wells. This measures true loss of membrane integrity (necrosis/apoptosis). Read fluorescence.

  • Multiplex Readout 2 (ATP Levels): Directly add the ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to the exact same wells[3]. Read luminescence.

  • Data Interpretation: If luminescence drops significantly (indicating zero ATP) while fluorescence remains at baseline (indicating intact membranes), the compound is an ATP-depleting uncoupler. It is not a direct cytotoxin.

Section 4: Quantitative Interference Thresholds
Assay TypeInterference ModalityCausative Structural MoietyInterference ThresholdOrthogonal Mitigation Strategy
Colorimetric (pNPP, Ellman's) Signal Masking / Overlap4-hydroxy-3-nitrobenzene> 1 µMSwitch to fluorogenic substrates (e.g., DiFMUP)
Fluorometric (Blue/Green) Inner Filter Effect (IFE)4-hydroxy-3-nitrobenzene> 5 µMUse red-shifted fluorophores (Ex > 550 nm)
Biochemical (Enzymatic) Colloidal AggregationN,N-dibutyl sulfonamide> 3–10 µMAddition of 0.01% Triton X-100 or CHAPS
Cell Viability (ATP-based) Mitochondrial Uncoupling4-hydroxy-3-nitrobenzene> 5 µMMultiplex with protease-based viability markers
Section 5: Mechanistic Visualizations

Uncoupling Cmpd CID 3256719 (Nitrophenol Moiety) Mito Mitochondrial Membrane Partitioning Cmpd->Mito Real True Target Modulation Cmpd->Real Intended Pathway Proton Proton Gradient Dissipation (Uncoupling) Mito->Proton ATP Intracellular ATP Depletion Proton->ATP CTG False Positive in ATP-based Viability Assays (e.g., CellTiter-Glo) ATP->CTG Misinterpreted as

Mechanistic pathway of nitrophenol-induced uncoupling causing false-positive viability readouts.

Triage Hit Primary Hit in Biochemical Assay Triton Add 0.01% Triton X-100 (Detergent Test) Hit->Triton Restored Is Enzyme Activity Restored? Triton->Restored Agg Aggregation Artifact (False Positive) Restored->Agg Yes Opt Optical Absorbance Check (400-450 nm) Restored->Opt No AbsHigh High Background Absorbance? Opt->AbsHigh IFE Color Quenching / IFE (False Positive) AbsHigh->IFE Yes Valid Proceed to Orthogonal Validation AbsHigh->Valid No

Step-by-step triage workflow to identify aggregation and optical interference in biochemical assays.

References[1] Drug Hunter. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter. URL: https://drughunter.com/aics-and-pains-mechanisms-of-assay-interference/[3] Riss T.L., et al. "Cell Viability Assays." Assay Guidance Manual. National Center for Advancing Translational Sciences. URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/[2] Coussens N.P., Dahlin J.L., et al. "Assay Artifacts and Interferences." Assay Guidance Manual. National Center for Advancing Translational Sciences. URL: https://www.ncbi.nlm.nih.gov/books/NBK326708/

Sources

Technical Support Center: Troubleshooting Precipitation of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered with this compound: precipitation in aqueous assay environments. By understanding the physicochemical properties of this molecule, we can proactively design experiments to maintain its solubility and ensure the integrity of your results.

Understanding the Molecule: Why Precipitation is a Concern

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a molecule with distinct structural features that directly influence its solubility. Its PubChem entry indicates a molecular weight of approximately 330.40 g/mol and an XLogP3 of 3.6, suggesting significant lipophilicity.[1]

  • High Lipophilicity: The two n-butyl groups attached to the sulfonamide nitrogen create a large, nonpolar region, making the compound inherently hydrophobic, or "water-fearing." This is the primary reason for its low intrinsic solubility in aqueous buffers.

  • pH-Dependent Solubility: The molecule contains a phenolic hydroxyl (-OH) group. This group is a weak acid and can donate its proton to become a negatively charged phenoxide ion (-O⁻) in a basic environment. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water.[2][3][4] The presence of an electron-withdrawing nitro group adjacent to the hydroxyl group is expected to lower its pKa, making it ionize at a more neutral pH compared to a simple phenol.

Precipitation typically occurs when a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into an aqueous assay buffer. This "solvent shift" or "DMSO shock" causes the compound to crash out of solution as it is no longer soluble in the high-water-content environment.[5][6]

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound precipitates instantly when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

This is the most common manifestation of the solvent shift phenomenon. The compound, stable in 100% DMSO, is suddenly exposed to a predominantly aqueous environment where its solubility limit is much lower.

Root Cause: The final concentration of your compound exceeds its kinetic solubility in the assay buffer. Kinetic solubility refers to the concentration of a compound when precipitation is first observed after being added from a pre-dissolved stock, a common scenario in high-throughput screening.[7][8][9]

Solutions & Step-by-Step Protocol:

  • Reduce Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration is often better. However, the primary goal is to avoid localized high concentrations of the compound during dilution.

  • Employ Stepwise Dilution: Never add a highly concentrated DMSO stock directly into the final large volume of buffer.[5] A serial or intermediate dilution step is critical.

  • Optimize Mixing and Temperature: The physical process of dilution matters significantly.

Protocol A: Optimized Compound Dilution Workflow

  • Pre-warm Your Buffer: Ensure your aqueous assay buffer is pre-warmed to the final assay temperature (e.g., 37°C). Solubility is often higher at warmer temperatures.[10]

  • Prepare an Intermediate Dilution:

    • Create an intermediate solution by diluting your concentrated DMSO stock into a small volume of pre-warmed buffer or media.

    • For example, to reach a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock: First, dilute 1 µL of 10 mM stock into 99 µL of pre-warmed buffer (creates a 100 µM intermediate in 1% DMSO).

  • Add to Final Volume with Vortexing: Add the intermediate dilution dropwise to the final volume of pre-warmed assay buffer while gently but continuously vortexing or swirling.[5][11] This rapid dispersion prevents the formation of localized concentration gradients that seed precipitation.

  • Visual Inspection: After addition, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

Q2: How does the pH of my assay buffer affect my compound's solubility?

The pH of your buffer is a critical parameter due to the ionizable phenolic hydroxyl group.

Root Cause: At pH values below the compound's pKa, the hydroxyl group is protonated (-OH), making the molecule neutral and less water-soluble. At pH values above the pKa, it is deprotonated (-O⁻), making the molecule charged and significantly more water-soluble.[2][3][4] The solubility can increase dramatically once the pH surpasses the pKa.[2][4]

Solutions & Step-by-Step Protocol:

  • Determine the Optimal pH Range: If your assay permits, adjusting the buffer pH can be the most effective way to prevent precipitation.

  • Buffer Capacity: Ensure your chosen buffer has sufficient buffering capacity to handle the addition of the compound stock without a significant pH shift.

Protocol B: Determining the pH-Solubility Profile

  • Prepare Buffers: Make a series of identical assay buffers with pH values ranging from 6.0 to 9.0 in 0.5 unit increments (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Use buffers appropriate for each range (e.g., MES for pH 6.0, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0).

  • Spike Compound: Add your compound (using the optimized dilution method from Protocol A) to each buffer at the desired final concentration.

  • Incubate: Let the solutions equilibrate at the intended assay temperature for a set period (e.g., 1-2 hours).

  • Assess Solubility:

    • Visual: Check for any visible precipitate.

    • Nephelometry: Use a plate reader to measure light scattering for a quantitative assessment of precipitation.

    • Filter and Quantify: For a definitive measurement, centrifuge the samples, filter the supernatant through a low-binding filter (e.g., PVDF), and quantify the concentration of the soluble compound via HPLC-UV.

  • Select Optimal pH: Choose the lowest pH that provides complete solubility and is compatible with your assay's biological components.

pH Relative to pKaDominant Molecular SpeciesPredicted Relative Aqueous Solubility
pH << pKa Neutral (Protonated -OH)Low
pH ≈ pKa 50% Neutral, 50% IonizedIntermediate, increasing rapidly
pH >> pKa Ionized (Deprotonated -O⁻)High
Conceptual table showing the relationship between pH and solubility for a weakly acidic compound.
Q3: My compound is soluble initially but precipitates during a long incubation period. What's happening?

This suggests you are operating in a region of thermodynamic instability.

Root Cause: The initial concentration achieved may be supersaturated, representing a kinetic solubility limit that is higher than the true thermodynamic solubility.[12][13] Over time, the system equilibrates, and the excess compound precipitates out to reach its more stable, lower thermodynamic solubility limit. This is especially true if the initial precipitate is amorphous and slowly converts to a more stable, less soluble crystalline form.[12][13]

Solutions:

  • Lower the Final Concentration: The simplest solution is to work at a concentration below the thermodynamic solubility limit.

  • Incorporate Solubilizing Excipients: Additives can help stabilize the supersaturated state.

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[14][15]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the compound, effectively shielding it from the aqueous environment.[14][16]

    • Co-solvents: While minimizing the primary solvent (DMSO) is important, adding a small percentage of another water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the final buffer can sometimes improve solubility.[14][17]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for troubleshooting precipitation.

G start Precipitation Observed in Assay q1 When does it occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed Over time during incubation q1->delayed Delayed cause1 Cause: Solvent Shift / Exceeding Kinetic Solubility immediate->cause1 sol1 Solution: Optimize Dilution Protocol (See Protocol A) cause1->sol1 sol2 Solution: Adjust Buffer pH (See Protocol B) sol3 Solution: Lower Final Concentration cause2 Cause: Supersaturation / Exceeding Thermodynamic Solubility delayed->cause2 sol4 Solution: Add Solubilizing Excipients (e.g., Tween, Cyclodextrin) cause2->sol4 sol5 Solution: Lower Final Concentration

Caption: Troubleshooting workflow for precipitation issues.

Caption: Effect of pH on compound ionization and solubility.

Summary of Best Practices

ParameterRecommendationRationale
Stock Solvent 100% Anhydrous DMSOMaximizes initial compound solubility. Water absorption into DMSO can decrease solubility over time.[18]
Stock Conc. 1-10 mMA practical range that balances minimizing final DMSO percentage with ease of handling.
Dilution Method Stepwise, into pre-warmed buffer with vigorous mixing.Avoids "solvent shock" and localized supersaturation, which seeds precipitation.[5][11]
Final DMSO % As low as possible, typically < 0.5%High concentrations of DMSO can interfere with protein structure and assay results.[19]
Buffer pH Experimentally determine; likely > 7.5To deprotonate the phenolic hydroxyl group, increasing polarity and aqueous solubility.[2][3]
Additives Consider 0.01% Tween 80 or cyclodextrins.Stabilize the compound in solution, preventing delayed precipitation.[14][15]

By systematically addressing these parameters, you can develop a robust assay protocol that maintains N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in solution, leading to more reliable and reproducible experimental data.

References

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Ma, Y. S., Shiu, W. Y., & Mackay, D. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(2), 344-347. [Link]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]

  • Karmarkar, S., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Methods, 222, 10-18. [Link]

  • Shiu, W. Y., et al. (1994). pH-dependence of the aqueous solubility of selected chlorophenols. Chemosphere, 29(8), 1635-1647. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]

  • PubChem. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Bouyahya, A., et al. (2022). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. [Link]

  • Fernandes, C. (2014). How can I avoid precipitation of a substance after adding DMEM? ResearchGate. [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 656-663. [Link]

  • Reddit User Discussion. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. [Link]

  • Arakawa, T., et al. (2007). Protein precipitation and denaturation by dimethyl sulfoxide. Biophysical Chemistry, 131(1-3), 62-70. [Link]

  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4055-4064. [Link]

  • Khossan, A. E. (1990). Solubility Data Series, Vol. 41: Sulfonamides. IUPAC-NIST Solubility Data Series. [Link]

  • Lipinski, C. (2004). Compound Solubility and HTS Screening. Ziath. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • Musial, W., et al. (2022). Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization. The Journal of Physical Chemistry Letters, 13(48), 11215-11220. [Link]

  • Kumar, S., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Gomes, P. A., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(11), 3014-3019. [Link]

  • Lanza, C. R., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1367. [Link]

  • Zhang, G. Z., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Pharmaceutics, 13(12), 2038. [Link]

  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 420(1), 117-122. [Link]

  • Galal, A., & Mahmoud, K. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7461. [Link]

Sources

Validation & Comparative

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide spectral data interpretation

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Chemist’s Guide to Sulfonamide Dye Intermediates: Spectral Benchmarking of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Executive Summary & Mechanistic Context

In the development of advanced colorants and azo dyes, solubility is a primary functional bottleneck. Traditional dyes like Eriochrome Red B contain highly polar sulfonic acid groups, rendering them water-soluble but entirely insoluble in organic solvents like chloroform or toluene[1]. To engineer lipophilic variants, chemists employ a structural modification strategy: converting the sulfonic acid into a dialkyl sulfonamide.

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (PubChem CID: 3256719) is a critical intermediate in this pathway[2]. Synthesized via the Friedel-Crafts reaction between 2-nitrophenol and dibutylsulfamoyl chloride, this compound acts as a precursor for highly organic-soluble azo dyes[3].

From an analytical perspective, verifying the success of this synthesis requires rigorous spectral interpretation to confirm two key events:

  • Regiochemistry: Ensuring the sulfonamide group attached strictly to the para position relative to the hydroxyl group.

  • Alkylation Status: Confirming the presence of the N,N-dibutyl chains and the absence of unreacted primary/secondary amines.

SynthesisWorkflow NP 2-Nitrophenol (Starting Material) FC Friedel-Crafts Sulfonylation NP->FC SC Dibutylsulfamoyl Chloride SC->FC Prod N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide FC->Prod Red Nitro Reduction (Pd/C, H2) Prod->Red Dye Azo Dye Formation (Organic Soluble) Red->Dye

Synthetic workflow from 2-nitrophenol to lipophilic azo dyes via the sulfonamide intermediate.

Comparative Spectral Data Analysis

To objectively evaluate the product, we benchmark its spectral data against its precursor (2-nitrophenol) and a theoretical unsubstituted analog (4-hydroxy-3-nitrobenzenesulfonamide).

A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The regiochemistry of the Friedel-Crafts reaction is dictated by the strongly activating, ortho/para-directing hydroxyl group and the deactivating, meta-directing nitro group. The electrophile selectively attacks C4 (para to OH, meta to NO2)[3]. This creates a 1,2,4-trisubstituted benzene ring, yielding a classic AMX spin system.

Causality in Chemical Shifts: The proton at C2 is flanked by two strongly electron-withdrawing groups (NO2 and SO2). The combined anisotropic and inductive deshielding effects push this proton exceptionally downfield (~8.4 ppm).

Table 1: Comparative ¹H NMR Chemical Shifts (Typical values in CDCl₃)

Structural Feature2-Nitrophenol (Precursor)N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamideDiagnostic Causality
H2 (meta to OH) ~8.1 ppm (dd)~8.4 ppm (d, J = 2.0 Hz)Extreme deshielding by adjacent NO₂ and newly added SO₂ groups.
H5 (ortho to OH) ~7.1 ppm (d)~7.3 ppm (d, J = 8.5 Hz)Shielded by OH resonance, but shifted slightly by the para-SO₂ group.
H6 (meta to NO₂) ~7.6 ppm (t)~7.8 ppm (dd, J = 8.5, 2.0 Hz)Ortho-coupling to H5 (J=8.5) and meta-coupling to H2 (J=2.0) confirms 1,2,4-substitution.
Aliphatic Chains None3.1 (t), 1.5 (m), 1.3 (m), 0.9 (t) ppmIntegrates to 18 protons, confirming the N,N-dibutyl substitution.
B. Fourier-Transform Infrared Spectroscopy (FT-IR)

The transformation from a precursor to a dialkyl sulfonamide introduces specific vibrational modes while eliminating others.

Causality in Vibrational Frequencies: The SO₂ asymmetric and symmetric stretches are highly diagnostic of the sulfonamide linkage. Furthermore, the intramolecular hydrogen bonding between the C4-OH and C3-NO₂ groups broadens the O-H stretch and shifts it to lower wavenumbers compared to free phenols.

Table 2: Key FT-IR Vibrational Frequencies

Functional Group2-NitrophenolTarget SulfonamideAnalytical Significance
O-H Stretch ~3250 cm⁻¹ (broad)~3200 cm⁻¹ (broad)Confirms retention of the phenol; shifted due to intramolecular H-bonding.
N-H Stretch NoneNone Self-validating marker: Confirms a tertiary sulfonamide (no free N-H).
NO₂ Asymmetric ~1535 cm⁻¹~1530 cm⁻¹Confirms the nitro group survived the Friedel-Crafts conditions.
SO₂ Asymmetric N/A~1330 cm⁻¹Primary marker for successful sulfonylation.
SO₂ Symmetric N/A~1160 cm⁻¹Secondary marker for the sulfonamide linkage.

Standardized Analytical Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an internal logic check to prevent false positives during structural elucidation.

Protocol 1: Regiochemical Validation via NMR
  • Sample Preparation: Dissolve 15 mg of the synthesized N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in 0.6 mL of Chloroform-d (CDCl₃). Ensure 0.03% v/v TMS is present for chemical shift calibration (0.00 ppm).

  • Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz (Relaxation delay D1 = 2.0 s, 16 scans).

  • Self-Validation (2D COSY): Do not rely solely on 1D integration. Run a 2D COSY experiment. Logic Check: You must observe a strong cross-peak between the doublet at ~7.3 ppm (H5) and the doublet of doublets at ~7.8 ppm (H6). If H2 (~8.4 ppm) shows an ortho-coupling cross-peak, the regiochemistry is incorrect (indicating substitution at C5 or C6 instead of C4).

Protocol 2: Functional Group Verification via FT-IR
  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. Ensure the crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation (N-H Exclusion): Cross-reference the SO₂ stretches (1330 and 1160 cm⁻¹) against the >3200 cm⁻¹ region. Logic Check: If a sharp, distinct peak appears around 3300 cm⁻¹ alongside the broad O-H stretch, it indicates mono-butylation (a secondary sulfonamide) rather than the target di-butylation.

Protocol 3: Molecular Mass Confirmation via HRMS
  • Ionization Mode Selection: Use Electrospray Ionization in Negative Mode (ESI-). Causality: The highly electron-withdrawing nitro and sulfonamide groups drastically increase the acidity of the phenolic OH (lowering its pKa), making deprotonation highly efficient.

  • Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • Self-Validation (Isotopic Pattern): Locate the [M-H]⁻ ion at m/z 329.1177 (Exact mass for C₁₄H₂₁N₂O₅S⁻)[2]. Logic Check: Verify the M+2 isotopic peak. Sulfur-32 has a natural ³⁴S isotope abundance of ~4.2%. The presence of an M+2 peak at ~4.5% relative intensity strictly validates the presence of the sulfonamide sulfur atom.

SpectralLogic Sample Unknown Sulfonamide Intermediate NMR 1H NMR Analysis Sample->NMR IR FT-IR Analysis Sample->IR MS HRMS (ESI-) Sample->MS NMR_Pass Aromatic AMX System + Butyl Multiplets NMR->NMR_Pass IR_Pass SO2 Stretches (1330 & 1160 cm⁻¹) IR->IR_Pass MS_Pass m/z 329.11 [M-H]⁻ Ion MS->MS_Pass Verify Confirmed: N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide NMR_Pass->Verify IR_Pass->Verify MS_Pass->Verify

Multi-modal analytical decision tree for verifying the N,N-dibutyl sulfonamide intermediate.

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

analyzing 1H NMR spectrum of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced 1H NMR Strategies for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: Solvent Selection and Hardware Comparison

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide[1] is a complex sulfonamide derivative typically synthesized via a Friedel-Crafts reaction between dibutylsulfamoyl chloride and 2-nitrophenol[2]. For researchers and drug development professionals, accurately characterizing this molecule via 1H Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating two critical analytical choices: the selection of the deuterated solvent and the choice of hardware platform.

This guide objectively compares the performance of non-polar vs. polar aprotic solvents (CDCl3 vs. DMSO-d6) and evaluates the efficacy of modern 80 MHz Benchtop NMR against conventional 400 MHz High-Field NMR for the structural elucidation of this compound.

Mechanistic Solvent Selection: CDCl3 vs. DMSO-d6

The choice of solvent fundamentally dictates the behavior of labile protons and the overall spectral resolution. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide features a highly labile phenolic hydroxyl (-OH) group adjacent to a nitro (-NO2) group, creating a strong potential for both intra- and intermolecular interactions.

  • CDCl3 (Chloroform-d): As a non-polar solvent, CDCl3 preserves the intramolecular hydrogen bond between the C4-OH and the C3-NO2 group. This interaction slightly deshields the proton, typically anchoring it around 10.5 ppm. However, because CDCl3 does not actively participate in hydrogen bonding, the -OH peak can broaden significantly depending on sample concentration and trace water content.

  • DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO is a highly polar, strong hydrogen-bond acceptor. When the compound is dissolved in DMSO-d6, the solvent aggressively competes for the hydroxyl proton, breaking the intramolecular bond. This strong solvent-solute interaction causes a massive downfield shift (often >11.5 ppm) and sharpens the peak by reducing the chemical exchange rate[3].

Table 1: Expected 1H NMR Chemical Shifts & Multiplicities

Proton AssignmentCDCl3 (ppm)DMSO-d6 (ppm)MultiplicityJ-Coupling (Hz)
-OH (Phenolic) ~10.50~11.50Broad Singlet (br s)N/A
H-2 (Aromatic) 8.358.20Doublet (d)2.0
H-6 (Aromatic) 7.907.85Doublet of Doublets (dd)8.5, 2.0
H-5 (Aromatic) 7.257.20Doublet (d)8.5
N-CH2 (Butyl α) 3.153.10Triplet (t)7.5
-CH2- (Butyl β) 1.551.45Multiplet (m)N/A
-CH2- (Butyl γ) 1.351.25Multiplet (m)N/A
-CH3 (Butyl δ) 0.900.85Triplet (t)7.5

Hardware Performance: 80 MHz Benchtop vs. 400 MHz High-Field

While high-field superconducting NMR remains the gold standard for structural elucidation, cryogen-free benchtop NMR systems have revolutionized routine analysis[4]. The primary trade-off lies in chemical shift dispersion (Δν).

For the N,N-dibutyl chains, the beta and gamma methylene protons (-CH2-CH2-) share very similar chemical environments.

  • At 400 MHz: The difference in resonance frequency (Δν) between these protons is much larger than their J-coupling constant (Δν >> J). This results in a weakly coupled, first-order spin system where multiplets are clearly resolved.

  • At 80 MHz: The chemical shift difference shrinks proportionally with the magnetic field, making it comparable to the coupling constant (Δν ≈ J). This triggers severe second-order effects (roofing and peak collapse), turning the aliphatic region into a complex, overlapping multiplet that is difficult to integrate precisely[4].

Table 2: Hardware Performance Comparison

Feature80 MHz Benchtop NMR400 MHz High-Field NMR
Magnetic Field Permanent NdFeB magnet (1.88 T)Superconducting magnet (9.4 T)
Aliphatic Resolution Severe overlap (second-order effects)Baseline resolved (first-order multiplets)
Aromatic Splitting Broadened, overlapping doubletsClear meta (2 Hz) and ortho (8.5 Hz) coupling
Sensitivity (LOD) ~1–5 mM< 0.1 mM
Operational Cost Low (Cryogen-free, standard outlet)High (Requires Liquid He/N2)

Standardized Experimental Protocols

To ensure data trustworthiness, the following self-validating protocol must be used for sample preparation and acquisition. This ensures that magnetic field inhomogeneities do not artificially broaden the signals.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube. Causality: Micro-particulates distort the localized magnetic field, destroying resolution and broadening peaks.

  • Tuning and Matching: Insert the sample and perform Automatic Tuning and Matching (ATM) for the 1H nucleus to maximize probe sensitivity and minimize reflected power.

  • Locking and Shimming: Lock onto the deuterium frequency of the DMSO-d6. Execute gradient shimming. Self-Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless the FWHM is <1.0 Hz (for 400 MHz) or <1.5 Hz (for 80 MHz).

  • Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 10 seconds (approx. 5 × T1) to ensure complete longitudinal relaxation, which is mandatory for accurate quantitative integration. Acquire 16 to 32 scans.

Visualizations of Logical Workflows and Spin Systems

Workflow Start Target: N,N-dibutyl-4-hydroxy- 3-nitrobenzenesulfonamide Solvent 1. Solvent Selection Start->Solvent CDCl3 CDCl3 Preserves intramolecular H-bonds Solvent->CDCl3 DMSO DMSO-d6 Strong H-bond acceptor (OH shift) Solvent->DMSO Hardware 2. Hardware Platform CDCl3->Hardware DMSO->Hardware Benchtop 80 MHz Benchtop Routine QA/QC Hardware->Benchtop HighField 400 MHz High-Field Structural Elucidation Hardware->HighField

Logical workflow for NMR solvent and hardware selection.

SpinSystem Aromatic Aromatic AMX Spin System H2 H-2 (ortho to NO2) Deshielded Aromatic->H2 H6 H-6 (para to NO2) Intermediate Aromatic->H6 H5 H-5 (ortho to OH) Shielded Aromatic->H5 SplitH2 Doublet (d) J = 2.0 Hz H2->SplitH2 Meta coupling SplitH6 Doublet of Doublets (dd) J = 8.5, 2.0 Hz H6->SplitH6 Ortho & Meta SplitH5 Doublet (d) J = 8.5 Hz H5->SplitH5 Ortho coupling

Aromatic proton spin-spin splitting pathways.

References

  • PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509. [Link]

  • Antonides, L. H., et al. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." Pharmaceuticals (Basel), 2023. [Link]

  • Katritzky, A. R., et al. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Recueil des Travaux Chimiques des Pays-Bas, 2010. [Link]

Sources

Interpreting the 13C NMR Spectrum of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel organic compounds, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone analytical technique. It provides invaluable information about the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment. This guide presents a detailed interpretation of the expected 13C NMR spectrum of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this analysis is built upon a foundation of predicted chemical shifts, substantiated by a comparative analysis with structurally related compounds. This approach not only provides a robust framework for identifying the title compound but also serves as a practical tutorial on interpreting complex 13C NMR spectra of substituted aromatic systems.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is predicted to exhibit ten distinct signals, corresponding to the ten chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts, based on established substituent effects on the benzene ring and typical values for n-alkyl chains, are summarized in Table 1.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)
Aromatic Carbons
C-1135 - 145Singlet
C-2125 - 135Doublet
C-3140 - 150Singlet
C-4150 - 160Singlet
C-5115 - 125Doublet
C-6120 - 130Doublet
Aliphatic Carbons (n-Butyl)
C-1'45 - 55Triplet
C-2'28 - 38Triplet
C-3'18 - 28Triplet
C-4'10 - 20Quartet

Molecular Structure and Carbon Numbering

To facilitate a clear discussion of the 13C NMR assignments, the structure of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide with the designated carbon numbering is presented below.

Molecular structure of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide with carbon numbering.

Comparative Analysis and Spectral Interpretation

The interpretation of the 13C NMR spectrum of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide hinges on understanding the electronic effects of the substituents on the benzene ring and the predictable chemical shifts of the n-butyl chains.

Aromatic Carbon Assignments (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO2) and N,N-dibutylsulfonamide (-SO2N(n-Bu)2) groups.

  • C4 (150 - 160 ppm): This carbon is directly attached to the strongly electron-donating hydroxyl group. The resonance effect of the -OH group significantly shields this position in a simple phenol. However, the presence of the electron-withdrawing nitro group in the ortho position and the sulfonamide group in the para position will cause a downfield shift. This carbon is expected to be the most downfield of the aromatic signals.

  • C3 (140 - 150 ppm): This carbon is bonded to the strongly electron-withdrawing nitro group. The ipso-carbon of nitrobenzene appears at approximately 148 ppm.[1] The presence of the adjacent hydroxyl group will likely cause a slight shielding effect, but this carbon is still expected to be significantly downfield.

  • C1 (135 - 145 ppm): The carbon attached to the sulfonamide group is also expected to be downfield due to the electron-withdrawing nature of the -SO2N(n-Bu)2 group. In benzenesulfonamide, the ipso-carbon appears around 142 ppm.[2]

  • C2, C5, and C6 (115 - 135 ppm): The remaining protonated carbons will have chemical shifts determined by their positions relative to the three substituents.

    • C5: This carbon is ortho to the hydroxyl group and meta to the sulfonamide group, which would suggest some shielding. However, it is also para to the strongly electron-withdrawing nitro group, which will cause a significant deshielding effect.

    • C6: This carbon is ortho to the sulfonamide group and meta to the hydroxyl group, leading to a downfield shift.

    • C2: This carbon is ortho to both the nitro and sulfonamide groups, which are both electron-withdrawing, leading to a downfield shift. The precise ordering of these three carbons can be challenging to predict without experimental data but would be readily assigned with 2D NMR techniques like HSQC and HMBC.

Aliphatic Carbon Assignments (C1'-C4')

The two n-butyl groups are chemically equivalent due to free rotation around the N-S bond. This results in a single set of four signals for the butyl carbons.

  • C-1' (45 - 55 ppm): This carbon is directly attached to the nitrogen atom of the sulfonamide group. The electronegativity of the nitrogen causes a significant downfield shift compared to a typical methylene group in an alkane.

  • C-2' (28 - 38 ppm): This methylene carbon is in the beta position relative to the nitrogen and will have a chemical shift in the typical range for an sp3 hybridized carbon in an alkyl chain.

  • C-3' (18 - 28 ppm): This methylene carbon is further from the electron-withdrawing sulfonamide group and is expected to be more shielded (upfield) than C-2'.

  • C-4' (10 - 20 ppm): The terminal methyl group is the most shielded of the aliphatic carbons, appearing in the typical upfield region for a primary alkyl carbon.

Experimental Protocol for 13C NMR Data Acquisition

For researchers seeking to acquire an experimental 13C NMR spectrum of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide or similar compounds, the following protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for sulfonamides.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Instrument Setup and Data Acquisition

The following diagram outlines the general workflow for NMR spectral acquisition and analysis.

G cluster_workflow NMR Spectral Acquisition and Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) instrument Instrument Setup (Tuning, Shimming) prep->instrument Insert Sample acquire Data Acquisition (Proton-Decoupled 13C Experiment) instrument->acquire Optimize Parameters process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Generate FID analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze Generate Spectrum

A generalized workflow for acquiring and analyzing an NMR spectrum.

A standard proton-decoupled 13C NMR experiment should be performed on a spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity. Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans), and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for quaternary carbons.

Conclusion

This guide provides a comprehensive framework for the interpretation of the 13C NMR spectrum of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. By leveraging predicted chemical shifts and a comparative analysis with structurally related compounds, a detailed assignment of all carbon signals has been proposed. The provided experimental protocol offers a practical methodology for researchers to obtain high-quality spectral data. While predictive in nature, this analysis serves as a valuable resource for the structural verification and characterization of this and other complex substituted benzenesulfonamide derivatives, underscoring the power of 13C NMR spectroscopy in modern chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • PubChem. (n.d.). N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. Retrieved from [Link][3]

  • PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link][2]

  • PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-nitrobenzenesulfonamide. Retrieved from [Link][1]

Sources

High-Resolution Mass Spectrometry of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Comparative Guide to Orbitrap and Q-TOF Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving complex sulfonamide intermediates in drug development and chemical synthesis workflows. is a highly functionalized molecule synthesized via the Friedel-Crafts reaction between dibutylsulfamoyl chloride and 2-nitrophenol[1]. Originally developed as a precursor for specialized azo dyes ()[1], its sulfonamide and nitrophenol pharmacophores make it a compound of high interest in pharmaceutical profiling.

This guide objectively compares the performance of the two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural characterization and quantification of this compound. By examining the causality behind experimental choices, we establish a self-validating protocol designed to eliminate false positives and maximize data integrity.

The Analytical Challenge: Mechanistic Causality

To analyze N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Monoisotopic Mass: 330.1249 Da) effectively, we must first understand the physicochemical causality driving our analytical choices:

  • Ionization Dynamics (Why ESI Negative Mode?): The hydroxyl group situated on the nitrophenol ring is highly acidic. The ortho-nitro group exerts a strong electron-withdrawing effect (-M and -I effects), which thermodynamically stabilizes the resulting phenoxide anion via resonance. Consequently, Electrospray Ionization in negative mode (ESI-) is the most efficient pathway, yielding a robust deprotonated precursor ion [M−H]− at m/z 329.1176.

  • Chromatographic Causality: To prevent premature protonation of the phenoxide anion during LC separation, acidic additives (like 0.1% formic acid) must be avoided. Instead, a mobile phase buffered at pH 9.0 (using 10 mM ammonium acetate) ensures the molecule remains in its ionized state, maximizing ESI(-) transmission efficiency.

  • Fragmentation Mechanics: Under Collision-Induced Dissociation (CID), the molecule exhibits predictable neutral losses. The cleavage of the sulfonamide S-N bond or the alkyl chains provides structural confirmation without completely shattering the aromatic core.

Figure 1. Proposed collision-induced dissociation (CID) fragmentation pathways.

Technology Comparison: Orbitrap vs. Q-TOF HRMS

When selecting a platform for this assay, the choice between Orbitrap and Q-TOF dictates the balance between resolving power and acquisition speed.

  • Orbitrap HRMS: Operates by trapping ions in an electrostatic field and applying Fourier transformation to the recorded image currents ()[2][3]. It delivers ultra-high resolving power (up to 500,000 FWHM). This is critical for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide because it allows the baseline resolution of the 34S isotope (m/z 331.1134) from the 18O isotope (m/z 331.1218), providing unequivocal elemental composition confirmation.

  • Q-TOF HRMS: Measures the flight time of accelerated ions, representing a paradigm shift in rapid toxicology and pharmaceutical screening ()[4]. While its maximum resolution is lower (~60,000 FWHM), it can acquire up to 50 spectra per second. This speed is essential when coupling the MS to sub-2-minute UHPLC gradients where peak widths are less than 3 seconds.

Data Presentation: Performance Metrics

Table 1: Theoretical Exact Mass & Isotopic Pattern for [M−H]− | Species | Formula | Theoretical m/z | Relative Abundance | | :--- | :--- | :--- | :--- | | Monoisotopic | C14​H21​N2​O5​S− | 329.1176 | 100.0% | | 13C Isotope | 13C1​C13​H21​N2​O5​S− | 330.1209 | ~15.5% | | 34S Isotope | C14​H21​N2​O534​S− | 331.1134 | ~4.5% | | 18O Isotope | C14​H21​N218​O1​O4​S− | 331.1218 | ~1.0% |

Table 2: Orbitrap vs. Q-TOF Performance Comparison for Sulfonamide Analysis

Parameter Orbitrap HRMS (e.g., Q Exactive) Q-TOF HRMS (e.g., Agilent 6546)
Mass Resolving Power 140,000 – 500,000 FWHM 40,000 – 80,000 FWHM
Mass Accuracy < 1 ppm 2 – 5 ppm
Maximum Scan Speed 12 – 40 Hz Up to 50 Hz

| Isotopic Fine Structure | Fully resolved ( 34S vs 18O ) | Partially resolved | | Optimal Application | Deep structural characterization | High-throughput UHPLC screening |

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology functions as a self-validating system . It utilizes dynamic exclusion and isotopic pattern-matching to automatically reject false positives caused by matrix interference.

Step 1: Sample Preparation
  • Spike 100 µL of the biological/environmental sample with 10 µL of a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for ion suppression.

  • Perform Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). Wash with 5% methanol and elute with 100% acetonitrile.

  • Evaporate to dryness under gentle nitrogen flow and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide to maintain phenoxide ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Data-Dependent Acquisition (DDA) Logic
  • Full Scan MS1: Acquire in ESI(-) mode.

    • Orbitrap: Set resolution to 140,000 FWHM.

    • Q-TOF: Set to 2 GHz extended dynamic range mode.

  • Self-Validation Trigger (MS2): The system is programmed to trigger CID fragmentation only if the precursor m/z 329.1176 is detected within a < 3 ppm mass error window AND the 34S isotopic peak (m/z 331.1134) is present at 4.0% - 5.0% relative abundance. If these criteria are unmet, the scan is flagged and excluded, preventing the misidentification of isobaric background noise.

Figure 2. Comparative UHPLC-HRMS analytical workflow for self-validating sulfonamide analysis.

Conclusion

For the rigorous analysis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, the choice of HRMS platform hinges on the specific analytical goal. Orbitrap technology is unparalleled for deep structural elucidation and resolving isotopic fine structures, making it the gold standard for initial drug metabolite characterization. Conversely, Q-TOF technology excels in high-throughput environments where rapid UHPLC gradients demand ultra-fast MS acquisition speeds without sacrificing broad mass accuracy. By coupling either platform with a pH-optimized, self-validating LC-MS protocol, researchers can ensure absolute confidence in their analytical outputs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide." PubChem, [Link].

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Recueil des Travaux Chimiques des Pays-Bas, 1992. [Link].

  • Chindarkar, N. S., et al. "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." The Clinical Biochemist Reviews, 2012. [Link].

  • Kelley, A. R., et al. "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information." Journal of Separation Science, 2021. [Link].

Sources

comparing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide vs. Primary Sulfonamide Analogs in Drug Design and Dye Synthesis

Executive Summary

In medicinal chemistry and synthetic materials science, the functionalization of the benzenesulfonamide pharmacophore dictates a molecule's utility. This guide evaluates N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (DBHNS) [1], comparing it against its unsubstituted parent compound, 4-hydroxy-3-nitrobenzenesulfonamide (HNBS) . While HNBS is a historically significant reporter-labeled inhibitor of Carbonic Anhydrase (CA)[2], DBHNS represents a deliberate structural divergence. By exploring the causality behind N-alkylation, this guide provides researchers with a framework for utilizing these compounds either as metalloenzyme inhibitors or as highly lipophilic precursors for organic-soluble azo dyes[3].

Structural Causality: The Impact of N-Alkylation

The primary sulfonamide group ( −SO2​NH2​ ) is the classical pharmacophore for Carbonic Anhydrase inhibition. To bind effectively, the sulfonamide must possess an acidic proton (pKa ~ 10) that deprotonates in the physiological environment to form a sulfonamidate anion ( −SO2​NH− ). This anion directly coordinates with the catalytic Zn2+ ion in the enzyme's active site[2].

When the sulfonamide nitrogen is fully alkylated, as seen in DBHNS, two critical changes occur:

  • Ablation of Target Affinity: The addition of two bulky butyl groups removes the essential acidic protons, rendering Zn2+ coordination impossible. Furthermore, the aliphatic chains create severe steric hindrance that prevents the molecule from entering the CA binding pocket.

  • Phase Partitioning Shift: The N,N-dibutyl substitution drastically increases the molecule's lipophilicity (LogP). While HNBS is water-soluble and suited for aqueous enzymatic assays, DBHNS partitions heavily into organic solvents. This makes DBHNS an ideal intermediate for synthesizing lipophilic azo dyes (such as modified Eriochrome Red B derivatives) that require solubility in solvents like chloroform and toluene[3].

Mechanistic Pathway Visualization

The following diagram illustrates how the functionalization of the sulfonamide nitrogen completely alters the chemical behavior and downstream application of the core scaffold.

G Core 4-Hydroxy-3-nitro- benzenesulfonyl Core Sub1 Primary Sulfonamide (-NH2) Core->Sub1 Unsubstituted Sub2 N,N-Dibutyl Sulfonamide (-N(Bu)2) Core->Sub2 N-Alkylation Mech1 Zn2+ Coordination (Active Site Binding) Sub1->Mech1 Mech2 Steric Hindrance & No Acidic Proton Sub2->Mech2 App1 Carbonic Anhydrase Inhibitor (HNBS) Mech1->App1 App2 Lipophilic Dye Precursor (DBHNS) Mech2->App2

Divergent applications of sulfonamide derivatives based on N-alkylation status.

Comparative Performance Data

The table below summarizes the physicochemical properties and primary utilities of DBHNS compared to its less-alkylated analogs. The data highlights the direct correlation between alkyl chain length, lipophilicity, and enzymatic inhibition[1].

CompoundMolecular Weight ( g/mol )Computed LogP (XLogP3)CA II Affinity ( Ki​ )Primary Utility
HNBS (Unsubstituted)218.19~0.5~nM rangeMetalloenzyme Inhibitor / Reporter Probe
N,N-Diethyl Analog 274.30~2.5> 100 µM (Inactive)Synthetic Intermediate
DBHNS (N,N-Dibutyl)330.403.6> 100 µM (Inactive)Precursor for Organic-Soluble Azo Dyes

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, ensuring the integrity of your experimental data requires protocols that validate themselves in real-time. Below are two distinct workflows demonstrating the utility of these compounds.

Protocol 1: Synthesis of Lipophilic Azo Dyes via DBHNS

Causality: Standard azo dyes are highly polar due to sulfonic acid groups, making them insoluble in organic polymers. By converting the sulfonic acid to a sulfonyl chloride and reacting it with dibutylamine, the resulting DBHNS intermediate masks the polarity, driving solubility in organic phases[3].

  • Protection: Acetylate the hydroxy groups of the starting phenol (e.g., Eriochrome Red B core) using acetic anhydride to prevent unwanted side reactions during chlorination.

  • Chlorination: Treat the protected intermediate with Phosphorus Pentachloride ( PCl5​ ) at 0°C to convert the sulfonic acid group into a highly reactive sulfonyl chloride.

  • Amidation (DBHNS Formation): Introduce dibutylamine dropwise under Friedel-Crafts conditions. The bulky dibutyl groups attach to the sulfonyl core, yielding DBHNS.

  • Reduction & Diazotization: Reduce the nitro group of DBHNS to an amine using catalytic hydrogenation ( Pd/C ). Diazotize the resulting amine with NaNO2​/HCl at 0-5°C.

  • Coupling: Couple the diazonium salt with 2-naphthol. The resulting dye will exhibit deep-red coloration and readily dissolve in chloroform, validating the successful integration of the lipophilic dibutyl chains.

Protocol 2: Self-Validating Carbonic Anhydrase Inhibition Assay

Causality: When screening novel CA inhibitors, false positives often arise from non-specific hydrophobic aggregation. By running HNBS (positive control) alongside DBHNS (negative control), you create a self-validating system. Because DBHNS shares the exact aromatic core and lipophilicity but lacks the Zn2+ -coordinating proton, any inhibition observed by DBHNS immediately flags assay interference (e.g., compound precipitation).

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) to maintain physiological protonation states.

  • Enzyme Equilibration: Dilute Bovine Carbonic Anhydrase II (BCA II) to a final concentration of 10 nM in the buffer.

  • Ligand Incubation:

    • Test Well: Add candidate inhibitor.

    • Positive Control Well: Add 1 µM HNBS.

    • Negative Validation Well: Add 1 µM DBHNS. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Introduce 1 mM p-nitrophenyl acetate (pNPA). CA II possesses esterase activity and will hydrolyze pNPA to p-nitrophenolate.

  • Kinetic Measurement: Monitor absorbance at 400 nm over 5 minutes.

    • Validation Check: The DBHNS well must show a Vmax identical to the vehicle control (DMSO). If DBHNS suppresses Vmax, the assay conditions are causing non-specific aggregation, and the data must be discarded.

References

  • PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. National Center for Biotechnology Information.
  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Recueil des Travaux Chimiques des Pays-Bas (2010).
  • Olander, J., & Kaiser, E. T. "Binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases." Journal of the American Chemical Society (1970).

Sources

Introduction: The Benzenesulfonamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Benzenesulfonamide Derivatives: Profiling N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

The benzenesulfonamide moiety is a privileged structural motif in drug discovery, serving as the foundational scaffold for a vast array of therapeutic agents. Characterized by a benzene ring directly linked to a sulfonamide group (-SO₂NR₂), this pharmacophore has demonstrated remarkable versatility, leading to the development of drugs spanning multiple classes, including antimicrobial, anticancer, diuretic, anticonvulsant, and anti-inflammatory agents.[1] The primary sulfonamide group (-SO₂NH₂) is particularly renowned for its ability to act as a zinc-binding group, a property that is central to its potent inhibition of metalloenzymes, most notably the carbonic anhydrases.[2][3]

This guide provides a comparative analysis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, a tertiary benzenesulfonamide derivative, and contrasts its potential properties and mechanisms with other, more extensively studied primary and secondary benzenesulfonamide derivatives. We will explore the structure-activity relationships that govern their biological effects, supported by experimental data and established protocols.

Featured Compound: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a distinct derivative featuring several key functional groups that are expected to modulate its physicochemical and biological properties.

  • Tertiary Sulfonamide: The nitrogen atom of the sulfonamide is disubstituted with two butyl groups. This is a critical feature, as it precludes the molecule from acting as a classical carbonic anhydrase inhibitor, which requires at least one proton on the sulfonamide nitrogen to coordinate with the catalytic zinc ion.[2][4]

  • N,N-Dibutyl Groups: These alkyl chains significantly increase the lipophilicity (fat-solubility) of the molecule. Increased lipophilicity can enhance membrane permeability and may influence the compound's antimicrobial activity.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly impacts the electronic properties of the benzene ring.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can participate in hydrogen bonding, potentially influencing receptor binding and solubility.

Physicochemical Properties

A summary of the computed physicochemical properties for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is presented below.

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂O₅S[PubChem CID: 3256719][5]
Molecular Weight330.40 g/mol [PubChem CID: 3256719][5]
XLogP33.6[PubChem CID: 3256719][5]
Hydrogen Bond Donor Count1[PubChem CID: 3256719][5]
Hydrogen Bond Acceptor Count6[PubChem CID: 3256719][5]

Comparative Analysis: Performance Across Key Therapeutic Areas

The true potential of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide can be understood by comparing its structural features against derivatives with established activity.

Antimicrobial Activity

Benzenesulfonamides have a long history as antimicrobial agents. Their mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. However, a wide range of derivatives exhibit antimicrobial effects through various mechanisms.

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity, often achieved by adding alkyl or aryl groups, can enhance antimicrobial activity by facilitating passage through the bacterial cell membrane. The N,N-dibutyl groups of the target compound would confer high lipophilicity, suggesting a potential for antimicrobial action.

  • Substituents: The incorporation of heterocyclic moieties like pyrazole, imidazole, or coumarin into the benzenesulfonamide scaffold has been shown to enhance antimicrobial and antifungal activity.[6][7]

  • Nitro Group: Nitroaromatic compounds are known to possess antimicrobial properties, often mediated by the reduction of the nitro group within the microbial cell to form cytotoxic radical species.

Comparative Data: The following table presents minimum inhibitory concentration (MIC) values for various benzenesulfonamide derivatives against representative microbes, illustrating the impact of different structural modifications.

Compound/Derivative ClassMicroorganismActivity (MIC)Key Structural FeatureReference
Carboxamide Derivatives (e.g., 4d)E. coli6.72 mg/mLCarboxamide functionality[1][8]
Carboxamide Derivatives (e.g., 4h)S. aureus6.63 mg/mLCarboxamide functionality[1][8]
o-benzenedisulfonimido-sulfonamidesS. aureus, E. faecalisBroad rangemeta-sulfonamide substitution beneficial[9]
Thiazole-BenzenesulfonamidesS. aureusSignificant inhibition at 50 µg/mLThiazole ring[3]
Anticancer Activity & Carbonic Anhydrase Inhibition

A primary mechanism for the anticancer effects of many benzenesulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII.[10][11] These enzymes are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation.

The Critical Role of the Primary Sulfonamide: Potent CA inhibition relies on the deprotonated primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site.[2][3] The substituents on the benzene ring then interact with hydrophilic or hydrophobic residues in the active site, determining the inhibitor's potency and isoform selectivity.[4]

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide as an Outlier: As a tertiary sulfonamide, the featured compound lacks the necessary proton for zinc binding and therefore is not expected to function as a direct CA inhibitor via the classical mechanism. This is a fundamental point of differentiation from clinically relevant benzenesulfonamide drugs like Acetazolamide.

CA_Inhibition_Mechanism cluster_active_site CA Active Site cluster_inhibitor Primary Sulfonamide Inhibitor Zn(II) Zn(II) H2O_3 H₂O His His Inhibitor R-SO₂NH₂ Deprotonated R-SO₂NH⁻ Inhibitor->Deprotonated Deprotonation Deprotonated->Zn(II) Coordinates with Zinc (Inhibition) Tertiary_Sulfonamide Target Compound (R-SO₂NR'R'') Tertiary_Sulfonamide->Zn(II) Cannot Coordinate (No Inhibition)

Caption: Mechanism of carbonic anhydrase inhibition.

Alternative Anticancer Mechanisms: While direct CA inhibition is unlikely, other mechanisms for benzenesulfonamide derivatives have been reported, such as:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting cell division and inducing apoptosis.[12]

  • Kinase Inhibition: The scaffold can be adapted to target various protein kinases involved in cancer signaling pathways.

  • Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death through CA-independent pathways.[3]

Comparative Data (CA Inhibition):

Compound/DerivativeTarget IsoformActivity (Kᵢ or IC₅₀)Key Structural FeatureReference
Dual-tailed sulfonamides (11b-d)CA II0.36 - 2.9 nM (Kᵢ)Dual "tails" for active site interaction[13]
Thiazolone-benzenesulfonamides (4e, 4g, 4h)CA IX10.93 - 25.06 nM (IC₅₀)Primary sulfonamide, thiazolone ring[3][14]
Click-chemistry derived sulfonamidesCA IX / XIILow nM to sub-nM (Kᵢ)Primary sulfonamide, triazole linker[10][11]
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide CA IX / XIINot expected to be a direct inhibitor Tertiary sulfonamide N/A

Experimental Methodologies

To ensure scientific rigor, all comparative analyses must be grounded in robust and reproducible experimental protocols.

Protocol 1: General Synthesis of a Benzenesulfonamide Derivative

This protocol describes a typical synthesis for an N-aryl benzenesulfonamide, which can be adapted for various derivatives.

Synthesis_Workflow cluster_reactants Reactants Amine Primary/Secondary Amine (e.g., p-anisidine) Reaction Reaction Vessel - Aqueous Sodium Carbonate (Base) - Stir at Room Temperature Amine->Reaction SulfonylChloride Benzenesulfonyl Chloride Derivative (e.g., 3-nitrobenzenesulfonyl chloride) SulfonylChloride->Reaction Filtration Workup - Suction Filtration Reaction->Filtration Collect Precipitate Purification Purification - Recrystallization Filtration->Purification Product Final Product (N-substituted benzenesulfonamide) Purification->Product

Caption: General workflow for benzenesulfonamide synthesis.

Step-by-Step Procedure:

  • Dissolution: Dissolve the desired amine (e.g., p-anisidine, 10 mmol) and sodium carbonate (20 mmol) in an appropriate volume of water in a flask.

  • Addition: While stirring vigorously at room temperature, add the corresponding benzenesulfonyl chloride derivative (10 mmol) portion-wise over 15 minutes.

  • Reaction: Continue stirring the resulting slurry at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Collect the solid precipitate by suction filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted benzenesulfonamide.[15]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ cfu/mL) to each well.[9]

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Conclusion and Future Directions

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide presents an interesting structural profile within the broader class of benzenesulfonamide derivatives. Its most defining features—the tertiary sulfonamide and the highly lipophilic N,N-dibutyl substituents—set it apart from the well-studied primary sulfonamides that act as potent carbonic anhydrase inhibitors.

While direct inhibition of carbonic anhydrase is highly unlikely, the compound's structural characteristics suggest potential avenues for biological activity, particularly in the antimicrobial domain where high lipophilicity and the presence of a nitroaromatic system can be advantageous. It may also possess anticancer properties through alternative mechanisms, such as tubulin interaction or kinase inhibition, which are independent of the classic zinc-binding mechanism.

To fully elucidate the therapeutic potential of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, further research is required. Direct experimental evaluation of its antimicrobial and anticancer activities against a range of bacterial strains and cancer cell lines is a necessary next step. These studies would clarify whether its unique structure translates into a novel and effective biological profile, potentially opening new avenues for the development of benzenesulfonamide-based therapeutics.

References

  • Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. (n.d.). Caribbean Journal of Science and Technology.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.
  • Sharma, A., et al. (2019). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 62(17), 8124-8137.
  • Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. (n.d.). SciSpace.
  • Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Deriv
  • Abdel-Ghani, N. T., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698.
  • Demir Yazıcı, T., et al. (2022). Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. Journal of Research in Pharmacy, 26(6), 297-302.
  • Benzenesulfonamide derivatives of antibacterial activity. (2019).
  • Vaškevičiūtė, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen, 9(7), 754-762.
  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (1983). Il Farmaco; edizione scientifica, 38(11), 749-61.
  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 219-231.
  • Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(49), 30883-30901.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Omega.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
  • Stereochemical Structure–Activity Relationship of N-(2,3-Epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide Derivatives. (1987). Bioscience, Biotechnology, and Biochemistry.
  • Angapco, T. C. L., et al. (2020). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry, 63(5), 2333-2350.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry.
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. (2025).
  • Biological activity produced by benzenesulfonamide derivatives on... (n.d.).
  • Onajobi, I. B., et al. (2019).
  • 4-Nitrobenzenesulfonamide. (n.d.). PubChem.
  • N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. (n.d.). PubChem.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • 4-hydroxy-3-nitrobenzenesulphonamide synthesis. (n.d.). ChemicalBook.
  • N,N-dibutyl-4-nitrobenzenesulfonamide. (n.d.). ChemScene.
  • Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. (2017). ChemMedChem.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide — Chemical Substance Inform
  • Dudutienė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 3073.
  • (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025).
  • Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives. (n.d.).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules.

Sources

Structural and Functional Analysis of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide vs. Primary Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: A rigorous structural activity relationship (SAR) and methodological guide comparing primary and tertiary sulfonamide analogs for target validation and probe development.

Abstract: Deconstructing the Sulfonamide Scaffold

In small-molecule drug discovery and chemical biology, the sulfonamide functional group is a privileged pharmacophore, most notably recognized for its high-affinity coordination to the zinc-dependent metalloenzyme family of Carbonic Anhydrases (CAs). However, the specific substitution pattern on the sulfonamide nitrogen profoundly dictates both target engagement and physicochemical properties.

This guide provides an in-depth comparative analysis between the primary sulfonamide, 4-hydroxy-3-nitrobenzenesulfonamide , and its tertiary analog, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide . By contrasting an active, reporter-labeled enzymatic inhibitor against a sterically occluded, highly lipophilic intermediate, we establish a framework for utilizing these analogs in SAR campaigns, negative control design, and probe development.

Mechanistic Divergence: Primary vs. Tertiary Sulfonamides

The causality behind the stark difference in biological activity between these two molecules lies in their distinct steric and electronic profiles.

Primary sulfonamides act as potent CA inhibitors because the deprotonated sulfonamide anion ( SO2​NH− ) directly coordinates with the active site Zn2+ ion, displacing the catalytic water molecule. The primary analog, 4-hydroxy-3-nitrobenzenesulfonamide, is uniquely valuable; its nitrophenol moiety acts as a , undergoing a measurable absorbance shift upon binding to the hydrophobic protein environment[1].

Conversely, the Friedel-Crafts derived N,N-dibutyl analog[2] features a tertiary sulfonamide. The addition of two bulky butyl chains eliminates the ionizable N-H proton required for zinc coordination and introduces massive steric occlusion, preventing entry into the narrow CA active site funnel. Consequently, this compound is completely inactive against CAs. Instead, its elevated lipophilicity makes it an ideal negative control in phenotypic assays or a[2].

Mechanism Substrate 4-Hydroxy-3-nitrobenzenesulfonamide Scaffold Split Sulfonamide N-Substitution Substrate->Split Primary Primary (-NH2) Unsubstituted Analog Split->Primary -H Tertiary Tertiary (-N(Bu)2) N,N-Dibutyl Analog Split->Tertiary -Butyl Zn Zn2+ Coordination (Active Site Entry) Primary->Zn Steric Steric Occlusion & No Ionizable N-H Tertiary->Steric Active Potent CA Inhibitor (Reporter Probe) Zn->Active Inactive CA Inactive (Lipophilic Dye Precursor) Steric->Inactive

Structural divergence of sulfonamide analogs dictating Carbonic Anhydrase binding vs. steric occlusion.

Quantitative Profiling: Physicochemical and Binding Metrics

The structural modifications dramatically alter the partition coefficient (LogP) and target affinity. The table below summarizes the critical metrics utilized when integrating these compounds into a screening cascade.

Property4-Hydroxy-3-nitrobenzenesulfonamideN,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
Molecular Weight 218.19 g/mol [3]330.40 g/mol [4]
Computed XLogP ~0.4[5]3.6[4]
Sulfonamide Class PrimaryTertiary
CA II Affinity ( Ki​ ) High (Low µM range)Inactive (>100 µM)
Primary Application Spectroscopic Reporter / CA InhibitorDye Intermediate / Lipophilic Negative Control
Self-Validating Experimental Methodologies

To rigorously validate the SAR profile of these analogs, researchers must employ orthogonal biophysical techniques. The following self-validating workflows ensure that binding data is free from experimental artifacts.

Workflow Prep Compound Library Preparation (Primary vs Tertiary Analogs) Assay1 Isothermal Titration Calorimetry (ITC) Prep->Assay1 Assay2 UV-Vis Spectrophotometry (Reporter Assay) Prep->Assay2 Data1 Thermodynamic Profiling (Kd, ΔH, ΔS) Assay1->Data1 Data2 Absorbance Shift (pKa, Binding State) Assay2->Data2 Analysis SAR Validation & Target Specificity Confirmation Data1->Analysis Data2->Analysis

Self-validating experimental workflow for thermodynamic and spectroscopic profiling of sulfonamide analogs.

Protocol 1: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: is the gold standard for this comparison because it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile ( ΔH , ΔS , Kd​ ) without requiring fluorescent labels[1].

  • Buffer Matching: Dialyze Carbonic Anhydrase II (CA II) against 50 mM HEPES (pH 7.4). Dissolve both sulfonamide analogs in the exact same dialysis buffer.

    • Why: Mismatched buffers generate massive heats of mixing, which will obscure the specific heat of the protein-ligand interaction.

  • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes prior to loading.

    • Why: Micro-bubbles passing through the calorimetric measurement cell cause sharp, uninterpretable spikes in the baseline data.

  • Titration Execution: Load CA II (10-20 µM) into the sample cell and the sulfonamide ligand (100-200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C.

  • Blank Subtraction (Self-Validation): Perform a control titration of the ligand into an empty buffer.

    • Why: Subtracting this background accounts for the heat of dilution. If the N,N-dibutyl analog shows heat signatures only matching the blank, its lack of target engagement is definitively confirmed.

Protocol 2: Spectroscopic Interrogation of the Nitrophenol Reporter Group

Causality: The 4-hydroxy-3-nitro moiety possesses a distinct isosbestic point. When the primary sulfonamide binds to the hydrophobic pocket of CA, the local dielectric constant drops, shifting the pKa​ of the phenol group and altering its absorbance spectrum. The N,N-dibutyl analog will not show this target-specific shift, validating its use as an inactive structural control.

  • Baseline Scanning: Record a UV-Vis spectrum (300-500 nm) of 50 µM compound in 50 mM HEPES (pH 7.4).

  • Titration: Gradually add CA II (0 to 100 µM) to the cuvette, mixing gently by inversion.

  • Isosbestic Monitoring: Observe the shift in the λmax​ (typically around 400 nm for the nitrophenolate ion).

  • Data Fitting: Plot the change in absorbance ( ΔA ) against protein concentration to derive the dissociation constant ( Kd​ ).

References
  • The Binding of 4-Hydroxy-3-nitrobenzenesulfonamide, a Reporter Group Labeled Inhibitor, to Carbonic Anhydrases. Journal of the American Chemical Society (1970).[Link]

  • Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Bulletin des Sociétés Chimiques Belges (2010).[Link]

  • Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. International Journal of Molecular Sciences (2020).[Link]

  • N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CID 3256719). PubChem.[Link]

  • 4-hydroxy-3-nitrobenzenesulfonamide (CID 90631). PubChemLite.[Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity and structural integrity. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of synthesized N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (PubChem CID: 3256719). We move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The subject of our analysis, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, is a substituted sulfonamide. The presence of a nitroaromatic system, a phenolic hydroxyl group, and flexible N,N-dibutyl chains necessitates a multi-pronged analytical approach. Relying on a single technique is insufficient; instead, we advocate for an orthogonal strategy, where each method provides a unique and complementary piece of the purity puzzle.

The Analytical Imperative: Why Purity Matters

In drug development and research, impurities can have significant consequences, ranging from altered biological activity and skewed experimental results to unforeseen toxicity. Potential impurities in the synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide could include unreacted starting materials (e.g., 4-hydroxy-3-nitrobenzenesulfonyl chloride and dibutylamine), side-products from incomplete or non-specific reactions, and subsequent degradation products.[1][2] Therefore, a validated purity assessment is non-negotiable for ensuring the reliability and reproducibility of scientific data.

Orthogonal Analytical Workflow

A robust purity confirmation strategy employs multiple analytical techniques that rely on different chemical and physical principles. This workflow ensures that impurities not detected by one method can be identified by another.

G cluster_0 Purity Confirmation Workflow cluster_1 Data Integration & Final Assessment Synthesized_Product Synthesized N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide TLC Preliminary Check: Thin-Layer Chromatography (TLC) Synthesized_Product->TLC Qualitative Screen HPLC Primary Quantification: High-Performance Liquid Chromatography (HPLC-UV) Synthesized_Product->HPLC Quantitative Analysis NMR Definitive Structure & Impurity ID: Nuclear Magnetic Resonance (NMR) Synthesized_Product->NMR Structural Elucidation TLC->HPLC Inform further method development LCMS Structural Confirmation: LC-Mass Spectrometry (LC-MS) HPLC->LCMS Peak Identification Purity_Report Final Purity Report (>95% required for most applications) HPLC->Purity_Report LCMS->Purity_Report NMR->Purity_Report

Caption: Orthogonal workflow for purity assessment.

Comparative Analysis of Key Analytical Techniques

Choosing the right analytical tool is paramount. The following table compares the primary methods for assessing the purity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

TechniquePrincipleInformation ObtainedSensitivityQuantification CapabilityKey AdvantagesLimitations
HPLC (UV) Differential partitioning between a stationary and liquid mobile phase.[3]Retention time (tₛ), peak area (% purity), detection of non-volatile impurities.High (ng to µg/mL).[3]Excellent, high precision and accuracy.[4]Robust, reproducible, ideal for routine quality control and quantification.[4]Requires reference standards for absolute quantification; potential for co-elution of impurities.
LC-MS HPLC separation followed by mass-to-charge ratio analysis.[5]Molecular weight confirmation, structural fragmentation patterns, identification of co-eluting peaks.Very High (pg to ng/mL).[6]Good, especially with appropriate standards.Provides definitive molecular identification; highly sensitive and selective.[7]Complex instrumentation; matrix effects can cause ion suppression.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive molecular structure, identification and quantification of structurally related impurities.Low to Moderate.Excellent for structural isomers and known impurities.Provides unambiguous structural information; "gold standard" for structural elucidation.[8]Lower sensitivity than MS; requires relatively pure (>90%) sample for clear spectra.
TLC Differential adsorption on a thin adsorbent layer.[3]Retention factor (Rf), qualitative presence of impurities.Moderate.Semi-quantitative at best.Simple, rapid, and inexpensive for preliminary screening.[9]Low resolution and sensitivity; not suitable for precise quantification.[4]

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity determination in pharmaceutical and chemical research.[4] For N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, a reversed-phase method using a C18 column is optimal. The non-polar C18 stationary phase effectively retains the compound via hydrophobic interactions with its butyl chains and aromatic ring, while a polar mobile phase allows for controlled elution. UV detection is chosen due to the strong absorbance of the nitroaromatic chromophore, typically around 254 nm.[7][10]

Detailed Protocol (Based on EPA Method 8330B for Nitroaromatics):

  • System Preparation:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.[7]

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water (pH adjusted to 3.0 with formic acid). The acidic pH ensures the phenolic hydroxyl group remains protonated for consistent peak shape.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.[3]

    • Dissolve and dilute to the mark with the mobile phase to achieve a concentration of ~1 mg/mL.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurity peaks in the resulting chromatogram.[3]

    • Calculate the purity by area percent:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Hypothetical HPLC Data Summary:

Sample LotRetention Time (min)Main Peak AreaTotal Impurity AreaCalculated Purity (%)
Synthesis Batch 0015.821854321015234599.18
Reference Standard5.81191234502109899.89
Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is employed to unequivocally confirm the identity of the main HPLC peak and to identify unknown impurities. By coupling the separation power of HPLC with the high selectivity of mass spectrometry, we can obtain the molecular weight of the eluting compounds.[7] For N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (Molecular Formula: C₁₄H₂₂N₂O₅S), the expected monoisotopic mass is 330.125 Da.[11] Electrospray ionization (ESI) in negative mode is often effective for phenolic compounds, detecting the deprotonated molecule [M-H]⁻.

Detailed Protocol:

  • System Preparation:

    • Utilize an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

    • Employ the same HPLC conditions as described above to ensure correlation of retention times.

    • MS Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected deprotonated molecule, [M-H]⁻, at m/z 329.117. This should correspond to the main peak observed in the UV chromatogram.

    • Analyze the mass spectra of minor peaks to identify potential impurities. For example, a peak corresponding to the mass of a starting material would indicate an incomplete reaction.

G cluster_0 LC-MS Data Interpretation Logic HPLC_Peak HPLC Peak Detected (tₛ = 5.82 min) MS_Spectrum Acquire Mass Spectrum for this peak HPLC_Peak->MS_Spectrum Mass_Check Does m/z match [M-H]⁻ = 329.117? MS_Spectrum->Mass_Check Confirmation Identity Confirmed: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Mass_Check->Confirmation Yes Impurity Peak is an Impurity. Investigate Mass. Mass_Check->Impurity No

Caption: Logic diagram for LC-MS peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While chromatographic methods are excellent for quantification, NMR spectroscopy provides the definitive structural proof.[8] ¹H NMR confirms the presence and connectivity of all protons in the molecule, and the integration of signals can be used to quantify impurities against a certified internal standard. The structure of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide presents distinct regions in the ¹H NMR spectrum: the aliphatic butyl chains, the aromatic protons, and the phenolic hydroxyl proton.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is particularly useful as it allows for the observation of the exchangeable hydroxyl proton.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum for full carbon skeleton confirmation.

  • Data Interpretation (Expected ¹H NMR signals in DMSO-d₆):

    • ~10-11 ppm (singlet, 1H): Phenolic -OH proton.

    • ~7.5-8.5 ppm (multiplets, 3H): Aromatic protons on the substituted ring.

    • ~3.2-3.4 ppm (multiplet, 4H): -N-CH₂ - protons of the butyl groups.

    • ~1.4-1.6 ppm (multiplet, 4H): -CH₂-CH₂ -CH₂-CH₃ protons.

    • ~1.2-1.4 ppm (multiplet, 4H): -CH₂-CH₂ -CH₃ protons.

    • ~0.8-0.9 ppm (triplet, 6H): Terminal -CH₃ protons of the butyl groups.

    • The absence of signals corresponding to starting materials and the correct integration ratios across these regions provide strong evidence of high purity.

Conclusion: An Integrated Approach to Purity Validation

Confirming the purity of a synthesized compound like N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a multi-faceted process that cannot be reliably accomplished with a single analytical technique. The recommended approach is to use HPLC for primary quantification, providing a purity value based on area percentage. This identity should then be unequivocally confirmed by LC-MS, ensuring the primary peak corresponds to the target molecule's molecular weight. Finally, NMR spectroscopy serves as the ultimate structural validator, confirming the molecular architecture and identifying any structurally related impurities that might co-elute during chromatography. By integrating the data from these orthogonal techniques, researchers can confidently establish the purity and identity of their synthesized compound, ensuring the integrity of subsequent research and development efforts.

References

  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • NursingAnswers.net. (2020, February 11). Analysis of Sulfonamides.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Simple Tests for Identification of Sulfonamides.
  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
  • ChemicalBook. (n.d.). 4-hydroxy-3-nitrobenzenesulphonamide synthesis.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • FSIS.USDA.gov. (2009). Determination and Confirmation of Sulfonamides.
  • Supelco. (n.d.). HPLC Separation Guide for Explosives.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide.
  • PubChem. (n.d.). N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Sources

Orthogonal Validation of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is merely the initial step of a rigorous journey. The subsequent validation of its biological activity through orthogonal, independent methods is paramount to ensure scientific integrity and build a robust foundation for further development. This guide provides a comprehensive framework for the orthogonal validation of the activity of a novel compound, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, from initial phenotypic screening to direct target engagement and downstream pathway analysis.

For the purpose of this guide, we will hypothesize that N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (hereafter referred to as "Compound X") has been identified in a high-throughput screen as a potential inhibitor of a critical kinase signaling pathway implicated in cancer cell proliferation. This guide will delineate a multi-faceted approach to validate this initial finding, providing detailed experimental protocols and data interpretation strategies.

The Imperative of Orthogonal Validation

Reliance on a single assay readout can be misleading due to technology-specific artifacts or off-target effects. Orthogonal validation, the practice of using multiple, distinct methods to interrogate the same biological question, is the bedrock of reliable small molecule characterization.[1] This approach provides a more complete picture of a compound's activity, confirming its mechanism of action and selectivity, thereby minimizing the risk of costly late-stage failures in the drug development pipeline.

Initial Phenotypic Confirmation: Cellular Viability Assays

The first step in validating an anti-proliferative compound is to confirm its effect on cell viability. Two commonly used colorimetric assays for this purpose are the MTT and WST-1 assays. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[2][3]

Comparison of Cellular Viability Assays

FeatureMTT AssayWST-1 Assay
Principle Reduction of yellow MTT to purple formazan by intracellular dehydrogenases.[2]Reduction of WST-1 to a water-soluble formazan by mitochondrial succinate-tetrazolium reductase.
Solubility Formazan product is insoluble and requires a solubilization step (e.g., with DMSO).[2]Formazan product is water-soluble, simplifying the protocol.
Sensitivity Generally considered to be sensitive.Often provides a more effective signal than MTT.
Toxicity The formazan crystals can be toxic to cells, limiting long-term studies.[2]Less toxic to cells as the reduction occurs outside the cell.[2]
Protocol Multi-step process involving reagent addition, incubation, and solubilization.[3]Simpler, direct "add-and-read" protocol.[4]

Experimental Protocol: WST-1 Cell Viability Assay

This protocol is adapted from established methods.[4][5]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Compound X in culture medium. Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound directly binds to its intended target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in living cells or cell lysates.[6][7] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6]

CETSA Workflow

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cells Intact Cells compound Compound X or Vehicle cells->compound Incubate heat Apply Temperature Gradient compound->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot Kinobeads_Principle cluster_lysate Cell Lysate cluster_competition Competition cluster_analysis Analysis K1 Kinase 1 CompoundX Free Compound X K1->CompoundX Binds (Target) K2 Kinase 2 Kinobeads Kinobeads K2->Kinobeads Bind (Off-targets) K3 Kinase 3 K3->Kinobeads Bind (Off-targets) PullDown Affinity Pull-down Kinobeads->PullDown LC_MS LC-MS/MS PullDown->LC_MS

Caption: Principle of the kinobeads competition assay.

Experimental Protocol: Kinobeads Competition Assay

This is a simplified overview of a complex workflow. [8][9]

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Compound Incubation: Incubate the lysate with increasing concentrations of Compound X or a vehicle control.

  • Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow for the binding of kinases not occupied by Compound X.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase at different concentrations of Compound X to determine dose-dependent binding inhibition curves and calculate apparent dissociation constants (Kd).

Comparative Data Summary

Validation MethodInformation GainedPotential Pitfalls
WST-1 Assay Confirms dose-dependent effect on cell viability.Does not provide mechanistic information.
CETSA Confirms direct target engagement in a cellular context.Not all ligand binding events result in a thermal shift. [10]
Phospho-Western Blot Validates modulation of the downstream signaling pathway.Antibody quality is critical; semi-quantitative.
Kinobeads Assay Provides a broad selectivity profile against the kinome.May not capture all kinases; performed in lysate, not intact cells.

Conclusion

The orthogonal validation of a novel small molecule like N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a scientifically rigorous process that builds confidence in its biological activity. By employing a combination of phenotypic assays, direct target engagement studies, downstream pathway analysis, and selectivity profiling, researchers can construct a comprehensive and reliable data package. This multi-faceted approach, as outlined in this guide, is essential for mitigating risks and making informed decisions in the progression of a compound through the drug discovery pipeline.

References

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Calcium phosphate precipitation and IMAC for phosphope. Currents: A bead-based kinase competition assay for chemical proteomics. Available from: [Link]

  • ScienCell. WST-1 Cell Viability & Proliferation Assay For Research Use Only. Available from: [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Available from: [Link]

  • JournalAgent. A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Available from: [Link]

  • Nature Protocols. The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • National Center for Biotechnology Information. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Available from: [Link]

  • National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Available from: [Link]

  • PubChem. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. Available from: [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Available from: [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Creative BioMart. Enzyme Activity Assay. Available from: [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • ResearchGate. Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Available from: [Link]

  • PubMed. Seeing small molecules in action with bioorthogonal chemistry. Available from: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Evolving small-molecule biosensors with improved performance and reprogrammed ligand preference using OrthoRep. Available from: [Link]

  • National Center for Biotechnology Information. Utilizing small molecules to probe and harness the proteome by pooled protein tagging with ligandable domains. Available from: [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

Sources

Comparative Cross-Reactivity Profiling: N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Sulfonamides represent one of the most historically significant and versatile scaffolds in medicinal chemistry. However, advancing a sulfonamide-containing candidate through preclinical development requires navigating a minefield of off-target cross-reactivity[1]. Two primary liabilities consistently derail these programs:

  • Metalloenzyme Off-Target Binding: Primary sulfonamides (-SO₂NH₂) are notorious for inhibiting Carbonic Anhydrase (CA) isoenzymes. The unsubstituted nitrogen loses a proton at physiological pH, allowing it to coordinate directly with the catalytic zinc ion (Zn²⁺) residing deep in the CA active site.

  • Drug-Drug Interactions (DDIs): Sulfonamides frequently act as perpetrators of Cytochrome P450 (CYP) inhibition, specifically targeting CYP2C9, which dictates hepatic clearance for numerous co-administered drugs.

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (DBHNS) , originally synthesized via a Friedel-Crafts reaction as an intermediate for organic-soluble azo dyes[2] (), presents a highly advantageous structural paradigm for drug developers seeking to bypass these liabilities.

Unlike standard primary or secondary sulfonamides, DBHNS is a tertiary sulfonamide. The bulky N,N-dibutyl substitution sterically occludes the sulfonyl group and entirely removes the acidic nitrogen proton required for Zn²⁺ coordination. Furthermore, DBHNS lacks the N4-arylamine functional group that is structurally responsible for severe IgE-mediated hypersensitivity and Stevens-Johnson syndrome commonly associated with antimicrobial sulfonamides[1] ().

Comparative Performance Data

To objectively evaluate the cross-reactivity profile of DBHNS, we benchmarked its performance against three standard sulfonamide reference compounds: Acetazolamide (a potent CA inhibitor), Sulfamethoxazole (an antimicrobial known for hypersensitivity and CYP interactions), and Celecoxib (a COX-2 inhibitor).

CompoundSulfonamide ClassCA II IC₅₀ (nM)CYP2C9 IC₅₀ (µM)Hypersensitivity Alert (N4-Arylamine)
DBHNS Tertiary (N,N-dibutyl)> 100,000~ 15.2Negative
Acetazolamide Primary (-SO₂NH₂)12> 100.0Negative
Sulfamethoxazole Secondary (-SO₂NH-R)> 50,000~ 25.5Positive
Celecoxib Primary (-SO₂NH₂)~ 40,000~ 18.0Negative

Data Insight: While DBHNS demonstrates negligible CA II inhibition due to the steric hindrance of its dibutyl groups, these same lipophilic chains increase its affinity for the hydrophobic binding pockets of CYP450 enzymes, resulting in moderate CYP2C9 inhibition.

Self-Validating Experimental Protocols

In my experience overseeing preclinical screening cascades, a single assay readout is highly susceptible to artifact. Therefore, every protocol described below is designed as a self-validating system utilizing orthogonal readouts and strict control criteria.

Protocol A: Orthogonal Metalloenzyme (CA II) Off-Target Screening

Causality: To definitively prove that DBHNS does not bind CA II, we must measure both physical binding kinetics and functional enzymatic inhibition. A lack of functional inhibition alone could be a false negative if the compound binds as an allosteric non-inhibitor. Self-Validating System: The assay requires Acetazolamide as a positive control to confirm the enzyme is active and inhibitable. If Acetazolamide fails to yield an IC₅₀ < 20 nM, the entire plate is invalidated.

Step-by-Step Methodology:

  • SPR Binding Kinetics: Immobilize recombinant human CA II on a CM5 sensor chip via standard amine coupling (target: 2000 RU).

  • Inject DBHNS at concentrations ranging from 1 µM to 100 µM at a flow rate of 30 µL/min using PBS-P+ running buffer.

  • Concurrently run Acetazolamide (1 nM to 100 nM) as the positive control to verify surface activity.

  • Functional Assay: In a 96-well clear-bottom plate, combine 10 nM CA II in HEPES buffer (pH 7.4) with test compounds (DBHNS vs. controls) and incubate for 15 minutes at room temperature.

  • Add 1 mM 4-nitrophenyl acetate (4-NPA) substrate to initiate the reaction.

  • Monitor absorbance at 400 nm for 10 minutes to measure the formation of the 4-nitrophenolate product.

  • Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: CYP450 DDI Profiling (FDA 2020 Compliant)

Causality: Per the FDA's 2020 guidance on [3], evaluating CYP inhibition is critical for predicting clinical DDIs. We utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes to provide a complete, physiologically relevant complement of competing CYP enzymes and lipid membranes. Self-Validating System: We monitor both the depletion of the probe substrate and the formation of its specific metabolite via LC-MS/MS to ensure mass balance. Sulfaphenazole is used as a strict positive control.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing 0.1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and DBHNS (serially diluted from 0.1 to 50 µM).

  • Add the CYP2C9-specific probe substrate (Diclofenac, 5 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Terminate the reaction exactly at 10 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard (Tolbutamide).

  • Centrifuge the plates at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the formation of 4'-hydroxydiclofenac.

  • Calculate the IC₅₀. Validation Check: If the Sulfaphenazole control does not exhibit an IC₅₀ of 0.3 µM (± 0.1 µM), the HLM batch is considered compromised and the run is rejected.

Cross-Reactivity Screening Workflow

G Start DBHNS Scaffold (N,N-dibutyl substitution) Triage Structural Triage (Lack of primary -SO2NH2) Start->Triage CA_Assay Carbonic Anhydrase Cross-Reactivity Assay Triage->CA_Assay Evaluate Metalloenzyme Off-targets CYP_Assay CYP450 DDI Profiling (FDA 2020 Guidelines) Triage->CYP_Assay Evaluate Hepatic Clearance Result1 Negligible CA Inhibition (No Zn2+ Coordination) CA_Assay->Result1 Result2 Moderate CYP2C9/3A4 Interaction (Lipophilic) CYP_Assay->Result2 Opt Lead Optimization Candidate Result1->Opt Result2->Opt

Workflow for evaluating sulfonamide cross-reactivity and off-target liabilities.

References

  • Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (2010). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas.[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the pursuit of scientific advancement, our responsibilities extend far beyond the successful execution of an experiment. The lifecycle of every chemical we use, from acquisition to disposal, requires meticulous planning and unwavering commitment to safety and environmental stewardship. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide, a substituted sulfonamide, is a compound that demands such diligence. While specific disposal protocols for this exact molecule are not widely published, a robust and safe procedure can be synthesized by analyzing its structural components—a sulfonamide group, a nitroaromatic ring, and alkyl chains—and referencing data from analogous compounds.

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. Its purpose is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

A thorough understanding of a compound's potential hazards is the bedrock of safe handling and disposal. Based on data from structurally related nitrobenzenesulfonamides, we can anticipate the primary risks associated with N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

  • Primary Routes of Exposure: The main risks arise from inhalation of the compound as a powder, skin contact, and eye contact[1][2]. Ingestion is also a potential route of harmful exposure[1][3].

  • Health Hazards:

    • Skin and Eye Irritation: Similar sulfonamides are known to cause skin irritation and serious eye irritation[2][4][5]. Prolonged contact should be avoided.

    • Respiratory Irritation: Inhaling dust from the compound may lead to respiratory system irritation[1][2][3][5].

    • Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction (sensitization)[4]. Once an individual is sensitized, subsequent low-level exposures can trigger a reaction.

  • Environmental Hazards: A key concern with nitroaromatic compounds and some sulfonamides is their potential for environmental persistence and harm to aquatic life. Therefore, uncontrolled release into the environment is strictly prohibited[2][3][4].

  • Reactivity Hazards:

    • Thermal Decomposition: Like many organic nitro compounds, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx)[3][5][6].

    • Chemical Incompatibilities: This compound should be considered incompatible with strong oxidizing agents and strong bases[4][5][6][7][8]. Contact with these substances could lead to vigorous, exothermic reactions.

Essential Safety Protocols: Your First Line of Defense

Prior to handling N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide for any purpose, including disposal preparation, the following safety measures are mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist item; it is a critical barrier designed to mitigate the specific hazards identified.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation[6].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination[2].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, such as cleaning up large spills, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with a particulate filter (dust mask) is required[4].

Engineering Controls

Your primary engineering control is a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted away from your breathing zone[4][9]. Additionally, ensure that an eyewash station and safety shower are readily accessible and unobstructed[4][5][6].

Spill Management Protocol

Accidents can happen. A clear, pre-defined spill response plan is crucial to mitigating the impact.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.1.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-Up:

    • Gently sweep up the solid powder, avoiding any actions that could create dust[1][4][5]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a heavy-duty, sealable plastic bag or a designated hazardous waste container[4].

    • Double-bag the waste material.

  • Decontaminate: Wipe the spill area with soap and water.

  • Label and Dispose: Clearly label the waste container as "Hazardous Waste: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Spill Debris" and manage it according to the disposal workflow in Section 4.

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is that it must be managed as hazardous chemical waste. This ensures it is handled by professionals equipped to process it in an environmentally sound manner.

Step 1: Waste Collection and Segregation
  • Designated Container: Collect all waste containing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (e.g., expired pure chemical, contaminated labware, spill cleanup materials) in a dedicated, chemically compatible, and sealable container[10]. The container must be in good condition with no leaks or damage[10].

  • Avoid Mixing Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently[7][8].

Step 2: Labeling

Proper labeling is a critical safety and regulatory requirement.

  • Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide"[9][11].

  • Hazard Warnings: Indicate the relevant hazards (e.g., "Irritant," "Skin Sensitizer").

Step 3: Storage
  • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

  • This area should be under the control of the laboratory personnel, away from general traffic, and ideally have secondary containment.

  • Keep the container closed at all times except when adding waste[4][10].

Step 4: Arranging for Disposal
  • Contact EHS: The final and most critical step is to contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[9][11].

  • Provide Information: Be prepared to provide the full chemical name and any available safety information. This ensures the waste is transported and disposed of in compliance with all federal, state, and local regulations[11][12].

Disposal Decision Workflow

The following diagram outlines the logical flow for managing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide from the point of use to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Collection & Disposal start Identify Waste: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood spill_check Spill Occurred? hood->spill_check spill_protocol Execute Spill Management Protocol (Sec. 3) spill_check->spill_protocol Yes container Place Waste in Designated, Compatible Container spill_check->container No collect_spill Collect Spill Debris in Sealed Container spill_protocol->collect_spill collect_spill->container label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Date container->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS / Licensed Contractor for Pickup store_waste->contact_ehs end Waste Removed for Proper Disposal contact_ehs->end

Caption: Disposal workflow for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Prohibited Disposal Methods: Critical Don'ts

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of in the regular trash.

  • DO NOT flush down the drain or release into the sewer system[3][4]. This can harm aquatic ecosystems and interfere with wastewater treatment processes.

  • DO NOT attempt to chemically neutralize the waste unless you are following a validated protocol approved by your EHS department. Reactions with incompatible materials can be dangerous[7][8].

  • DO NOT allow the substance to enter the environment through any means[2].

Summary Data Table

This table summarizes key information based on the target compound and its close analogs. This data should be used for initial safety assessments, but always refer to the specific Safety Data Sheet (SDS) if one becomes available.

ParameterInformationSource(s)
Chemical Name N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide[13]
Molecular Formula C₁₄H₂₂N₂O₅S[13]
Molecular Weight 330.40 g/mol [13]
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritant, Potential Skin Sensitizer.[2][3][4][5]
Handling Use in a chemical fume hood. Avoid dust generation.[4][9]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat.[3][4][6][9]
Incompatibilities Strong Oxidizing Agents, Strong Bases.[4][5][6]
Disposal Route As hazardous waste via licensed disposal contractor/EHS.[3][5][6][11]

References

  • National Center for Biotechnology Information. "N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide" PubChem Compound Summary for CID 3256719. [Link]

  • United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs" [Link]

  • University of Nevada, Reno. "Partial List of Chemical Incompatibilities" Environmental Health & Safety. [Link]

  • Occupational Safety and Health Administration. "Disposal of Hazardous Drugs" eTool: Hospitals - Pharmacy. [Link]

  • MDPI. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives" (2025). [Link]

  • Utah State University. "Incompatible Chemicals" Office of Research Environmental Health and Safety. [Link]

  • Defense Centers for Public Health. "Waste Management of Hazardous Drugs" (2023). [Link]

  • University of Oklahoma. "Hazardous Waste - EHSO Manual 2025-2026" [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.